4'-Hydroxy Aceclofenac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFYMBLEDMWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431711 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229308-90-1 | |
| Record name | 4'-Hydroxy Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Hydroxy Aceclofenac
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Introduction: The Significance of a Major Metabolite
Aceclofenac, a phenylacetic acid derivative, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties in managing conditions like rheumatoid arthritis and osteoarthritis.[1][2][3][4] Its therapeutic efficacy and safety profile are not solely dictated by the parent compound but are significantly influenced by its metabolic fate. In humans, aceclofenac is extensively metabolized, with 4'-Hydroxy Aceclofenac emerging as the principal metabolite.[3][5][6] Understanding the fundamental properties of this key metabolite is paramount for a comprehensive grasp of aceclofenac's overall pharmacology, toxicology, and clinical performance.
This guide provides a detailed technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, metabolic generation, pharmacological activities, and the analytical methodologies required for its precise quantification, offering a consolidated resource for advanced research and development.
Section 1: Core Chemical and Physical Properties
A precise understanding of a molecule's identity is the foundation of all further investigation. This compound, as its name suggests, is a hydroxylated form of the parent drug, aceclofenac.
Chemical Identity: The systematic IUPAC name for this compound is 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid.[6] It is also referred to by the synonym 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester.[7][8]
The introduction of a hydroxyl group onto the dichlorophenyl ring differentiates it from aceclofenac, altering its physicochemical properties, including polarity and potential for further metabolism.
Quantitative Data Summary: The core properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 229308-90-1 | [8][9] |
| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | [7][9] |
| Molecular Weight | 370.18 g/mol | [7][9] |
| Monoisotopic Mass | 369.0170779 Da | [10] |
| Appearance | White to off-white crystalline powder (similar to parent) | [1] |
| Solubility | Poor aqueous solubility (inferred from parent drug, BCS Class II) | [1][3] |
Section 2: Metabolic Pathway and Pharmacokinetics
The formation of this compound is a critical step in the in-vivo disposition of aceclofenac. This biotransformation is primarily a Phase I metabolic reaction mediated by the cytochrome P450 enzyme system.
Metabolic Formation: In humans, aceclofenac undergoes hydroxylation to form this compound.[5] This reaction is specifically catalyzed by the CYP2C9 enzyme.[11][12][13] This is a major pathway, distinguishing human metabolism from that of some preclinical species like rats, where hydrolysis to diclofenac is more prominent.[5] The stability of aceclofenac's ester bond towards human hepatic esterases allows for hydroxylation to be the predominant metabolic route, making this compound the major metabolite found in human hepatocytes and urine.[5]
This compound is not metabolically inert; it can be further hydrolyzed, also by CYP2C9, to form 4'-hydroxydiclofenac.[12][13]
Pharmacokinetic Insights: Pharmacokinetic modeling in healthy volunteers has shown that this compound is formed and subsequently eliminated.[11] Studies indicate the metabolism rate constant for this compound is significantly greater than that for diclofenac, suggesting it is a transient metabolite.[12][13]
Section 3: Pharmacological and Toxicological Profile
A common question in drug development is whether metabolites are active, inactive, or toxic. For this compound, research has demonstrated that it is not merely an inactive byproduct but possesses its own distinct and therapeutically relevant pharmacological activities.
Anti-inflammatory and Chondroprotective Effects: While aceclofenac itself is a potent inhibitor of cyclooxygenase (COX) enzymes, its major metabolite, this compound, contributes significantly to the drug's overall therapeutic effect, particularly in arthritic conditions.[4][14]
-
Suppression of Matrix Metalloproteinases (MMPs): Studies have shown that this compound down-regulates the production of pro-matrix metalloproteinase-1 (proMMP-1) and pro-matrix metalloproteinase-3 (proMMP-3).[15][][17] These enzymes are responsible for the degradation of cartilage. By inhibiting their production in synovial cells, the metabolite may directly contribute to the cartilage-protective (chondroprotective) effects of aceclofenac treatment.[15][18]
-
Preservation of Cartilage Components: The metabolite has been found to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, further preserving the structural integrity of cartilage.[15][18]
-
Inhibition of Pro-inflammatory Mediators: this compound can suppress the production of key inflammatory molecules like interleukin-1beta (IL-1β).[18]
Interestingly, the parent drug aceclofenac and other metabolites like diclofenac did not show these pronounced effects on MMPs and proteoglycan release, highlighting the unique and crucial role of this compound.[15]
Section 4: Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The standard approach involves high-performance liquid chromatography (HPLC) coupled with a sensitive detection method.
Workflow for Quantification in Plasma: A robust and validated bioanalytical method is critical. The following workflow outlines a typical procedure for the simultaneous determination of aceclofenac and its metabolites in plasma.
Protocol: HPLC-MS/MS Determination
This protocol is based on established methods for the simultaneous quantification of aceclofenac and its metabolites.[19]
1. Objective: To quantify the concentration of this compound in rat plasma.
2. Materials:
-
Reference standards: this compound, Aceclofenac, Diclofenac, 4'-Hydroxydiclofenac
-
Internal Standard (IS): Flufenamic acid
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (or other biological matrix)
3. Instrumentation:
-
HPLC system with a triple-quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 4.6 mm x 25 cm)
-
Electrospray Ionization (ESI) source
4. Procedure:
-
Standard Preparation: Prepare stock solutions of all analytes and the IS in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into blank plasma.
-
Sample Preparation (Self-Validating Step):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add the internal standard solution. Causality: The IS is added early to account for variability during sample processing and injection.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute. Causality: Acetonitrile efficiently denatures and precipitates proteins which would otherwise clog the HPLC column.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 90:10 v/v).[19] Causality: The high organic content ensures elution of the hydrophobic analytes, while the formic acid aids in protonation for positive ion ESI and improves peak shape.
-
Flow Rate: 0.3 mL/min.[19]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Selective Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for each analyte and the IS to ensure selectivity and sensitivity.
-
-
System Suitability: Before running the sample batch, inject a standard solution multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <5%) to confirm system performance.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is far more than a simple byproduct of drug metabolism. It is the major metabolite of aceclofenac in humans, formed via CYP2C9-mediated hydroxylation.[5][11] Crucially, it is pharmacologically active, exhibiting unique chondroprotective effects by down-regulating cartilage-degrading enzymes, an action not prominently seen with the parent drug.[15][17] This intrinsic activity likely contributes significantly to the overall therapeutic efficacy of aceclofenac, especially in the long-term management of osteoarthritis. A thorough understanding of its properties, metabolic pathway, and distinct pharmacological profile, supported by robust analytical methods, is indispensable for any researcher or drug developer working with aceclofenac or related NSAIDs.
References
-
4′-Hydroxy aceclofenac | CAS 229308-90-1 | SCBT. Santa Cruz Biotechnology.
-
Bort, R., et al. (1996). Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. Drug Metabolism and Disposition.
-
Aceclofenac 89796-99-6 wiki. Guidechem.
-
This compound | CAS No- 220308-90-1. GLP Pharma Standards.
-
This compound - CAS - 229308-90-1. Axios Research.
-
Kang, W., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics.
-
Lee, J., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy.
-
Lee, J., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. PubMed.
-
229308-90-1(this compound) Product Description. ChemicalBook.
-
This compound. PubChem.
-
This compound (C16H13Cl2NO5). PubChemLite.
-
Buy this compound | 229308-90-1. Smolecule.
-
Yamazaki, R., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology.
-
Kim, E., et al. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science.
-
CAS 229308-90-1 4-Hydroxy Aceclofenac. BOC Sciences.
-
This compound | 229308-90-1. Biosynth.
-
This compound | CAS 229308-90-1. Veeprho.
-
Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research.
-
Patel, D., et al. (2006). Reverse Phase HPLC Method for Determination of Aceclofenac and Paracetamol in Tablet. Indian Journal of Pharmaceutical Sciences.
-
Aceclofenac. Wikipedia.
-
Brogden, R. N. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Clinical Drug Investigation.
Sources
- 1. guidechem.com [guidechem.com]
- 2. veeprho.com [veeprho.com]
- 3. Aceclofenac - Wikipedia [en.wikipedia.org]
- 4. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 229308-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound - CAS - 229308-90-1 | Axios Research [axios-research.com]
- 10. PubChemLite - this compound (C16H13Cl2NO5) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buy this compound | 229308-90-1 | > 95% [smolecule.com]
- 19. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Chemical Architecture of 4'-Hydroxy Aceclofenac: A Technical Guide
Preamble: Contextualizing the Significance of a Primary Metabolite
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Aceclofenac stands as a prominent therapeutic agent, valued for its potent analgesic and anti-inflammatory properties. However, the clinical efficacy and pharmacological profile of a parent drug are often intrinsically linked to the biotransformation it undergoes within the human body. This guide delves into the discovery and synthesis of 4'-Hydroxy Aceclofenac, the principal and pharmacologically significant metabolite of Aceclofenac. For researchers and professionals in drug development, a comprehensive understanding of this metabolite is not merely academic; it is fundamental to elucidating the parent drug's mechanism of action, improving its therapeutic index, and developing robust analytical methods for pharmacokinetic and pharmacodynamic studies. This document provides an in-depth exploration of the scientific journey from the initial identification of this compound to the nuanced strategies for its chemical synthesis, offering both foundational knowledge and actionable protocols.
Part 1: The Discovery - Unveiling a Key Player in Aceclofenac's Metabolism
The discovery of this compound was a direct outcome of extensive metabolic studies on Aceclofenac. Early investigations into the biotransformation of Aceclofenac in human systems revealed that the drug undergoes significant phase I metabolism. In vitro studies using human hepatocytes and liver microsomes, as well as in vivo studies in healthy volunteers, consistently identified this compound as the major metabolite.[1][2]
The metabolic pathway responsible for this transformation is the hydroxylation of the dichlorophenyl ring of the Aceclofenac molecule. This reaction is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP2C9 isoenzyme.[1] This enzymatic process introduces a hydroxyl group at the 4'-position of the dichlorophenyl moiety, leading to the formation of this compound.
The significance of this discovery extends beyond simple metabolic mapping. Subsequent pharmacological studies have demonstrated that this compound is not an inactive byproduct but possesses its own notable biological activity. Research has shown that this metabolite can down-regulate the production of pro-inflammatory mediators, suggesting it contributes significantly to the overall therapeutic effects attributed to Aceclofenac.[3] This realization underscored the critical need for pure, well-characterized this compound as a reference standard for further research and as a key analyte in clinical monitoring.
Metabolic Pathway Overview
The metabolic conversion of Aceclofenac to this compound is a crucial step in its mechanism of action and subsequent elimination. The following diagram illustrates this pivotal biotransformation.
Caption: Metabolic conversion of Aceclofenac.
Part 2: The Synthesis - A Strategic Approach to Chemical Elaboration
The chemical synthesis of this compound for its use as a reference standard and for further pharmacological investigation presents a unique set of challenges. A direct hydroxylation of Aceclofenac is often not feasible due to the lack of regioselectivity and the potential for side reactions. Therefore, a more strategic, multi-step synthesis is required, which typically involves the synthesis of a hydroxylated precursor, 4'-Hydroxydiclofenac, followed by an esterification step to introduce the acetoxyacetic acid side chain.
Synthesis of the Precursor: 4'-Hydroxydiclofenac
A robust and improved synthesis of 4'-Hydroxydiclofenac has been reported by Kim et al. (2010), which provides a reliable pathway to this key intermediate.[4] This method involves a multi-step process starting from more readily available precursors. The following is a detailed protocol based on this established methodology.
Experimental Protocol: Synthesis of 4'-Hydroxydiclofenac [4]
-
Step 1: Synthesis of 2-(2,6-dichloro-4-methoxyphenylamino)benzoic acid:
-
Combine 2-chlorobenzoic acid and 2,6-dichloro-4-methoxyaniline in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 150 °C) for a specified period (e.g., 20 hours).
-
After cooling, quench the reaction with water and acidify to precipitate the product.
-
Filter, wash, and dry the crude product. Purification can be achieved by recrystallization.
-
-
Step 2: Demethylation to 4'-Hydroxydiclofenac:
-
Dissolve the product from Step 1 in a suitable solvent like dichloromethane.
-
Add a demethylating agent, such as boron tribromide (BBr3), at a controlled temperature (e.g., room temperature).
-
Stir the reaction for a sufficient time (e.g., 1 hour) to ensure complete demethylation.
-
Carefully quench the reaction with water or methanol.
-
Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure to obtain crude 4'-Hydroxydiclofenac.
-
Purify the product using column chromatography or recrystallization to yield the pure intermediate.
-
Esterification to this compound
With the successful synthesis of 4'-Hydroxydiclofenac, the final step involves the esterification of its carboxylic acid group with a suitable haloacetic acid ester, followed by hydrolysis of the ester protecting group. This process is analogous to the well-established methods for the synthesis of Aceclofenac from Diclofenac.
Experimental Protocol: Synthesis of this compound
-
Step 1: Protection of the Phenolic Hydroxyl Group (Optional but Recommended):
-
To avoid side reactions at the phenolic hydroxyl group during esterification, it is advisable to protect it with a suitable protecting group (e.g., benzyl, silyl ether). This can be achieved using standard protection methodologies.
-
-
Step 2: Esterification with a Tert-butyl Haloacetate:
-
Dissolve the (protected) 4'-Hydroxydiclofenac in a suitable aprotic solvent (e.g., tetrahydrofuran, acetone).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to form the carboxylate salt in situ.
-
Add tert-butyl bromoacetate and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating to obtain the crude tert-butyl ester intermediate.
-
-
Step 3: Deprotection to Yield this compound:
-
If a protecting group was used for the phenolic hydroxyl, remove it using the appropriate deprotection conditions.
-
Dissolve the tert-butyl ester intermediate in a suitable acidic medium, such as a mixture of trifluoroacetic acid and dichloromethane, or formic acid.
-
Stir the reaction at room temperature for a specified period to effect the cleavage of the tert-butyl group.
-
Remove the solvent and excess acid under reduced pressure.
-
Precipitate the final product, this compound, by adding water.
-
Filter the solid, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system to obtain high-purity this compound.
-
Synthetic Pathway Visualization
The following diagram outlines the key transformations in the synthesis of this compound.
Caption: A strategic multi-step synthesis of this compound.
Part 3: Analytical Characterization and Data
The unequivocal identification and purity assessment of synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Parameter | Expected Data/Observation |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% |
| Mass Spectrometry (MS) | Molecular Ion Peak | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 370.18 g/mol . |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Chemical Shifts and Integration | Characteristic peaks for aromatic protons, methylene protons of the acetoxyacetic acid side chain, and the phenolic hydroxyl proton. |
| Infrared (IR) Spectroscopy | Functional Group Vibrations | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (ester and carboxylic acid), and C-Cl bonds. |
| Melting Point | Physical Property | A sharp melting point range, indicative of high purity. |
Table 1: Analytical Characterization of this compound
Conclusion and Future Perspectives
The journey from the discovery of this compound as a key metabolite to the development of its sophisticated chemical synthesis highlights a critical aspect of modern drug development: the comprehensive characterization of not just the parent drug, but also its biologically active metabolites. The availability of pure this compound is indispensable for advancing our understanding of Aceclofenac's pharmacology, toxicology, and clinical performance. The synthetic protocols detailed in this guide provide a robust framework for researchers to produce this vital compound, thereby facilitating further investigations into its therapeutic potential and its role in personalized medicine, particularly in the context of CYP2C9 polymorphism. Future research may focus on developing more efficient and greener synthetic routes, as well as exploring the potential of this compound as a therapeutic agent in its own right.
References
-
Kim, S.-H., Kwon, J.-H., & Yoon, S.-H. (2010). An Improved Synthesis of 4'-Hydroxydiclofenac. Bulletin of the Korean Chemical Society, 31(10), 3007-3009. [Link]
-
Deb, S., et al. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Journal of Scientific & Industrial Research, 74, 582-583. [Link]
-
Kang, W., & Kim, E. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 587-591. [Link]
-
Bort, R., et al. (1996). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 24(8), 834-841. [Link]
-
Yamazaki, R., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Kim, E., Ihm, C., & Kang, W. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics, 31(6), 458-463. [Link]
-
Faigle, J. W., et al. (1988). A new metabolite of diclofenac sodium in human plasma. Xenobiotica, 18(10), 1191-1197. [Link]
-
Patra, S., et al. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Journal of Scientific & Industrial Research, 74, 582-583. [Link]
Sources
- 1. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Chondroprotective Virtuoso: Unraveling the Intricate Mechanism of Action of 4'-Hydroxy Aceclofenac
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 4'-Hydroxy Aceclofenac, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Moving beyond the conventional understanding of NSAIDs as mere cyclooxygenase (COX) inhibitors, this document elucidates the nuanced and multifaceted pharmacological profile of this compound. We delve into its metabolic generation, its modest direct interaction with COX enzymes, and, most critically, its profound chondroprotective effects mediated through non-COX pathways. This guide will detail the molecular signaling cascades influenced by this compound, with a particular focus on its ability to down-regulate key matrix metalloproteinases (MMPs) and pro-inflammatory cytokines. Furthermore, we provide detailed experimental protocols and data to offer a comprehensive resource for researchers in rheumatology, pharmacology, and drug development.
Introduction: A Metabolite of Distinction
Aceclofenac, a widely prescribed NSAID for the management of pain and inflammation in rheumatic disorders, exerts a significant portion of its therapeutic effects through its biotransformation into active metabolites.[1] Among these, this compound emerges as the major metabolite in humans, formed predominantly through a hydroxylation reaction mediated by the cytochrome P450 enzyme, CYP2C9.[2] While the parent drug, Aceclofenac, and another key metabolite, diclofenac, are recognized for their potent inhibition of cyclooxygenase (COX) enzymes, the mechanism of this compound is more intricate and extends beyond simple prostaglandin synthesis inhibition.[3][4] This guide will illuminate the unique chondroprotective properties of this compound, highlighting its potential as a disease-modifying agent in osteoarthritis and rheumatoid arthritis.
Metabolic Pathway and Pharmacokinetics
The biotransformation of Aceclofenac is a critical determinant of its pharmacological activity. In humans, Aceclofenac is extensively metabolized in the liver, with this compound being the primary circulating metabolite.[5]
Caption: Metabolic conversion of Aceclofenac in humans.
The plasma concentration of this compound often exceeds that of the parent compound, underscoring its potential contribution to the overall therapeutic effect. The pharmacokinetic profile of Aceclofenac and its metabolites has been well-characterized, with a plasma elimination half-life of approximately 4 hours for Aceclofenac.[5]
Interaction with the Cyclooxygenase Pathway: A Subtle Role
Contrary to the primary mechanism of most NSAIDs, this compound exhibits a weak direct inhibitory effect on both COX-1 and COX-2 enzymes in short-term in vitro assays.[3] This nuanced interaction is a key differentiator from its precursor and other related metabolites.
In Vitro COX Inhibition Profile
Studies utilizing human whole blood and monocyte assays have demonstrated that in short-term incubations, neither Aceclofenac nor this compound significantly affects COX-1 or COX-2 activity.[3] In contrast, diclofenac and 4'-hydroxydiclofenac are potent inhibitors of both isoforms.[3] However, in long-term in vitro assays, both Aceclofenac and this compound do lead to the suppression of both COX isoforms. This delayed inhibition is attributed to their gradual conversion to the more potent COX inhibitors, diclofenac and 4'-hydroxydiclofenac, respectively.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | > 100 | 36 |
| Aceclofenac | > 100 | 0.77 |
| Diclofenac | 0.6 | 0.04 |
Table 1: Comparative COX Inhibitory Potency. Data compiled from in vitro human whole blood assays.[6]
The Core Mechanism: Chondroprotection via Non-COX Pathways
The most compelling aspect of this compound's mechanism of action lies in its ability to modulate cellular processes central to the pathogenesis of arthritic diseases, independent of significant direct COX inhibition. These chondroprotective effects are primarily observed in the context of synovial inflammation and cartilage degradation.
Down-regulation of Matrix Metalloproteinases (MMPs)
A hallmark of osteoarthritis and rheumatoid arthritis is the excessive degradation of the extracellular matrix (ECM) of cartilage, a process driven by MMPs. This compound has been shown to significantly down-regulate the production of two key collagenases: pro-matrix metalloproteinase-1 (proMMP-1/procollagenase-1) and pro-matrix metalloproteinase-3 (proMMP-3/prostromelysin-1).[2][7] This effect has been observed in both human rheumatoid synovial cells and rabbit articular chondrocytes stimulated with the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[2][7] Importantly, this down-regulation occurs at the level of gene expression, as evidenced by a decrease in their respective mRNAs.[7]
Caption: Proposed mechanism of this compound in inhibiting MMP production.
While direct inhibition of the NF-κB signaling pathway by this compound has not been explicitly demonstrated in the reviewed literature, this pathway is a highly plausible target. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory and catabolic genes in arthritis, including MMP-1 and MMP-3.[8] The observed decrease in MMP mRNA levels strongly suggests an interference with upstream signaling cascades that regulate their transcription.
Modulation of Pro-inflammatory Cytokines and Mediators
In addition to its effects on MMPs, this compound also modulates the production of other key inflammatory mediators in chondrocytes. At a concentration of 30 µM, it has been shown to inhibit the production of nitric oxide (NO) stimulated by IL-1β or lipopolysaccharide (LPS).[6] Furthermore, it significantly decreases the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in a concentration-dependent manner (1 to 30 µM).[6] At the highest concentration tested (30 µM), a slight decrease in interleukin-8 (IL-8) production was also observed.[6]
Preservation of Cartilage Matrix Integrity
This compound has demonstrated a direct effect on preserving the structural components of the cartilage matrix. It has been shown to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from rabbit articular chondrocytes, suggesting a role in preventing the breakdown of this crucial ECM component.[7]
Anti-proliferative Effect on Synoviocytes
In the context of rheumatoid arthritis, the proliferation of synovial fibroblasts (synoviocytes) contributes to the formation of the invasive pannus that destroys cartilage. This compound has been found to suppress the proliferation of rabbit synoviocytes, indicating another facet of its disease-modifying potential.[7]
Experimental Protocols
To facilitate further research in this area, we provide an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound.
Chondrocyte and Synoviocyte Culture
-
Source: Human articular chondrocytes are typically isolated from cartilage obtained during joint replacement surgery. Synovial cells can be obtained from patients with rheumatoid arthritis.[2][9]
-
Isolation: Cartilage is minced and subjected to enzymatic digestion, commonly with collagenase.[9] Synovial tissue is also minced and digested to release synoviocytes.
-
Culture Conditions: Cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
Assessment of MMP and Cytokine Production
-
Stimulation: Cultured chondrocytes or synoviocytes are typically stimulated with a pro-inflammatory agent, such as IL-1β (e.g., 1 ng/mL), to induce the expression of MMPs and cytokines.[2]
-
Treatment: Cells are co-incubated with various concentrations of this compound (e.g., 0.3-30 µM) for a specified period (e.g., 48 hours).[2]
-
Analysis:
-
Western Blotting: Cell culture supernatants or cell lysates are subjected to SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect and quantify the protein levels of MMP-1, MMP-3, and other proteins of interest.[2]
-
Gelatin Zymography: This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.[2]
-
ELISA: Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of cytokines (e.g., IL-6, IL-8) and prostaglandin E2 (PGE2) in the culture supernatants.[6]
-
Measurement of Sulfated-Glycosaminoglycans (sGAGs) Release
-
Principle: The release of sGAGs from the cartilage explants or chondrocyte cultures into the medium is quantified as an indicator of matrix degradation.
-
Method: A common method involves the use of a dye-binding assay, such as the 1,9-dimethylmethylene blue (DMMB) assay. The dye binds to sGAGs, and the resulting color change is measured spectrophotometrically.[10]
Synoviocyte Proliferation Assay
-
Principle: The effect of this compound on the proliferation of synoviocytes is assessed.
-
Method: Synoviocytes are seeded in multi-well plates and treated with different concentrations of the compound. Cell proliferation can be measured using various methods, such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.[11]
Conclusion and Future Directions
The mechanism of action of this compound is multifaceted, extending beyond the classical COX-inhibitory profile of NSAIDs. Its primary therapeutic contribution in the context of arthritic diseases appears to stem from its potent chondroprotective effects. By down-regulating key matrix-degrading enzymes (MMP-1 and MMP-3), inhibiting the production of pro-inflammatory mediators (IL-6, NO), preserving the cartilage matrix, and suppressing synoviocyte proliferation, this compound demonstrates a profile consistent with a disease-modifying agent.
Future research should focus on definitively elucidating the upstream signaling pathways modulated by this compound. Investigating its direct effects on the NF-κB and AP-1 signaling cascades in chondrocytes and synoviocytes will be crucial to fully understand how it regulates the expression of MMPs and inflammatory cytokines. Such studies will not only provide a more complete picture of its mechanism of action but may also pave the way for the development of novel, targeted therapies for osteoarthritis and rheumatoid arthritis that prioritize cartilage preservation.
References
-
Akimoto, H., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [Link]
-
Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research, 49(3), 133-138. [Link]
-
Farndale, R. W., Buttle, D. J., & Barrett, A. J. (1986). Improved quantitation and discrimination of sulphated glycosaminoglycans by use of dimethylmethylene blue. Biochimica et Biophysica Acta (BBA) - General Subjects, 883(2), 173-177. [Link]
-
Hinz, B., et al. (2003). Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. Clinical Pharmacology & Therapeutics, 74(3), 222-235. [Link]
-
Lee, S. H., et al. (2008). Bioequivalence and pharmacokinetic evaluation of two branded formulations of aceclofenac 100 mg: a single-dose, randomized, open-label, two-period crossover comparison in healthy Korean adult volunteers. Clinical Therapeutics, 30(4), 642-651. [Link]
-
Henrotin, Y. E., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [Link]
-
Blanco, F. J., et al. (2001). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. The Journal of Rheumatology, 28(12), 2692-2699. [Link]
-
Legrand, E. (2004). Aceclofenac in the management of inflammatory pain. Expert Opinion on Pharmacotherapy, 5(6), 1347-1357. [Link]
-
Brogden, R. N., & Wiseman, L. R. (1996). Aceclofenac. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of rheumatic disorders and in other painful conditions. Drugs, 52(1), 113-124. [Link]
-
Dingle, J. T. (1999). The effects of NSAIDs on the matrix of human articular cartilages. Zeitschrift fur Rheumatologie, 58(3), 125-129. [Link]
- Hinz, B., & Brune, K. (2004). The pharmacological profile of aceclofenac.
-
Lemmel, E. M., et al. (2002). Aceclofenac in the treatment of rheumatoid arthritis: a double-blind, multicentre, controlled clinical trial. Rheumatology International, 21(6), 225-232. [Link]
-
Gonzalez, E., et al. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Journal of Pain Research, 14, 3543–3556. [Link]
-
Das, S. K., & Ramakrishnan, S. (2013). A comparative study of the efficacy and safety of aceclofenac and diclofenac in the treatment of osteoarthritis. Indian Journal of Pharmacology, 45(4), 352–355. [Link]
-
Vincenti, M. P., & Brinckerhoff, C. E. (2002). Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors. Arthritis Research, 4(3), 157-164. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Goldring, M. B. (2000). The role of the chondrocyte in osteoarthritis. Arthritis & Rheumatism, 43(9), 1916-1926. [Link]
Sources
- 1. Phillygenin inhibits inflammation in chondrocytes via the Nrf2/NF-κB axis and ameliorates osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 9. Regulation of matrix metalloproteinase-3 gene expression in inflammation: A molecular study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Nuclear factor-kappaB p65 facilitates longitudinal bone growth by inducing growth plate chondrocyte proliferation and differentiation and by preventing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4'-Hydroxy Aceclofenac: Structure, Metabolism, and Analysis
Introduction
Aceclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its potent analgesic and anti-inflammatory properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[1] The clinical efficacy and pharmacokinetic profile of a parent drug are intrinsically linked to its metabolism. In humans, Aceclofenac is primarily biotransformed into its major metabolite, 4'-Hydroxy Aceclofenac.[2][3] Understanding the chemical identity, metabolic pathway, and analytical quantification of this metabolite is paramount for comprehensive drug safety, efficacy, and pharmacokinetic modeling. This guide provides a detailed technical overview of this compound, synthesizing foundational chemical data with proven analytical methodologies.
Chemical Identity and Physicochemical Properties
The foundational step in studying any compound is establishing its precise chemical identity. This compound is structurally distinct from its parent compound, Aceclofenac, by the addition of a hydroxyl group on the 4-position of the dichlorophenyl ring.
Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
This hydroxylation significantly alters the polarity and subsequent metabolic fate of the molecule compared to Aceclofenac.
Data Summary: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 229308-90-1 | [4][5][6][7] |
| IUPAC Name | 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | [7][] |
| Synonyms | 2-[(2,6-Dichloro-4-hydroxyphenyl)amino]benzeneacetic Acid Carboxymethyl Ester | [3][4][6] |
| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | [4][5][7][9] |
| Molecular Weight | 370.18 g/mol | [4][5][9] |
Pharmacological Context: The Metabolic Pathway
In humans, Aceclofenac undergoes extensive metabolism, with hydroxylation being the principal route. The conversion to this compound is a critical step mediated almost exclusively by the cytochrome P450 isoenzyme CYP2C9 in the liver.[10][11][12][13] This biotransformation is significant because the resulting metabolite has its own pharmacological profile and is a key determinant of the drug's overall disposition and clearance.
The metabolic stability of the parent drug's ester bond varies between species. In humans, this bond is relatively stable, making 4'-hydroxylation the primary metabolic event.[2] In contrast, in species like rats, hydrolysis to Diclofenac is a more dominant pathway.[2] This species-dependent variation underscores the importance of using human-relevant metabolites like this compound in preclinical and toxicological assessments.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS - 229308-90-1 | Axios Research [axios-research.com]
- 6. 229308-90-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. eugenomic.com [eugenomic.com]
Foreword: Beyond the Prodrug - Unveiling the Core Activity of 4'-Hydroxy Aceclofenac
An In-Depth Technical Guide to the In Vitro Activity of 4'-Hydroxy Aceclofenac
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aceclofenac stands out for its potent anti-inflammatory and analgesic properties, coupled with favorable gastrointestinal tolerability.[1][2] However, the pharmacological narrative of aceclofenac is incomplete without a deep dive into its primary metabolite, this compound. Following oral administration, aceclofenac is rapidly metabolized by cytochrome P450 2C9 in the liver, yielding this compound as its major active form.[3][4][5] Understanding the intrinsic, direct activities of this metabolite is therefore paramount for researchers, scientists, and drug development professionals seeking to elucidate its full therapeutic potential.
This technical guide moves beyond a surface-level description of aceclofenac's effects. Instead, it provides a detailed exploration of the specific in vitro activities of this compound. We will dissect its molecular mechanisms, quantify its effects on key inflammatory and catabolic pathways, and provide robust, field-proven experimental protocols to empower researchers in their own investigations. The focus here is on causality and self-validating methodologies, reflecting a commitment to scientific integrity and reproducible outcomes.
Section 1: The Core Anti-Inflammatory Mechanism of Action
The hallmark of NSAID efficacy lies in the modulation of the arachidonic acid cascade, which is centrally governed by the cyclooxygenase (COX) enzymes.[2][6] this compound exerts its anti-inflammatory effects through a multi-pronged approach that extends beyond simple enzyme inhibition.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The two primary COX isoforms, COX-1 and COX-2, serve distinct physiological roles. COX-1 is constitutively expressed and responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[6] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, that generates pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[5][6] An ideal NSAID should selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.
In vitro studies demonstrate that this compound exhibits preferential inhibition of COX-2. A human whole blood assay, which provides a more physiologically relevant environment than cell-free enzyme systems, is the gold standard for assessing COX selectivity. In this system, this compound shows weak inhibition of COX-1 but significant activity against COX-2.[7][8]
Causality Insight: The discrepancy observed where this compound is inactive in cell-free purified enzyme assays but active in whole blood assays suggests that cellular factors are critical for its inhibitory activity.[7][9] This underscores the importance of selecting experimental systems that faithfully mimic the biological context.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound and Related Compounds
| Compound | Assay System | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Human Whole Blood | COX-1 | > 100 | [7][8] |
| This compound | Human Whole Blood | COX-2 | 36 | [7][8] |
| Aceclofenac (Parent) | Human Whole Blood | COX-1 | > 100 | [7][8] |
| Aceclofenac (Parent) | Human Whole Blood | COX-2 | 0.77 | [7][8] |
| Diclofenac (Metabolite) | Human Whole Blood | COX-1 | 0.6 | [7][8] |
| Diclofenac (Metabolite) | Human Whole Blood | COX-2 | 0.04 |[7][8] |
Caption: Prostaglandin pathway showing preferential inhibition of COX-2 by this compound.
Suppression of Key Inflammatory Mediators
The anti-inflammatory action of this compound is further substantiated by its ability to inhibit the production of several key mediators in stimulated human articular chondrocytes, a highly relevant cell type for osteoarthritis research.
-
Prostaglandin E2 (PGE2): Consistent with its COX-2 inhibitory action, this compound completely blocks PGE2 synthesis in chondrocytes stimulated with inflammatory agents like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[7][9]
-
Pro-inflammatory Cytokines: The compound significantly reduces the production of IL-6, a major cytokine involved in chronic inflammation.[7][8] At higher concentrations (30 µM), it also demonstrates a slight reduction in IL-8 and can decrease the gene expression of IL-1β.[7][9]
-
Nitric Oxide (NO): In inflammatory conditions, excess NO produced by inducible nitric oxide synthase (iNOS) contributes to tissue damage. This compound, at a concentration of 30 µM, effectively inhibits NO production in stimulated chondrocytes.[7][8][9]
Table 2: Summary of In Vitro Effects on Inflammatory Mediators in Human Chondrocytes
| Mediator | Stimulus | Effect of this compound | Concentration Range | Reference |
|---|---|---|---|---|
| Prostaglandin E2 (PGE2) | IL-1β or LPS | Complete Blockade | 1 to 30 µM | [7][9] |
| Interleukin-6 (IL-6) | IL-1β or LPS | Significant Decrease | 1 to 30 µM | [7][9] |
| Interleukin-8 (IL-8) | IL-1β or LPS | Slight Decrease | 30 µM | [7][9] |
| Nitric Oxide (NO) | IL-1β or LPS | Inhibition | 30 µM | [7][9] |
| IL-1β mRNA | IL-1β or LPS | Significant Decrease | 30 µM |[7][9] |
Section 2: Novel Chondroprotective Activity
Perhaps the most compelling attribute of this compound is its demonstrated chondroprotective effects, suggesting a potential to not only manage symptoms but also to positively influence cartilage homeostasis.[2][10] This activity is primarily mediated by its ability to modulate the balance between cartilage matrix synthesis and degradation.
Down-regulation of Matrix Metalloproteinases (MMPs)
In arthritic conditions, pro-inflammatory cytokines trigger chondrocytes and synovial cells to produce MMPs, a family of enzymes that degrade extracellular matrix components like collagen and proteoglycans, leading to cartilage destruction.[11] In vitro studies have shown that this compound directly counteracts this process. It down-regulates the production of proMMP-1 (collagenase 1) and proMMP-3 (stromelysin 1) in both rabbit articular chondrocytes and human rheumatoid synovial cells.[11][12] This effect occurs at the transcriptional level, with a corresponding decrease in their respective mRNAs.[11]
Preservation of Cartilage Matrix
A critical indicator of cartilage health is the retention of sulfated-glycosaminoglycans (GAGs), the primary components of proteoglycans that give cartilage its compressive stiffness. Inflammatory stimuli promote the release and loss of GAGs from the cartilage matrix. This compound has been shown to interfere with and suppress this release from chondrocytes, indicating a direct cartilage-preserving effect.[11]
Causality Insight: By simultaneously inhibiting the production of degradative enzymes (MMPs) and preventing the loss of essential matrix components (GAGs), this compound demonstrates a dual-action mechanism that is highly desirable for a disease-modifying osteoarthritis drug.
Caption: Logical flow of the chondroprotective effects of this compound.
Section 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems. They include necessary controls and are based on methodologies reported in peer-reviewed literature.[7][8][9][12]
Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition
Rationale: This assay measures the ability of a compound to inhibit COX-1 (measured by thromboxane B2 production) and COX-2 (measured by PGE2 production) in a complex biological matrix, providing a more clinically relevant assessment of selectivity than purified enzyme assays.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing heparin.
-
Compound Incubation: Aliquot 1 mL of whole blood into tubes. Add this compound at final concentrations ranging from 0.1 µM to 200 µM. Use a vehicle control (e.g., DMSO). Pre-incubate for 15 minutes at 37°C.
-
COX-1 Activity (Thrombin-induced): To assess COX-1, add calcium ionophore A23187 or allow the blood to clot naturally at 37°C for 60 minutes to induce platelet aggregation and thromboxane B2 (TXB2) synthesis.
-
COX-2 Activity (LPS-induced): To assess COX-2, add Lipopolysaccharide (LPS) (10 µg/mL) to a separate set of blood aliquots and incubate for 24 hours at 37°C to induce COX-2 expression and PGE2 synthesis.
-
Sample Processing: After incubation, centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Quantification: Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma using validated ELISA or radioimmunoassay kits.
-
Data Analysis: Calculate the percentage inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) using non-linear regression analysis.
Protocol: Quantification of Inflammatory Mediators in Cultured Chondrocytes
Rationale: This protocol uses primary human chondrocytes, the resident cells in cartilage, to evaluate the compound's effect on the production of key inflammatory and catabolic mediators involved in osteoarthritis. IL-1β is used as a potent physiological stimulus.
Methodology:
-
Cell Culture: Culture human articular chondrocytes (isolated from normal or osteoarthritic cartilage) in DMEM/F-12 medium supplemented with 10% FBS until confluent.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to minimize baseline signaling activity.
-
Treatment: Replace the medium with fresh serum-free medium containing IL-1β (e.g., 10 ng/mL) with or without this compound at various concentrations (e.g., 1 µM to 30 µM). Include a vehicle control and an unstimulated control. Incubate for a defined period (e.g., 48 hours).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C.
-
Quantification of Mediators:
-
PGE2: Analyze PGE2 levels in the supernatant using a competitive ELISA kit.
-
Cytokines (IL-6, IL-8): Measure cytokine concentrations using specific sandwich ELISA kits.
-
Nitric Oxide (NO): Determine NO production by measuring the stable metabolite, nitrite, in the supernatant using the Griess Reagent System.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to ensure the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize mediator concentrations to total cellular protein. Express results as a percentage of the IL-1β stimulated control and determine IC50 values where applicable.
Caption: A generalized workflow for assessing the in vitro activity of this compound.
Conclusion
The in vitro profile of this compound reveals it to be a pharmacologically sophisticated molecule. Its activity is not limited to the preferential inhibition of COX-2 and the subsequent reduction of prostaglandin E2. It also exerts a broader anti-inflammatory effect by suppressing key cytokines and nitric oxide. Critically, its novel chondroprotective actions—specifically the down-regulation of matrix-degrading enzymes and the preservation of glycosaminoglycans—position it as a compound of significant interest for the development of disease-modifying therapies for osteoarthritis and other rheumatic conditions. The experimental frameworks provided herein offer a robust starting point for further research into the nuanced and promising activities of this primary aceclofenac metabolite.
References
-
Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-Dupont, G., Dogné, J. M., Delarge, J., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 50(8), 391–399. [Link]
-
Yamazaki, R., Kawai, S., Mizushima, Y., & Hori, S. (1997). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. European journal of pharmacology, 329(2-3), 181–187. [Link]
-
Henrotin, Y., de Leval, X., Mathy-Hartet, M., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Scilit. [Link]
-
Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-Dupont, G., Dogné, J. M., Delarge, J., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Aceclofenac. Wikipedia. [Link]
-
Akahane, K., Akimoto, H., Ohba, H., & Shimada, J. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European journal of pharmacology, 401(3), 429–436. [Link]
-
Patsnap. (2024). What is the mechanism of Aceclofenac? Patsnap Synapse. [Link]
-
Bort, R., Ponsoda, X., Jover, R., Gómez-Lechón, M. J., & Castell, J. V. (1999). Metabolism of aceclofenac in humans. Drug metabolism and disposition: the biological fate of chemicals, 27(7), 745–750. [Link]
-
Kim, E., & Kang, W. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal Of Human Pharmacology & Drug Therapy, 32(10), e239-e240. [Link]
-
Patsnap. (2024). What is Aceclofenac used for? Patsnap Synapse. [Link]
-
Hinz, B., Rau, T., Auge, D., Werner, U., Ramer, R., Rietbrock, S., & Brune, K. (2003). Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. Clinical pharmacology and therapeutics, 74(3), 222–235. [Link]
-
Akimov, V., Koltsova, A., & Likhovidov, V. (2020). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International journal of molecular sciences, 21(23), 9036. [Link]
-
Unknown. (2025). Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Henrotin, Y., de Leval, X., Mathy-Hartet, M., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation research. [Link]
-
Akkuş, G., Arslan, B. S., & Tırnaksız, F. (2012). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 37(2), 103-112. [Link]
-
Unknown. (n.d.). Effect of aceclofenac on pharmacokinetic of phenytoin. ijcpsonline.com. [Link]
-
Brophy, R. H., Fillingham, Y. A., & Hannon, M. J. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Pain and therapy, 10(2), 809–827. [Link]
-
Lopes, D., Martins, C., & Lúcio, M. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of pharmaceutical sciences, 102(11), 4067–4078. [Link]
-
Calpena, A. C., Obach, R., & Doménech, J. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutical Sciences, 14(4), 319-325. [Link]
-
Akimoto, H., Yamazaki, R., Akahane, K., & Shimada, J. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 49(3), 133–138. [Link]
-
Temesvari, E., & Pónyai, G. (2017). In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. World Allergy Organization Journal, 10(Suppl 1), 16. [Link]
-
Maneiro, E., López-Armada, M. J., Fernández-Sueiro, J. L., Lema, B., & Blanco, F. J. (2001). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. The Journal of rheumatology, 28(12), 2692–2699. [Link]
-
Henrotin, Y., & Reginster, J. Y. (2004). [What is the role of aceclofenac in the therapeutic arsenal against chronic osteoarthritis pathologies?]. Revue medicale de Liege, 59 Suppl 1, 125–129. [Link]
-
Hinz, B., Rau, T., Auge, D., Werner, U., Ramer, R., Rietbrock, S., & Brune, K. (2003). Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes. ResearchGate. [Link]
-
Mahajan, A., Sharma, S., & Singh, S. (2022). Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. Journal of the Association of Physicians of India, 70(6), 11-12. [Link]
-
Mahajan, A., Sharma, S., & Singh, S. (2022). Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. ResearchGate. [Link]
-
Rahman, M. M., et al. (2017). Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. Semantic Scholar. [Link]
-
Unknown. (2021). Safer Targets for Development of Anti-inflammatory Drugs. Video abstract [ID 278514]. [Link]
-
Unknown. (n.d.). Comparative Anti-Inflammatory Effect of Aceclofenac-Saccharin in Mice Granuloma Model. pharmacognosy.in. [Link]
-
Shekh, M. I., Singh, R., & Singh, S. (2018). Aceclofenac nanocrystals with enhanced in vitro, in vivo performance: formulation optimization, characterization, analgesic and acute toxicity studies. Artificial cells, nanomedicine, and biotechnology, 46(sup3), S1206–S1216. [Link]
-
Unknown. (n.d.). development and in vitro evaluation of acelofenac mouth dissolving films for reduced analgesic. ijcrt.org. [Link]
Sources
- 1. Aceclofenac - Wikipedia [en.wikipedia.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 7. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. [What is the role of aceclofenac in the therapeutic arsenal against chronic osteoarthritis pathologies?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 4'-Hydroxy Aceclofenac in the Metabolic Cascade of Aceclofenac: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the metabolic fate of aceclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Central to its biotransformation is the formation of 4'-Hydroxy Aceclofenac, its major metabolite. This document will elucidate the enzymatic processes governing this transformation, the subsequent metabolic pathways involving this compound, and its own pharmacological contributions. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, presents detailed experimental protocols for studying aceclofenac metabolism, and offers insights into the clinical significance of its metabolic profile.
Introduction: The Clinical Pharmacology of Aceclofenac
Aceclofenac, a phenylacetic acid derivative, is a potent anti-inflammatory and analgesic agent used in the management of painful inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the synthesis of prostaglandins that mediate pain and inflammation. Unlike some traditional NSAIDs, aceclofenac exhibits a degree of selectivity for COX-2 over COX-1, which may contribute to its comparatively favorable gastrointestinal tolerability. Upon oral administration, aceclofenac is rapidly and almost completely absorbed, reaching peak plasma concentrations within 1.25 to 3.0 hours. The disposition of aceclofenac in the body is heavily influenced by its extensive metabolism, a process in which this compound plays a critical and multifaceted role.
The Metabolic Pathway of Aceclofenac: A Multi-Step Biotransformation
The metabolism of aceclofenac is a complex process primarily occurring in the liver, leading to the formation of several metabolites. The principal metabolic pathways include hydroxylation and hydrolysis.
Formation of this compound: The Major Metabolic Route
The primary metabolic transformation of aceclofenac is its hydroxylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. The significance of CYP2C9 in this pathway has been demonstrated through several key observations:
-
Selective Inhibition: The formation of this compound is selectively inhibited by sulfaphenazole, a known inhibitor of CYP2C9.
-
Correlation with Tolbutamide Hydroxylase Activity: A direct correlation exists between the rate of this compound formation and the activity of tolbutamide hydroxylase, a marker for CYP2C9 activity.
-
Recombinant Enzyme Studies: In vitro studies using microsomes from cells expressing human cytochrome P450 isoforms have confirmed that CYP2C9 is the primary enzyme responsible for the 4'-hydroxylation of aceclofenac.
It is estimated that the CYP2C9 enzyme is responsible for metabolizing approximately 50% of the administered aceclofenac dose.
Further Metabolism of this compound
Following its formation, this compound undergoes further biotransformation. One of the key subsequent steps is its hydrolysis to 4'-hydroxydiclofenac. This hydrolysis can be mediated by plasma esterases.
The Aceclofenac-Diclofenac Connection
In addition to hydroxylation, aceclofenac can also be metabolized to diclofenac through hydrolysis of its ester linkage. This conversion is significant as diclofenac is itself a potent NSAID. Diclofenac is then further metabolized, primarily through hydroxylation by CYP2C9 to form 4'-hydroxydiclofenac. Thus, 4'-hydroxydiclofenac can be formed via two distinct pathways originating from aceclofenac.
The following diagram illustrates the central metabolic pathways of aceclofenac:
Caption: Workflow for in vitro metabolism study.
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (0.1 M, pH 7.4) and pooled HLMs (final protein concentration typically 0.2-0.5 mg/mL).
-
For the inhibition study, pre-incubate a set of tubes with sulfaphenazole (a selective CYP2C9 inhibitor) for 10-15 minutes at 37°C before adding aceclofenac. This step is crucial to ensure the inhibitor has bound to the enzyme.
-
Include control incubations: a negative control without the NADPH regenerating system to account for non-enzymatic degradation, and a control without aceclofenac to check for interfering peaks.
-
-
Initiation of the Metabolic Reaction:
-
Add aceclofenac (at various concentrations to determine enzyme kinetics, e.g., 1-100 µM) to the incubation mixtures.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
-
Incubation and Termination:
-
Incubate the reaction mixtures in a shaking water bath at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of aceclofenac and its metabolites. A reverse-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water containing a small percentage of formic acid.
-
Data Analysis and Interpretation
-
Quantify the concentrations of aceclofenac, this compound, diclofenac, and 4'-hydroxydiclofenac by comparing their peak area ratios to the internal standard against a standard curve.
-
The formation of this compound in the presence of NADPH and its absence in the negative control will confirm its enzymatic formation.
-
A significant reduction in the formation of this compound in the presence of sulfaphenazole will validate the primary role of CYP2C9 in this metabolic step.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of aceclofenac and its metabolites after a single 100 mg oral dose in human volunteers.
| Compound | Cmax (µg/mL) | tmax (h) | Elimination Half-life (h) |
| Aceclofenac | 7.6 ± 1.3 | 2.6 ± 1.8 | ~4 |
| This compound | - | - | - |
| Diclofenac | - | - | - |
| 4'-Hydroxydiclofenac | - | - | - |
Data for metabolites are variable and depend on individual metabolic rates. Cmax and tmax for aceclofenac are from reference. The elimination half-life is from reference.
Conclusion
This compound is the cornerstone of aceclofenac metabolism. Its formation, primarily mediated by CYP2C9, represents the major metabolic clearance pathway for the parent drug. Furthermore, its intrinsic pharmacological activity contributes to the overall therapeutic profile of aceclofenac. A thorough understanding of this metabolic pathway is essential for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing the therapeutic use of aceclofenac. The provided in vitro experimental protocol offers a robust framework for further investigation into the intricate metabolism of this important NSAID.
References
-
Bort, R., Mace, K., Boobis, A., Gómez-Lechón, M. J., Fabra, R., & Castell, J. V. (1999). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 27(9), 1109-1115. [Link]
-
Lee, J. H., Lee, H. S., Lee, J., & Kang, W. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics, 31(6), 424-430. [Link]
-
How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained. (n.d.). Wellsprings Pharmacy. [Link]
-
Aceclofenac. (2017, September 6). Eugenomic. [Link]
-
Aceclofenac. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Brogden, R. N., & Wiseman, L. R. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Pain and Therapy, 10(2), 1179-1196. [Link]
-
Lee, J. H., Lee, H. S., Lee, J., & Kang, W. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 32(10), e239-e240. [Link]
-
Simultaneous determination of aceclofenac and three of its metabolites in human plasma by high-performance liquid chromatography. (2025, August 10). ResearchGate. [Link]
-
Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. (2012). Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy, 32(10), e239-e240. [Link]
-
Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs. (2011). European Journal of Medicinal Chemistry, 46(9), 4158-4165. [Link]
-
Metabolism of aceclofenac to diclofenac in the domestic water buffalo Bubalus bubalis confirms it as a threat to Critically Endangered Gyps vultures in South Asia. (2022). Environmental Toxicology and Pharmacology, 96, 103984. [Link]
-
Kim, E., Ahn, B., Noh, K., Kang, W., & Gwak, H. S. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science, 35(17), 2219-2222. [Link]
-
Blot, L., Marcelis, A., Devogelaer, J. P., & Manicourt, D. H. (2000). Effects of diclofenac, aceclofenac and meloxicam on the metabolism of proteoglycans and hyaluronan in osteoarthritic human cartilage. British Journal of Pharmacology, 131(7), 1413-1421. [Link]
-
Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study. (2013). Knee Surgery & Related Research, 25(4), 188-194. [Link]
-
Henrotin, Y. E., Labasse, A. H., Simonis, P. E., Zheng, S. X., De Groote, D. D., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [Link]
- What is Aceclofenac used for? (2024, June 14
An In-Depth Technical Guide to the Biological Targets of 4'-Hydroxy Aceclofenac: Beyond Cyclooxygenase Inhibition
This guide provides a detailed exploration of the biological interactions of 4'-Hydroxy Aceclofenac, the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID), Aceclofenac. Designed for researchers, scientists, and drug development professionals, this document moves beyond the established NSAID paradigm of cyclooxygenase (COX) inhibition to elucidate the unique, chondroprotective, and anti-inflammatory mechanisms of this key metabolite. We will dissect the metabolic pathway, quantify its interactions with classical and novel targets, and provide validated experimental frameworks for investigating its distinct pharmacological profile.
Metabolic Activation: The Genesis of this compound
Aceclofenac itself is largely a prodrug. Its therapeutic effects are mediated through its biotransformation into active metabolites. The primary metabolic pathway occurs in the liver, where Aceclofenac undergoes hydroxylation to form this compound.
-
Enzymatic Conversion : This hydroxylation is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform .[1][2] This conversion is a critical first step, as this compound possesses a pharmacological profile distinct from its parent compound.
-
Pharmacokinetics : Following oral administration of Aceclofenac (100 mg), this compound is the main metabolite detected in plasma.[3] The parent drug has a mean elimination half-life of approximately 4 hours, and about two-thirds of the dose is excreted via urine, primarily as hydroxymetabolites.[3][4]
The metabolic conversion of Aceclofenac is a crucial determinant of its activity. The diagram below illustrates this primary activation pathway and subsequent metabolic steps.
Caption: Metabolic pathway of Aceclofenac.
Interaction with Cyclooxygenase (COX) Isoforms: A Reassessment
The defining mechanism of NSAIDs is the inhibition of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][5] While Aceclofenac is considered a preferential COX-2 inhibitor, in vitro studies reveal a more complex picture where its metabolites are the primary actors.[3]
Short-term in vitro assays have shown that neither Aceclofenac nor this compound significantly affects COX-1 or COX-2 activity.[6] However, the parent drug's anti-inflammatory effects are attributed to its intracellular conversion to potent COX inhibitors like Diclofenac.[6][7] this compound is, by itself, a very weak COX-2 inhibitor.[8][9] This weak direct COX activity is a critical finding, as it implies that the therapeutic benefits of this major metabolite arise from alternative biological targets.
| Compound | Target | IC50 Value (µM) | Potency |
| Aceclofenac | COX-2 | 0.77 | Potent (via metabolites) |
| COX-1 | >100 | Weak | |
| This compound | COX-2 | 36 | Weak Inhibitor |
| COX-1 | >100 | Weak Inhibitor | |
| Diclofenac | COX-2 | 0.04 | Very Potent |
| COX-1 | 0.6 | Potent | |
| Table 1: Comparative COX inhibitory activities. Data compiled from multiple sources.[8][9] |
Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Activity
This protocol provides a physiologically relevant system for assessing the COX-inhibitory potential of test compounds by using whole blood, thus preserving cellular interactions.
-
Objective : To determine the IC50 of this compound on COX-1 (platelet-derived thromboxane B2) and COX-2 (LPS-induced prostaglandin E2) activity.
-
Materials :
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
For COX-1: Anticoagulant-free tubes.
-
For COX-2: Heparinized tubes.
-
This compound, Diclofenac (positive control), DMSO (vehicle).
-
Lipopolysaccharide (LPS) from E. coli.
-
PGE2 and TXB2 ELISA kits.
-
-
Methodology - COX-1 Inhibition (TXB2 Production) :
-
Aliquots of fresh, anticoagulant-free whole blood (1 mL) are immediately transferred to tubes containing the test compound (e.g., this compound) at various final concentrations (e.g., 0.1 to 100 µM) or vehicle (DMSO).
-
Tubes are incubated at 37°C for 1 hour to allow for blood clotting, which induces platelet COX-1 activity.
-
The reaction is stopped by placing tubes on ice.
-
Serum is separated by centrifugation (10,000 x g for 10 minutes at 4°C).
-
Serum thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, is quantified using a commercial ELISA kit.
-
-
Methodology - COX-2 Inhibition (PGE2 Production) :
-
Aliquots of heparinized whole blood (1 mL) are incubated with LPS (final concentration 10 µg/mL) to induce COX-2 expression in monocytes.
-
Simultaneously, the test compound or vehicle is added.
-
Tubes are incubated at 37°C for 24 hours.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels are quantified by ELISA.
-
-
Data Analysis :
-
Calculate the percentage inhibition of TXB2 or PGE2 production for each compound concentration relative to the vehicle control.
-
Plot percentage inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Novel Chondroprotective Target: Inhibition of Matrix Metalloproteinases (MMPs)
The most significant and distinguishing biological action of this compound is its chondroprotective effect, which is not prominently shared by its parent compound or other metabolites like Diclofenac.[10] This activity is centered on the downregulation of key enzymes responsible for cartilage degradation in osteoarthritis and rheumatoid arthritis.
-
Targeting MMP-1 and MMP-3 : In cultured rabbit articular chondrocytes and human rheumatoid synovial cells, this compound has been shown to down-regulate the production of pro-matrix metalloproteinase-1 (proMMP-1/procollagenase 1) and pro-matrix metalloproteinase-3 (prostromelysin 1).[10][11] These enzymes are critical for the breakdown of the cartilage's collagen and proteoglycan matrix. This effect is observed at both the protein and mRNA levels.[10]
-
Preservation of Cartilage Matrix : Corroborating its effect on MMPs, this compound interferes with the release of sulfated-glycosaminoglycans (sGAGs) from the cartilage matrix, indicating a preservation of essential proteoglycan components.[10][11]
-
Anti-proliferative Effect : The metabolite also suppresses the proliferation of synoviocytes, cells which contribute to the inflammatory environment in arthritic joints.[10]
The mechanism appears to be independent of COX inhibition and represents a novel therapeutic pathway for disease modification in osteoarthritis.
Caption: Hypothesized interruption of IL-1β signaling in chondrocytes by this compound.
Experimental Protocol: Cytokine Quantification by ELISA
-
Objective : To quantify the inhibition of IL-1β-induced IL-6 secretion by this compound.
-
Methodology :
-
Culture and treat chondrocytes as described in the previous protocol (Section 3).
-
Harvest the culture supernatant at 48 hours.
-
Use a commercially available Human IL-6 Sandwich ELISA kit.
-
Add 100 µL of standards and samples (supernatants) to wells pre-coated with an anti-human IL-6 capture antibody. Incubate for 2.5 hours at room temperature. [12] 5. Wash the wells, then add 100 µL of a biotinylated anti-human IL-6 detection antibody. Incubate for 1 hour. [12] 6. Wash, then add 100 µL of streptavidin-HRP conjugate. Incubate for 45 minutes. [12] 7. Wash, then add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes, allowing color to develop in proportion to the amount of IL-6. [12] 8. Stop the reaction with 50 µL of stop solution and read the absorbance at 450 nm. [12]3. Data Analysis :
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of IL-6 secretion for each concentration of this compound compared to the IL-1β-only control.
-
Conclusion
This compound, the principal metabolite of Aceclofenac, exhibits a unique and sophisticated profile of biological activity that extends well beyond the classical NSAID mechanism of COX inhibition. While it is a weak direct inhibitor of COX enzymes, its primary therapeutic value in the context of joint disease appears to stem from its potent chondroprotective and targeted anti-inflammatory effects.
By directly down-regulating the expression of cartilage-degrading enzymes MMP-1 and MMP-3, preserving the essential glycosaminoglycan matrix, and suppressing key inflammatory cytokines like IL-6, this compound acts as a disease-modifying agent in in vitro models. These findings underscore the importance of studying drug metabolites, which can possess novel and clinically significant biological targets distinct from their parent compounds. For drug development professionals, this multi-target profile makes this compound an intriguing candidate for therapies aimed not just at symptomatic relief but at the preservation of joint structure and function in chronic osteoarticular disorders.
References
- Bort, R., Ponsoda, X., Jover, R., Gómez-Lechón, M. J., & Castell, J. V. (1999). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 27(7), 745-750. [URL: https://dmd.aspetjournals.org/content/27/7/745.long]
- Dhoot, R., & Poudel, I. (2023). How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained. Doc Africa. [URL: https://docafrica.
- Patel, P. B., & Patel, T. K. (2017). A review of aceclofenac: analgesic and anti-inflammatory effects on musculoskeletal disorders. Journal of Basic and Clinical Pharmacy, 8(S1). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8631697/]
- Mengshol, J. A., Vincenti, M. P., & Brinckerhoff, C. E. (2006). Interleukin-1 beta induction of matrix metalloproteinase-1 transcription in chondrocytes requires ERK-dependent activation of CCAAT enhancer-binding protein-beta. Arthritis & Rheumatism, 54(3), 847-857. [URL: https://pubmed.ncbi.nlm.nih.gov/16508982/]
- National Center for Biotechnology Information (n.d.). Aceclofenac. PubChem Compound Summary for CID 71771. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aceclofenac]
- Patsnap. (2024). What is the mechanism of Aceclofenac? Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-aceclofenac-30102023]
- Yamazaki, R., Kawai, S., Mizushima, Y., & Hashimoto, S. (1997). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors. European Journal of Pharmacology, 329(2-3), 181-187. [URL: https://pubmed.ncbi.nlm.nih.gov/9208595/]
- Hinz, B., Rau, T., Auge, D., Werner, U., Ramer, R., Zolk, O., Fromm, M. F., & Brune, K. (2003). Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac. Clinical Pharmacology & Therapeutics, 74(3), 258-268. [URL: https://pubmed.ncbi.nlm.nih.gov/12966366/]
- Bio-protocol. (n.d.). Dimethylmethylene Blue Assay (DMMB). Bio-protocol, 4(18). [URL: https://bio-protocol.org/e1236]
- Akimoto, H., Hashimoto, S., Ito, A., Sato, T., & Yamazaki, R. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [URL: https://pubmed.ncbi.nlm.nih.gov/10936503/]
- Biosynth. (n.d.). This compound. [URL: https://www.biosynth.com/p/IH23898/4-hydroxy-aceclofenac]
- Kim, E., & Kang, W. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 32(10), e239-e240. [URL: https://accpjournals.onlinelibrary.wiley.com/doi/10.1002/phar.1158]
- Arslan, G. A., & Tırnaksız, F. (2010). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 35(2), 105-118. [URL: https://dergipark.org.tr/en/pub/fabad/issue/4794/65590]
- Kim, E., Ahn, B., Noh, K., Kang, W., & Gwak, H. S. (2012). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Journal of Pharmacokinetics and Pharmacodynamics, 39(5), 527-537. [URL: https://pubmed.ncbi.nlm.nih.gov/22807412/]
- BOC Sciences. (n.d.). CAS 229308-90-1 4-Hydroxy Aceclofenac. [URL: https://www.bocsci.com/product/4-hydroxy-aceclofenac-cas-229308-90-1-417169.html]
- Ladner, Y. D., et al. (2023). The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans. Methods in Molecular Biology, 2598, 115-121. [URL: https://pubmed.ncbi.nlm.nih.gov/36418833/]
- Henrotin, Y., de Leval, X., Mathy-Hartert, M., Reginster, J. Y., & Pirotte, B. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [URL: https://pubmed.ncbi.nlm.nih.gov/11556519/]
- Warner, T. D., & Mitchell, J. A. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 53(3), 255-265. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1874288/]
- Medicines.org.uk. (2021). Aceclofenac 100 mg Film-coated Tablets - Summary of Product Characteristics (SmPC). [URL: https://www.medicines.org.uk/emc/product/2389/smpc]
- Smolecule. (n.d.). Buy this compound. [URL: https://www.smolecule.com/products/4-hydroxy-aceclofenac-229308-90-1]
- RayBiotech. (n.d.). Human IL-6 ELISA Kit. [URL: https://www.raybiotech.com/human-il-6-elisa-kit/]
- OriGene. (n.d.). Human Interleukin 6 (IL-6) ELISA Kit. [URL: https://www.origene.com/catalog/ea100193/human-interleukin-6-il-6-elisa-kit]
Sources
- 1. Interleukin-1 beta induction of matrix metalloproteinase-1 transcription in chondrocytes requires ERK-dependent activation of CCAAT enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Early response genes induced in chondrocytes stimulated with the inflammatory cytokine interleukin-1beta | springermedicine.com [springermedicine.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Role of IL-1β Signaling in Chondrocytes Associated with Retinoid Signaling during Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
Methodological & Application
Synthesis of 4'-Hydroxy Aceclofenac: A Detailed Guide for Researchers
Introduction: The Significance of 4'-Hydroxy Aceclofenac
This compound is the principal and pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac.[1] In humans, Aceclofenac undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, to yield this compound through hydroxylation.[2] This metabolite is believed to contribute significantly to the therapeutic effects of the parent drug.[3][4] The availability of pure this compound as a reference standard is crucial for a variety of research and development applications, including:
-
Pharmacokinetic and drug metabolism studies: To accurately quantify the metabolite in biological matrices and understand the metabolic fate of Aceclofenac.
-
In vitro and in vivo pharmacological profiling: To elucidate the specific contribution of the metabolite to the overall anti-inflammatory and analgesic activity of Aceclofenac.
-
Impurity profiling and quality control: As a reference standard in the analysis of Aceclofenac drug substances and formulations.
This comprehensive guide provides detailed synthetic protocols and expert insights for the preparation of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The proposed synthetic routes are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.
Strategic Approaches to the Synthesis of this compound
The chemical synthesis of this compound presents a multi-step challenge, primarily centered around the construction of the hydroxylated diarylamine core structure. Two primary retrosynthetic strategies are outlined below, offering flexibility in the choice of starting materials and reaction conditions.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Convergent Synthesis via Ullmann Condensation
This approach is centered on the formation of the pivotal C-N bond through a copper-catalyzed Ullmann condensation reaction. This strategy offers good control over the regiochemistry of the hydroxylation.
Strategy 2: Direct Hydroxylation of Aceclofenac
While conceptually simpler, the direct hydroxylation of the Aceclofenac backbone presents significant challenges in achieving the desired regioselectivity at the 4'-position without affecting other sites on the aromatic rings. This route is considered more exploratory.
This guide will focus on a detailed protocol for the more robust and predictable convergent synthesis strategy.
Detailed Synthetic Protocols: A Step-by-Step Guide
This section provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from commercially available starting materials.
Workflow for the Convergent Synthesis of this compound
Caption: Convergent synthesis workflow for this compound.
Step 1: Synthesis of 2,6-dichloro-4-nitrophenol
Rationale: The initial step involves the nitration of 2,6-dichlorophenol to introduce a nitro group at the para position, which will subsequently be reduced to the key amino group.
Protocol:
-
To a stirred solution of 2,6-dichlorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 2,6-dichloro-4-nitrophenol.
| Parameter | Value |
| Starting Material | 2,6-dichlorophenol |
| Reagents | Nitric acid, Sulfuric acid (or Glacial Acetic Acid) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-10 °C |
| Typical Yield | 85-95% |
Step 2: Reduction to 2,6-dichloro-4-aminophenol
Rationale: The nitro group of 2,6-dichloro-4-nitrophenol is reduced to an amino group to furnish the key aniline intermediate required for the subsequent C-N bond formation.
Protocol:
-
Suspend 2,6-dichloro-4-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2/HCl, heat the reaction mixture under reflux until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dichloro-4-aminophenol.
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-nitrophenol |
| Reagents | SnCl2·2H2O, conc. HCl (or H2, Pd/C) |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux (for SnCl2/HCl) |
| Typical Yield | 70-85% |
Step 3: Protection of the Phenolic Hydroxyl Group (Optional but Recommended)
Rationale: To prevent side reactions during the subsequent Ullmann condensation, it is advisable to protect the phenolic hydroxyl group of 2,6-dichloro-4-aminophenol. A common protecting group for phenols is the benzyl group, which can be removed under mild conditions.
Protocol:
-
Dissolve 2,6-dichloro-4-aminophenol (1 equivalent) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K2CO3) and benzyl bromide (BnBr).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(benzyloxy)-2,6-dichloroaniline.
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-aminophenol |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetone or DMF |
| Temperature | Room temperature to 50 °C |
| Typical Yield | 80-90% |
Step 4: Ullmann Condensation
Rationale: This is the key C-N bond-forming step, coupling the protected aminophenol with a 2-halophenylacetic acid derivative. The use of a copper catalyst is crucial for this transformation.
Protocol:
-
In a reaction vessel, combine 4-(benzyloxy)-2,6-dichloroaniline (1 equivalent), a 2-halophenylacetic acid ester (e.g., methyl 2-bromophenylacetate) (1-1.2 equivalents), a copper(I) catalyst (e.g., CuI or Cu2O), a base (e.g., K2CO3 or Cs2CO3), and a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (typically 120-160 °C) for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected diarylamine intermediate.
| Parameter | Value |
| Starting Materials | 4-(benzyloxy)-2,6-dichloroaniline, Methyl 2-bromophenylacetate |
| Reagents | Copper(I) iodide, Potassium carbonate |
| Solvent | DMF or NMP |
| Temperature | 120-160 °C |
| Typical Yield | 50-70% |
Step 5: Deprotection of the Phenolic Hydroxyl Group
Rationale: The benzyl protecting group is removed to reveal the free hydroxyl group, yielding the core structure of this compound.
Protocol:
-
Dissolve the protected diarylamine intermediate from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product, which is the methyl ester of 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetic acid.
| Parameter | Value |
| Starting Material | Protected diarylamine intermediate |
| Reagents | H2, Palladium on carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Typical Yield | 90-98% |
Step 6: Esterification to Yield this compound
Rationale: The final step involves the esterification of the carboxylic acid group of the intermediate with a protected glycolic acid, followed by deprotection to yield the final product. A more direct approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by esterification with a suitable bromoacetate derivative and subsequent hydrolysis. A more streamlined approach is the direct transesterification or esterification. For the purpose of this guide, we will outline the hydrolysis followed by esterification.
Protocol (Hydrolysis followed by Esterification):
-
Hydrolysis: Hydrolyze the methyl ester from the previous step to the corresponding carboxylic acid, 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetic acid, using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
Esterification: Dissolve the resulting carboxylic acid (1 equivalent) in a suitable solvent like DMF. Add a base such as potassium carbonate and tert-butyl bromoacetate. Stir the reaction at room temperature until completion.
-
Deprotection: The tert-butyl ester is then deprotected using an acid such as trifluoroacetic acid (TFA) or formic acid to yield this compound.[5]
| Parameter | Value |
| Starting Material | Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate |
| Reagents | LiOH (hydrolysis), tert-butyl bromoacetate, K2CO3 (esterification), TFA (deprotection) |
| Solvent | THF/Water (hydrolysis), DMF (esterification), Dichloromethane (deprotection) |
| Temperature | Room temperature to mild heating |
| Typical Yield | 60-80% over 3 steps |
Alternative Synthetic Considerations
Biocatalytic Synthesis
For the synthesis of the closely related 4'-hydroxydiclofenac, a biocatalytic approach using the fungus Epicoccum nigrum has been reported.[1] This method offers high regioselectivity but may require specialized fermentation and purification techniques. Similar enzymatic or microbial hydroxylation of Aceclofenac could be an environmentally friendly alternative to chemical synthesis.
Characterization and Quality Control
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point: As a preliminary indicator of purity.
Conclusion
The synthesis of this compound is a multi-step process that requires careful planning and execution. The convergent synthesis strategy detailed in this guide, centered around the Ullmann condensation, provides a reliable and logical pathway to obtain this important metabolite. By following the outlined protocols and considering the underlying chemical principles, researchers can successfully synthesize this compound for their analytical and pharmacological investigations, thereby advancing our understanding of the metabolism and therapeutic action of Aceclofenac.
References
- Bort, R., et al. (1996). Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. Drug Metabolism and Disposition, 24(8), 969-975.
- Bamberger, E. (1894). Ueber das Phenylhydroxylamin. Berichte der deutschen chemischen Gesellschaft, 27(2), 1548-1557.
- Dutton, G. G., et al. (1998). Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292. Applied Microbiology and Biotechnology, 49(4), 371-376.
- European Patent No. EP1082290B1. (2003).
- Lee, J. H., et al. (2017). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics, 32(1), 71-77.
- Husain, A., et al. (2014). Synthesis of a prodrug of aceclofenac and its method development by uv-spectroscopy. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 335-338.
- Patra, S., et al. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Journal of Scientific & Industrial Research, 74(10), 582-583.
-
PubChem Compound Summary for CID 9842299, this compound. National Center for Biotechnology Information. Retrieved from [Link]
- S. S. Pawar, et al. (2011). Synthesis, hydrolysis kinetics and pharmacological evaluation of aceclofenac prodrugs. Latin American Journal of Pharmacy, 30(8), 1497-1504.
-
Wikipedia. (2023). Bamberger rearrangement. Retrieved from [Link]
- Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells.
- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2021). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS, 19(1), 108-115.
- Google Patents. (1983). Preparation of 4-hydroxydiphenylamine.
-
PubChem Compound Summary for CID 7546, 3-Hydroxy-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Analgesic. Retrieved from [Link]
-
Lviv Polytechnic National University. (2021). DEVELOPMENT OF THE TECHNOLOGICAL BASIS FOR THE PRODUCTION OF ACECLOFENAC. Retrieved from [Link]
- Bort, R., et al. (1996). Metabolism of aceclofenac in humans. Drug metabolism and disposition, 24(7), 834-841.
- Google Patents. (1999). Process for the preparation of aceclofenac.
-
PubChem Compound Summary for CID 71771, Aceclofenac. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2021). Method for synthesizing 4-hydroxyindole.
-
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
Sources
- 1. Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5545754A - Process for the preparation of p-amino-phenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
- 5. science.lpnu.ua [science.lpnu.ua]
Application Notes and Protocols for the Quantification of 4'-Hydroxy Aceclofenac
Introduction: The Significance of 4'-Hydroxy Aceclofenac Quantification
Aceclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body.[1][2] A primary product of this biotransformation is this compound, its major active metabolite.[1][3] The formation of this compound is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][4] Accurate quantification of this metabolite is paramount in pharmacokinetic and pharmacodynamic studies, enabling researchers to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, monitoring levels of this compound is crucial for dose-response relationship assessments and in bioequivalence studies.[5]
This comprehensive guide provides detailed protocols and insights for the robust and reliable quantification of this compound in biological matrices, with a primary focus on plasma samples. We will delve into the principles and practical execution of state-of-the-art analytical techniques, namely High-Performance Liquid Chromatography (HPLC) coupled with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃Cl₂NO₅ | [6] |
| Molecular Weight | 370.18 g/mol | [6][7] |
| CAS Number | 229308-90-1 | [6] |
| Appearance | Off-white to light tan powder | [8] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [8][9] |
Metabolic Pathway of Aceclofenac
Understanding the metabolic conversion of Aceclofenac is fundamental to appreciating the importance of its metabolite's quantification. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.
Sources
- 1. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aceclofenac - Wikipedia [en.wikipedia.org]
- 3. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eugenomic.com [eugenomic.com]
- 5. scispace.com [scispace.com]
- 6. scbt.com [scbt.com]
- 7. This compound - CAS - 229308-90-1 | Axios Research [axios-research.com]
- 8. Aceclofenac | 89796-99-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of 4'-Hydroxy Aceclofenac
As a Senior Application Scientist, this guide provides an in-depth technical overview and detailed protocols for the in vitro assessment of 4'-Hydroxy Aceclofenac. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and authoritative references.
Aceclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and anti-inflammatory properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2] Following oral administration, Aceclofenac undergoes extensive metabolism in the liver, where it is converted to its major metabolite, this compound.[3][4][5] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[3][6][7][8]
Crucially, this compound is not an inactive byproduct; it is an active metabolite that significantly contributes to the parent drug's therapeutic effects.[9][10] It exhibits potent anti-inflammatory and chondroprotective properties. Therefore, studying this compound directly is essential to fully understand the pharmacological and toxicological profile of Aceclofenac. In vitro assays provide a controlled environment to dissect its metabolic generation, mechanism of action, and potential cytotoxicity, offering critical data for drug development and mechanistic studies.
Part 1: Metabolic Generation of this compound from Aceclofenac
To study this compound, it must first be generated from its parent compound in a system that mimics human liver metabolism. Human Liver Microsomes (HLMs) are the gold standard for this purpose as they are enriched with Phase I metabolic enzymes, including the crucial CYP2C9.[11][12]
Principle of the Human Liver Microsome (HLM) Stability Assay
This assay quantifies the rate at which a parent drug (Aceclofenac) is metabolized by liver enzymes. By incubating Aceclofenac with HLMs and an NADPH-regenerating system (which provides the necessary cofactors for CYP enzyme activity), we can measure the disappearance of the parent drug and the formation of its metabolites over time.[11][12][13] The primary metabolite of interest is this compound. The reaction is terminated at various time points, and the concentration of the metabolite is determined using highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
Experimental Workflow: HLM Incubation
Caption: Inhibition of the COX-2 pathway by this compound.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
1. Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0. [15]* Heme Stock: Prepare a stock solution in a small amount of 0.1 M NaOH and dilute with Reaction Buffer. [15]* Enzyme: Recombinant human COX-2.
-
Substrate: Arachidonic acid, dissolved in ethanol. [15]* Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). [15]* Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: Celecoxib, a known selective COX-2 inhibitor. [15] 2. Assay Procedure (96-well plate format):
-
Prepare Reaction Mix: In each well, add the following in order:
-
150 µL Reaction Buffer
-
10 µL Heme (final concentration ~1 µM)
-
10 µL COX-2 enzyme solution
-
10 µL of test compound (this compound) or control (Celecoxib/DMSO). [15]* Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. [15][16]* Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction. [15]* Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes. The rate of color development is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_dmso)) * 100.
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition). [15]
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Aceclofenac > 100 0.77 This compound > 100 36 Diclofenac 0.6 0.04 (Data sourced from Henrotin Y, et al. Inflammation research, 2001) [9][17]
-
B. Chondroprotective Effects Assay
Principle: Osteoarthritis involves the degradation of articular cartilage. Pro-inflammatory cytokines like IL-1β stimulate chondrocytes to produce matrix metalloproteinases (MMPs) that break down the cartilage matrix and release proteoglycans. [10]this compound has demonstrated a chondroprotective effect by inhibiting these processes. [10]This assay evaluates the ability of the metabolite to protect chondrocytes from IL-1β-induced damage.
Detailed Protocol: Chondrocyte Culture Model
1. Cell Culture and Treatment:
-
Culture primary human articular chondrocytes or a suitable cell line in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for 24-48 hours. Include unstimulated and vehicle-treated controls.
2. Endpoint Analysis:
-
MMP Production: Collect the cell culture supernatant. Measure the concentration of proMMP-1 and proMMP-3 using specific ELISA kits. [10]* Proteoglycan Release: In the same supernatant, quantify the amount of sulfated glycosaminoglycans (S-GAGs) released from the cartilage matrix using a dimethylmethylene blue (DMMB) dye-binding assay. [10]* Inflammatory Mediator Production: Use the supernatant to measure the levels of PGE₂ and IL-6 via ELISA to confirm anti-inflammatory activity in the target cell type. [9]
Part 3: In Vitro Cytotoxicity Assessment
Principle: It is vital to determine if this compound is toxic to cells, especially at concentrations that are pharmacologically active. The MTT assay is a widely used method to assess cell viability. It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [18][19]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
1. Cell Plating and Treatment:
-
Seed cells (e.g., HepG2 human liver cells or chondrocytes) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight. [18][19]* Prepare serial dilutions of this compound (e.g., from 1 µM to 200 µM) in the appropriate cell culture medium. [18][20]* Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). [20]* Incubate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator. [19] 2. Assay Procedure:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. [18][19]* Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [18]* Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 545-570 nm using a microplate reader. [18]* Data Analysis: Calculate cell viability relative to the vehicle-treated control wells and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Conclusion
The in vitro protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound. By first simulating its metabolic generation using human liver microsomes, researchers can then accurately assess its key pharmacological activities, including COX-2 inhibition and chondroprotection, as well as its cytotoxic potential. These assays are fundamental for elucidating the compound's mechanism of action and establishing a therapeutic window, providing critical data that bridges preclinical research and clinical relevance.
References
-
Bort, R., Ponsoda, X., Carrasco, E., Gómez-Lechón, M. J., & Castell, J. V. (1996). Metabolism of aceclofenac in humans. Drug metabolism and disposition: the biological fate of chemicals, 24(7), 834–841. [Link]
-
ResearchGate. (n.d.). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. ResearchGate. [Link]
-
Eugenomic. (2017). Aceclofenac. Eugenomic. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
ResearchGate. (n.d.). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. ResearchGate. [Link]
-
Pharmaron. (n.d.). Metabolism. Pharmaron. [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
Kim, E., Ahn, B., Noh, K., Kang, W., & Gwak, H. S. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of separation science, 35(17), 2219–2222. [Link]
-
Henrotin, Y., de Leval, X., Mathy-Hartert, M., Mouithys-Mickalad, A., Deby-Dupont, G., Dogne, J. M., Delarge, J., & Reginster, J. Y. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 50(8), 391–399. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Farshbaf, M., Ghorbani, M., Kheyrollah, M., & Sharifi, S. (2016). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. Advanced pharmaceutical bulletin, 6(3), 409–415. [Link]
-
University of Liège. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. The Research Portal. [Link]
-
ResearchGate. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Navakauskienė, R., Dapkūnas, J., Sedleckas, K., & Treigytė, G. (2020). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. BMC cancer, 20(1), 779. [Link]
-
Tot, A. D., Vraneš, M., Gadžurić, S., & Papović, S. (2021). Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. International journal of molecular sciences, 22(19), 10398. [Link]
-
Koga, T., Fujiwara, R., Nakajima, M., & Yokoi, T. (2010). Toxicological evaluation of acyl glucuronides of nonsteroidal anti-inflammatory drugs using human embryonic kidney 293 cells stably expressing human UDP-glucuronosyltransferase and human hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 38(10), 1826–1833. [Link]
-
Yamazaki, R., Kawai, S., Mizushima, Y., Ohtsuki, T., Matsuzaki, T., & Kido, H. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European journal of pharmacology, 401(3), 429–436. [Link]
-
electronic medicines compendium (emc). (n.d.). Aceclofenac 100 mg Film-coated Tablets - Summary of Product Characteristics (SmPC). emc. [Link]
-
Veeprho. (n.d.). This compound | CAS 229308-90-1. Veeprho. [Link]
-
Journal of Chemical Reviews. (n.d.). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Journal of Chemical Reviews. [Link]
-
Research Journal of Pharmacy and Technology. (2011). Comparative in vitro dissolution study of Aceclofenac Marketed Tablets in Two Different Dissolution Media by Validated Analytica. Research Journal of Pharmacy and Technology. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). A Review on validated analytical methods for Aceclofenac. IJPRA. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. eugenomic.com [eugenomic.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Investigating the Anti-Inflammatory and Chondroprotective Effects of 4'-Hydroxy Aceclofenac in Cell Culture Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture experiments using 4'-Hydroxy Aceclofenac. As the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, this compound is a critical molecule for in vitro investigation to elucidate the parent drug's therapeutic mechanisms.[1][2] We move beyond standard procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible scientific outcome. This guide details protocols for assessing anti-inflammatory efficacy in macrophage models and investigating chondroprotective effects in primary chondrocytes, supported by workflow diagrams, data interpretation guidelines, and a foundation of authoritative references.
Scientific Introduction: The Rationale for Studying this compound
Aceclofenac is a widely prescribed NSAID valued for its potent anti-inflammatory and analgesic properties.[3][4] Following oral administration, Aceclofenac is rapidly metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, into several metabolites, with this compound being the major and most significant contributor to its therapeutic activity.[1][5] Therefore, direct in vitro studies using this compound, rather than the parent compound alone, provide a more accurate representation of the compound's cellular and molecular effects at the site of inflammation.
The therapeutic actions of Aceclofenac, largely attributable to this compound, are multifactorial.[6] While the primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of inflammatory prostaglandins like PGE2, its activity extends further.[7][8][9] Research has demonstrated that this compound uniquely modulates other key inflammatory and degenerative pathways, including:
-
Suppression of Pro-inflammatory Cytokines: It significantly decreases the production of interleukin-6 (IL-6) and the expression of interleukin-1β (IL-1β) mRNA.[6][10]
-
Inhibition of Nitric Oxide (NO) Production: At relevant concentrations, it inhibits NO synthesis, a key inflammatory mediator.[6][10]
-
Chondroprotective Effects: It down-regulates the production of matrix metalloproteinases (MMPs) like proMMP-1 and proMMP-3, enzymes responsible for cartilage degradation in conditions like osteoarthritis.[11][12] Furthermore, it has been shown to interfere with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes, suggesting it helps preserve the cartilage matrix.[12]
This application note provides the foundational protocols to investigate these distinct mechanisms in validated cell culture systems.
Core Signaling Pathways and Mechanism of Action
To design effective experiments, it is crucial to understand the molecular pathways this compound modulates. An inflammatory stimulus, such as bacterial lipopolysaccharide (LPS) or the cytokine IL-1β, triggers a cascade of intracellular signaling events, primarily through the activation of the NF-κB and MAPK pathways. This leads to the transcription of numerous pro-inflammatory genes. This compound intervenes at several key points in this cascade.
Caption: Mechanism of this compound in an inflamed cell.
Experimental Workflow: A Validated Approach
A successful investigation follows a logical progression from establishing a baseline for cytotoxicity to performing functional assays. This ensures that observed anti-inflammatory effects are not merely a consequence of cell death.
Caption: General experimental workflow for in vitro studies.
Materials and Reagent Preparation
Key Reagents
-
This compound: (e.g., BOC Sciences, PubChem CID: 9842299)[][14]
-
Cell Lines:
-
Murine Macrophage: RAW 264.7 (ATCC® TIB-71™)
-
Human Monocytic: THP-1 (ATCC® TIB-202™)
-
Primary Human Articular Chondrocytes (source from reputable biobanks or tissue procurement services)
-
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Inflammatory Stimuli:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Recombinant Human Interleukin-1β (IL-1β) (R&D Systems)
-
-
Solvent: DMSO (cell culture grade).
-
Assay Kits:
-
MTT or MTS Cell Viability Assay Kit
-
Griess Reagent System (for Nitric Oxide)
-
ELISA Kits for Mouse/Human IL-6, TNF-α, and Prostaglandin E2 (PGE2)
-
RNA extraction and qPCR reagents
-
Protein extraction and Western Blot reagents
-
Preparation of this compound Stock Solution
The solubility of this compound is low in aqueous media. A high-concentration stock solution in DMSO is required.
-
Objective: To prepare a 100 mM stock solution.
-
Calculation: The molecular weight of this compound is 370.19 g/mol .[14] To make 1 mL of a 100 mM solution, dissolve 37.02 mg in 1 mL of DMSO.
-
Procedure:
-
Weigh 37.02 mg of this compound powder.
-
Add to a sterile microcentrifuge tube.
-
Add 1 mL of pure DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller working volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
-
Storage: Store aliquots at -20°C, protected from light.
Causality Note: Preparing a concentrated stock in DMSO is essential for minimizing the final solvent concentration in the cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always include a "vehicle control" (medium + 0.1% DMSO) in your experiments.
Experimental Protocols
Protocol 1: Assessing Anti-Inflammatory Effects in an LPS-Induced Macrophage Model
This protocol uses RAW 264.7 macrophages to quantify the inhibition of key inflammatory mediators.
1. Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate for 12-24 hours to allow for adherence.
2. Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium from your 100 mM stock. Typical final concentrations for testing are 1 µM, 10 µM, and 30 µM.[10]
-
Important: Prepare a vehicle control (medium with the same final DMSO concentration as the highest drug dose).
-
Aspirate the old medium from the cells.
-
Add 500 µL of medium containing the appropriate drug concentration or vehicle control.
-
Pre-treat the cells by incubating for 2 hours at 37°C, 5% CO₂. This allows the compound to enter the cells before the inflammatory insult.
-
Prepare an LPS stock solution. Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "untreated control" wells.
-
Incubate the plate for 24 hours.
3. Endpoint Analysis:
-
Nitric Oxide (NO) Quantification (Griess Assay):
- Carefully collect 100 µL of supernatant from each well.
- Perform the Griess assay according to the manufacturer's protocol.
- Measure absorbance at ~540 nm. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibition of NO production.[6]
-
Cytokine Quantification (ELISA):
- Collect the remaining supernatant and centrifuge to remove debris.
- Perform ELISAs for IL-6 and TNF-α according to the manufacturer's protocol.
- A reduction in cytokine concentration in treated wells compared to the LPS-only control signifies an anti-inflammatory effect.[10]
Protocol 2: Investigating Chondroprotective Effects in an IL-1β-Stimulated Chondrocyte Model
This protocol uses primary human articular chondrocytes to assess the compound's ability to protect against inflammatory-driven cartilage degradation.
1. Cell Seeding:
-
Culture primary chondrocytes in a suitable matrix-coated flask.
-
Seed cells into a 12-well plate at a density of 4 x 10⁵ cells/well.
-
Culture for 48-72 hours until confluent.
2. Treatment and Stimulation:
-
Follow the same pre-treatment procedure as in Protocol 1, using concentrations of this compound up to 30 µM.
-
Stimulate the cells by adding recombinant human IL-1β to a final concentration of 1-10 ng/mL.
-
Incubate for 48 hours. This longer incubation is often needed to observe effects on matrix components.[11]
3. Endpoint Analysis:
-
PGE2 Quantification (ELISA):
-
MMP Expression (Western Blot):
- Lyse the cells in RIPA buffer with protease inhibitors.
- Determine total protein concentration using a BCA assay.
- Perform SDS-PAGE and Western blotting using primary antibodies against proMMP-1 and proMMP-3.
- A decrease in band intensity for these MMPs in treated wells indicates a chondroprotective effect.[11][12]
Protocol 3: Determining the Therapeutic Window via Cytotoxicity Assay
This protocol is essential and should be performed before functional assays to ensure that the concentrations used are not cytotoxic.
1. Cell Seeding:
-
Seed the relevant cell type (e.g., RAW 264.7 or chondrocytes) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to adhere overnight.
2. Treatment:
-
Prepare a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM).
-
Add the diluted compound to the wells. Include a vehicle control and an untreated control.
-
Incubate for the same duration as your planned functional assay (e.g., 24 or 48 hours).
3. Analysis (MTT/MTS Assay):
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Select concentrations for functional assays that show >90% cell viability.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following tables provide examples based on published findings.
Table 1: Inhibitory Potency of Aceclofenac Metabolites on COX Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Data Source(s) |
|---|---|---|---|
| Aceclofenac | >100 | 0.77 | [6][10] |
| This compound | >100 | 36 | [6][10] |
| Diclofenac | 0.6 | 0.04 | [6][10] |
IC₅₀: Half-maximal inhibitory concentration. Data derived from whole blood assays.
Interpretation: This table clearly shows that while Aceclofenac itself is a potent COX-2 inhibitor, its metabolite this compound also contributes to COX-2 inhibition, albeit at a higher concentration. Both show weak inhibition of COX-1, which is a desirable trait for reducing gastrointestinal side effects.[6][10]
Table 2: Example Functional Assay Results (Hypothetical Data)
| Treatment Group | NO Production (% of LPS Control) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
|---|---|---|---|
| Untreated Control | 5.2 ± 1.1 | 45 ± 8 | 100 ± 4.5 |
| Vehicle + LPS (1 µg/mL) | 100 ± 8.9 | 2150 ± 150 | 98 ± 5.1 |
| 10 µM 4'-OH Aceclofenac + LPS | 65.3 ± 6.2* | 1230 ± 98* | 97 ± 3.8 |
| 30 µM 4'-OH Aceclofenac + LPS | 38.1 ± 4.5* | 550 ± 65* | 95 ± 4.2 |
*p < 0.05 compared to Vehicle + LPS control.
Interpretation: The data in Table 2 would demonstrate a dose-dependent inhibition of both NO and IL-6 production by this compound at concentrations that are not cytotoxic. This validates the compound's anti-inflammatory activity in the chosen cell model.
Conclusion
The protocols and scientific rationale outlined in this document provide a robust framework for the in vitro characterization of this compound. By directly studying this key metabolite, researchers can gain more physiologically relevant insights into the anti-inflammatory and chondroprotective mechanisms of Aceclofenac. Adherence to these self-validating protocols, including appropriate controls and cytotoxicity assessments, will ensure the generation of high-quality, reliable, and publishable data.
References
-
Henrotin, Y., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Inflammation Research, 50(8), 391-399. [Link]
-
Bort, R., et al. (1996). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 24(7), 834-841. [Link]
-
Henrotin, Y., et al. (2001). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators. Scilit. [Link]
-
ResearchGate. (n.d.). In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators | Request PDF. ResearchGate. [Link]
-
Patsnap Synapse. (2024, June 14). What is Aceclofenac used for?. Patsnap Synapse. [Link]
-
Lee, J., et al. (2015). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 519-530. [Link]
-
Castell, J. V., et al. (1997). Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. Drug Metabolism and Disposition, 25(1), 8-16. [Link]
-
YouTube. (2025, February 24). Pharmacology of Aceclofenac ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Akkuş Arslan, G., & Tırnaksız, F. (2016). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences, 41(3), 105-112. [Link]
-
National Institutes of Health. (2014). Therapeutic Doses of Nonsteroidal Anti-Inflammatory Drugs Inhibit Osteosarcoma MG-63 Osteoblast-Like Cells Maturation, Viability, and Biomineralization Potential. National Institutes of Health. [Link]
-
News-Medical.Net. (2019, February 23). Researchers develop highly sensitive cell model to study complex effects of anti-inflammatory drugs. News-Medical.Net. [Link]
-
Brogden, R. N., & Wiseman, L. R. (1996). Aceclofenac. A reappraisal of its use in the management of pain and rheumatic disease. Drugs, 52(1), 113-124. [Link]
-
ResearchGate. (2017, April 11). Anticancer activity of NSAIDs in pancreatic cell 2D and 3D models. ResearchGate. [Link]
-
National Institutes of Health. (2010). NSAIDs: learning new tricks from old drugs. National Institutes of Health. [Link]
-
Ghosh, P., et al. (1991). Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures. Biochemical Pharmacology, 42(3), 541-550. [Link]
-
Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research, 49(3), 133-138. [Link]
-
Akimoto, H., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aceclofenac?. Patsnap Synapse. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
Sources
- 1. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators | Scilit [scilit.com]
- 7. What is Aceclofenac used for? [synapse.patsnap.com]
- 8. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 10. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing Stable Formulations of 4'-Hydroxy Aceclofenac
Abstract
This technical guide provides a comprehensive framework for the development of stable pharmaceutical formulations for 4'-Hydroxy Aceclofenac, the principal active metabolite of Aceclofenac. As Aceclofenac is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility and high permeability, its major metabolite is anticipated to present similar physicochemical challenges.[1] This document outlines a systematic, science-driven approach, beginning with essential pre-formulation characterization to address the current lack of public data on the metabolite. It then details protocols for forced degradation studies, the development of stability-indicating analytical methods, and proposes two distinct formulation strategies—amorphous solid dispersions and self-emulsifying drug delivery systems (SEDDS)—to overcome solubility and stability hurdles. Each section provides detailed, step-by-step protocols and explains the scientific rationale behind the experimental choices, empowering researchers to develop a robust and stable dosage form.
Introduction
Aceclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its major active metabolite, this compound.[2][3] This metabolite is crucial to the therapeutic effect, contributing significantly to the anti-inflammatory and analgesic properties of the parent drug.[4] However, the parent drug, Aceclofenac, is practically insoluble in water, a characteristic that poses significant challenges for formulation development and can limit oral bioavailability.[5][6]
Given its structural similarity, it is highly probable that this compound shares this poor solubility profile. Furthermore, forced degradation studies on Aceclofenac have revealed its susceptibility to degradation under hydrolytic (acidic and alkaline), photolytic, and thermal stress conditions, with diclofenac identified as a primary degradant.[7][8] These inherent properties necessitate a carefully designed formulation strategy to ensure the stability, solubility, and ultimately, the bioavailability of this compound.
This application note provides a logical, phased approach to formulation development, beginning with the foundational pre-formulation studies required to characterize the active pharmaceutical ingredient (API). It then guides the researcher through stress testing to understand degradation pathways and finally presents detailed protocols for creating stable and solubilized formulations.
Part 1: Foundational Pre-formulation Characterization
A thorough understanding of the physicochemical properties of this compound is the bedrock of rational formulation design. The following protocols are designed to generate the essential data required for informed decision-making.
Protocol 1.1: Aqueous Solubility and pH-Solubility Profile
Rationale: Determining the intrinsic solubility and how it changes with pH is critical for predicting its dissolution behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. As a derivative of a weakly acidic drug (Aceclofenac pKa ~4.5), this compound is expected to exhibit pH-dependent solubility.[2]
Methodology:
-
Prepare a series of buffers ranging from pH 1.2 to 7.5 (e.g., 0.1N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.5).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
-
Plot the measured solubility (mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 1.2: Solid-State Characterization
Rationale: The solid-state properties of an API, including its crystalline form (polymorphism) and thermal behavior, profoundly impact its stability, solubility, and processability. Studies have identified multiple polymorphic forms of Aceclofenac, making this a critical investigation for its metabolite.[10]
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow to identify the melting point (endotherm), which provides information on purity and crystalline form.
-
-
Powder X-Ray Diffraction (PXRD):
-
Pack the this compound powder into a sample holder.
-
Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using a diffractometer.
-
The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form. A broad halo with no distinct peaks would indicate an amorphous state.
-
Data Presentation: Hypothetical Pre-formulation Data
The data generated from these protocols can be summarized as follows:
| Property | Hypothetical Value | Rationale / Implication |
| Molecular Weight | 370.18 g/mol [11] | Confirmed molecular identity. |
| Predicted LogP | 3.6[12] | Indicates high lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | Confirms poor solubility, likely a BCS Class II or IV compound. |
| pKa | ~ 4.5 | Weakly acidic nature; solubility will increase at pH > pKa. |
| Melting Point (DSC) | 160-165 °C | Sharp endotherm suggests a crystalline solid. |
| PXRD Pattern | Distinct peaks at specific 2θ angles | Confirms crystallinity; provides a reference for polymorphism screening. |
Part 2: Forced Degradation and Stability-Indicating Method Development
Rationale: Forced degradation (stress testing) is essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method (SIAM).[7] The SIAM must be able to separate the intact API from all potential degradation products, ensuring accurate quantification during stability studies.[8]
Workflow for Forced Degradation and SIAM Development
Caption: Workflow for stress testing and stability-indicating method development.
Protocol 2.1: Forced Degradation Study
Objective: To achieve 5-20% degradation of the API to ensure that major degradation products are formed without complete destruction of the molecule.[13]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1N NaOH. Keep at room temperature and sample at shorter intervals (e.g., 15, 30, 60, 120 minutes), as Aceclofenac is highly labile to base.[7] Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid API powder in an oven at 80°C. Sample at intervals (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.
-
Photolytic Degradation: Expose both the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze after a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system equipped with a photodiode array (PDA) detector.
Part 3: Formulation Strategies and Protocols
Based on the anticipated BCS Class II characteristics (poor solubility, high permeability), the primary goal is to enhance the dissolution rate of this compound.
Strategy A: Amorphous Solid Dispersion (ASD)
Rationale: Converting a crystalline API into its higher-energy amorphous state, dispersed within a hydrophilic polymer matrix, can significantly improve its aqueous solubility and dissolution rate.[14]
Protocol 3.1: Preparation of ASD via Solvent Evaporation
-
Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol or acetone).
-
Preparation:
-
Dissolve a specific ratio of API to polymer (e.g., 1:1, 1:3, 1:5 w/w) in the chosen solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting film/powder in a vacuum oven overnight to remove residual solvent.
-
-
Characterization:
-
Analyze the prepared ASD using DSC and PXRD (Protocol 1.2) to confirm the absence of crystallinity (i.e., the API is in an amorphous state).
-
Perform in vitro dissolution testing to compare the release profile of the ASD to the pure crystalline API.
-
Strategy B: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[12] This pre-dissolved state bypasses the dissolution step, facilitating absorption.
Protocol 3.2: Development of a SEDDS Formulation
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Determine the solubility in various surfactants (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvent: Determine the solubility in various co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select the excipients that show the highest solubilizing capacity for the API.
-
-
Ternary Phase Diagram Construction:
-
Systematically mix the selected oil, surfactant, and co-solvent in different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Map the regions that form clear or bluish-white, stable microemulsions on a ternary phase diagram. This identifies the robust SEDDS region.
-
-
API Loading and Characterization:
-
Prepare the optimized blank SEDDS formulation from the robust region of the phase diagram.
-
Dissolve the maximum possible amount of this compound into the blank SEDDS formulation with gentle heating and stirring.
-
Evaluate the final drug-loaded SEDDS for droplet size, emulsification time, and stability upon dilution.
-
Decision Logic for Formulation Selection
Sources
- 1. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ijpbs.com [ijpbs.com]
- 4. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aceclofenac - Wikipedia [en.wikipedia.org]
- 6. impactfactor.org [impactfactor.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability indicating methods for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. PubChemLite - this compound (C16H13Cl2NO5) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: Quantification of 4'-Hydroxy Aceclofenac in Human Synovial Fluid by LC-MS/MS
Introduction: The Rationale for Site-Specific Quantification
Aceclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with musculoskeletal disorders such as osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic efficacy is largely attributed not only to the parent drug but also to its primary active metabolite, 4'-Hydroxy Aceclofenac.[1][3] The biotransformation of aceclofenac is primarily mediated by the cytochrome P450 2C9 (CYP2C9) enzyme, which hydroxylates the parent compound.[4][5][6][7]
While pharmacokinetic (PK) studies typically rely on plasma concentrations, for drugs targeting joint inflammation, the concentration at the site of action—the synovial fluid—provides a more direct measure of therapeutic potential and target engagement. After administration, aceclofenac penetrates the synovial fluid, reaching concentrations of approximately 57% of those found in plasma.[1] More importantly, its metabolite, this compound, has been shown to exert significant pharmacological effects directly within the joint, including the down-regulation of pro-inflammatory matrix metalloproteinases (proMMP-1 and proMMP-3), which are involved in cartilage degradation.[8]
Therefore, the accurate quantification of this compound in synovial fluid is critical for researchers and drug developers to establish definitive pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimize dosing regimens, and develop more effective treatments for joint diseases. This application note provides a detailed, robust, and validated protocol for the quantification of this compound in human synovial fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique chosen for its superior sensitivity and specificity in complex biological matrices.
Aceclofenac Metabolic Pathway
The metabolic conversion of Aceclofenac is a critical aspect of its mechanism of action. The parent drug acts as a pro-drug, being converted into pharmacologically active molecules. The primary pathway involves hydroxylation to this compound. A secondary pathway involves hydrolysis to Diclofenac, which itself can be hydroxylated. Understanding this pathway is fundamental to appreciating why monitoring the metabolite is crucial.
Caption: Metabolic conversion of Aceclofenac.
Principle of the Analytical Method
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive quantification of this compound. The workflow is designed for high-throughput analysis while maintaining scientific rigor.
-
Sample Preparation: Synovial fluid proteins are precipitated using acetonitrile. This is a rapid and effective technique for removing the bulk of proteinaceous material, which can interfere with the analysis and damage the analytical column.[9][10][11] An internal standard (IS), such as Flufenamic acid, is added prior to precipitation to account for variability during sample processing and analysis.
-
Chromatographic Separation: The supernatant, containing the analyte and IS, is injected into a reverse-phase HPLC system. A C18 column is used to separate this compound and the IS from endogenous synovial fluid components based on their hydrophobicity.
-
Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. MRM monitors a specific precursor ion-to-product ion transition for the analyte and the IS, ensuring that only the compounds of interest are quantified.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Flufenamic acid (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human synovial fluid (drug-free, for calibration standards and QCs)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering stable gradients at analytical flow rates (e.g., Agilent 1260 Infinity II or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX 4500 or equivalent).
-
Analytical Column: A reverse-phase C18 column with appropriate dimensions for sensitive analysis (e.g., Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm).[12]
Synovial Fluid Sample Handling
Proper sample handling is paramount to ensure data integrity. Synovial fluid should be collected by a trained healthcare professional using sterile techniques.[13]
-
Collection: Aspirate synovial fluid into a sterile tube without anticoagulants, unless specified otherwise for other analyses.[14][15]
-
Processing: Centrifuge the sample promptly at 2,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Storage: Transfer the supernatant to a clean, labeled polypropylene tube. Samples should be frozen and stored at -80°C until analysis to ensure long-term stability.
Detailed Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Flufenamic acid (IS) reference standards in 10 mL of acetonitrile, respectively, to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 1 µg/mL.
-
Calibration Standards: Prepare calibration standards by spiking 10 µL of the appropriate working solution into 90 µL of drug-free synovial fluid. A typical calibration range would be 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in bulk at three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC, ~50% of calibration range), and High (HQC, ~80% of calibration range) using the same spiking method.
Sample Preparation Workflow
The protein precipitation method is chosen for its simplicity and efficiency.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Operating Conditions
The following tables outline the starting conditions for method development. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
| MRM Transition | This compound: m/z 368.9 → 74.9[10] |
| Flufenamic Acid (IS): m/z 279.9 → 235.9[10] |
| Collision Energy | Optimized for maximum signal intensity |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and EMA.[16][17][18][19] The core parameters to be assessed are summarized below.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between instrument response and concentration over the calibration range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Intra- & Inter-day runs: 3 QC levels (L, M, H), n=5. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (CV%) of the IS-normalized matrix factor calculated from at least 6 lots of synovial fluid should be ≤15%. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and analysis. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| Freeze-Thaw Stability: After 3 cycles from -80°C to room temperature. | ||
| Short-Term Stability: At room temperature for at least 6 hours. | ||
| Long-Term Stability: At -80°C for a period exceeding the expected sample storage time. |
| | Post-Preparative Stability: In the autosampler for at least 24 hours. | |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human synovial fluid. The protocol includes a straightforward protein precipitation step for sample preparation and is validated according to international regulatory guidelines to ensure data reliability.[20] This method is fit-for-purpose in clinical and preclinical research settings, enabling a more accurate assessment of target site drug exposure and facilitating the development of improved therapies for inflammatory joint diseases.
References
-
Bort, R., et al. (1996). Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. Drug Metabolism and Disposition. Available at: [Link]
-
ResearchGate. (n.d.). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. ResearchGate. Available at: [Link]
-
Kang, W., et al. (2016). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Ovid. (n.d.). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy. Available at: [Link]
-
Wojnicz, A., & Tarka, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Brogden, R.N., & Wiseman, L.R. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. Pain and Therapy. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Yamazaki, R., et al. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation Research. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation. ICH. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD J. Pharm. Sci.. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link]
-
Needle.Tube. (n.d.). Best Practices for Synovial Fluid Sample Collection. Needle.Tube. Available at: [Link]
-
Lee, H.S., et al. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Korean Journal of Clinical Pharmacy. (2006). Pharmacokinetic Study of Aceclofenac and its Metabolites, and Application to Bioequivalence Study. KJCP. Available at: [Link]
-
MedlinePlus. (2023). Synovial fluid analysis. MedlinePlus Medical Encyclopedia. Available at: [Link]
-
Kim, E., et al. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science. Available at: [Link]
-
A.D.A.M. Medical Encyclopedia. (2023). Synovial fluid analysis. A.D.A.M.. Available at: [Link]
-
Park, J.Y., et al. (2015). Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis. Knee Surgery & Related Research. Available at: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2021). BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASMA. JXIASU. Available at: [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac. Phenomenex. Available at: [Link]
-
Hinz, B., et al. (2003). Simultaneous determination of aceclofenac and three of its metabolites in human plasma by high-performance liquid chromatography. Biomedical Chromatography. Available at: [Link]
Sources
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. needle.tube [needle.tube]
- 14. Synovial fluid analysis: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 15. Synovial fluid analysis [ssl.adam.com]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: 4'-Hydroxy Aceclofenac Stability and Degradation
Welcome to the technical support center for 4'-Hydroxy Aceclofenac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this critical active metabolite of Aceclofenac. Here, we will address common challenges and questions through a series of troubleshooting guides and FAQs, ensuring the integrity and success of your experiments.
Section 1: Understanding the Inherent Stability of this compound
This compound is the primary active metabolite of Aceclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Its therapeutic effects are linked to the down-regulation of pro-inflammatory mediators.[3] However, like its parent compound, this compound is susceptible to degradation under various stress conditions, which can impact its efficacy and safety profile. Understanding its stability is paramount for accurate analytical measurements and the development of stable pharmaceutical formulations.
While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the degradation pathways of its parent compound, Aceclofenac, provide critical insights. Aceclofenac is known to be labile to hydrolysis (acidic and alkaline conditions), oxidation, and photolysis.[4][5][6][7] The primary degradation product of Aceclofenac is often identified as Diclofenac.[4][6][8][9]
Key Degradation Pathways to Consider:
-
Hydrolysis: The ester linkage in Aceclofenac is a primary target for hydrolysis, leading to the formation of Diclofenac. It is plausible that this compound would exhibit similar susceptibility.
-
Oxidation: While some studies suggest Aceclofenac is stable to oxidative stress[6], others indicate lability, especially in the presence of strong oxidizing agents like hydrogen peroxide.[4]
-
Photodegradation: Exposure to light, particularly in solution, can lead to the degradation of Aceclofenac.[6] It is crucial to protect solutions of this compound from light.
-
Thermal Stress: Aceclofenac is generally stable at temperatures at or below 80°C but shows significant degradation at higher temperatures.[4][5][7]
The following diagram illustrates the potential degradation pathways based on the known behavior of Aceclofenac.
Caption: Potential Degradation Pathways of this compound.
Section 2: Troubleshooting Guide for Experimental Work
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: Inconsistent or Drifting Peak Areas in HPLC Analysis
Question: My this compound peak area is decreasing over a sequence of injections. What could be the cause?
Answer: This is a classic sign of sample instability in the autosampler.
-
Causality: this compound, like its parent compound, can be unstable in certain solvents and under ambient light and temperature conditions in the autosampler tray.[6] The gradual decrease in peak area suggests ongoing degradation.
-
Troubleshooting Steps:
-
Control the Temperature: If your autosampler has temperature control, set it to a lower temperature (e.g., 4-8°C) to slow down potential degradation.
-
Protect from Light: Use amber vials or cover the autosampler to minimize light exposure.[6]
-
Solvent Selection: Ensure your diluent is appropriate. While methanol and acetonitrile are common, their purity and pH can influence stability. Consider using a mobile phase as the diluent, as the buffered environment may offer better stability.[4][10]
-
Limit Sample Residence Time: Prepare fresh samples and run them as soon as possible. Avoid letting samples sit in the autosampler for extended periods.
-
Run a Stability Check: Prepare a standard solution and inject it at the beginning, middle, and end of your analytical run to quantify the extent of degradation.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Question: I am observing extra peaks in my chromatogram that are not present in my initial standard preparation. Where are they coming from?
Answer: The appearance of new peaks is indicative of degradation.
-
Causality: Stress conditions such as pH extremes, oxidation, or light exposure can cause this compound to break down into various degradants.[4][8]
-
Troubleshooting Workflow:
Caption: Workflow for Investigating Unknown Peaks.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing. How can I improve the peak shape?
Answer: Peak tailing is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The hydroxyl group on this compound can interact with residual silanols on the C18 column, leading to tailing. The pH of the mobile phase is also critical for maintaining the analyte in a single ionic state.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of this compound. For acidic compounds, a lower pH (e.g., 2.5-3.5) is generally preferred to suppress ionization.[11]
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the pH and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity and reduced silanol interactions.
-
Sample Overload: Inject a lower concentration of your sample to rule out mass overload as the cause of peak asymmetry.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-closed container, protected from light, in a cool, dry place.[12] Based on the stability of Aceclofenac, storage at controlled room temperature, away from high humidity, is recommended.[13]
Q2: How should I prepare stock solutions of this compound for optimal stability?
A2: For short-term use, stock solutions can be prepared in HPLC-grade methanol or acetonitrile.[14] For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions for analysis, use a buffered diluent, preferably the mobile phase, to maintain a stable pH.[4]
Q3: What are the expected degradation products I should look for in a stability study?
A3: Based on studies of Aceclofenac, the primary degradation product to expect from hydrolysis is 4'-Hydroxy Diclofenac.[6][8] Other potential degradants could arise from oxidation of the phenyl ring or other parts of the molecule.[4] It is recommended to perform forced degradation studies to generate and identify potential degradation products specific to your experimental conditions.[7][8]
Q4: Can I use the same HPLC method for Aceclofenac to analyze this compound?
A4: It is likely that a reversed-phase HPLC method developed for Aceclofenac can be adapted for this compound, as they are structurally similar. However, the addition of the hydroxyl group will make this compound more polar, resulting in a shorter retention time. You may need to adjust the mobile phase composition (e.g., decrease the organic solvent percentage) to achieve adequate retention and resolution from other components.[4][6] Method validation according to ICH guidelines is essential to ensure the method is suitable for its intended purpose.[5]
Summary of Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds.[4][5] |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.1% Orthophosphoric Acid), pH 2.5-3.5 | Controls ionization and improves peak shape.[11] |
| Flow Rate | 1.0 - 1.2 mL/min | Typical flow rate for a 4.6 mm ID column.[4][5] |
| Detection | UV at ~275 nm | Aceclofenac and its derivatives show strong absorbance at this wavelength.[5][6] |
| Column Temp. | 25-30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |
| Diluent | Mobile Phase | Enhances sample stability and peak shape.[4] |
References
-
Hossain, M. F., Bhadra, S., Kumar, U., & Rouf, A. S. S. (2013). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Der Pharma Chemica, 5(4), 131-146. [Link]
-
Guduru, S., Mutha, V. V. S. R. N. A. K., Vijayabhaskar, B., Kaliyaperumal, M., Korupolu, R. B., Bonige, K. B., & Rumalla, C. S. (2019). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(5), 1031-1036. [Link]
-
Reddy, G. S., Reddy, S. P., & Reddy, K. V. (2015). Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Estimation of Drotaverine Hydrochloride and Aceclofenac. International Journal of Pharmaceutical Sciences and Research, 6(9), 3866-3873. [Link]
-
Yamazaki, R., Kawai, S., Matsuzaki, T., Oinuma, T., & Hashimoto, S. (2000). A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 49(3), 133–138. [Link]
-
Hossain, M. F., Bhadra, S., Kumar, U., & Rouf, A. S. S. (2013). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). Forced degradation data of Aceclofenac and Misoprostol. [Link]
-
Bhinge, J. R., Kumar, R. V., & Sinha, V. R. (2008). A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac. Journal of chromatographic science, 46(5), 440–444. [Link]
-
ResearchGate. (n.d.). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. [Link]
-
ResearchGate. (n.d.). Degradation behavior of aceclofenac after refluxing in acidic, alkaline, and neutral conditions. [Link]
-
Nenavath, B., & P, J. (2020). A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 8(4), 33-44. [Link]
-
Oriental Journal of Chemistry. (n.d.). Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiocolchicoside in Pharmaceutical Dosage form by RP-HPLC. [Link]
-
Bort, R., Ponsoda, X., Carrasco, E., Gómez-Lechón, M. J., & Castell, J. V. (1996). Metabolism of aceclofenac in humans. Drug metabolism and disposition: the biological fate of chemicals, 24(7), 834–841. [Link]
-
Medicines & Healthcare products Regulatory Agency. (2006). Aceclofenac 100mg Tablets UKPAR. [Link]
-
Mohamad, M., & Jan, R. (2012). Stability studies for the determination of shelf life of aceclofenac formulation. Der Pharmacia Lettre, 4(2), 646-651. [Link]
-
Semantic Scholar. (n.d.). Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. [Link]
-
NAFDAC Greenbook Admin. (n.d.). MSN LABORATORIES PRIVATE LIMITED-FORMULATIONS DIVISION ACECLOFENAC TABLETS 100 mg. [Link]
-
SciSpace. (n.d.). ASSESSMENT OF SHELF LIFE FOR THE ACECLOFENAC PATCH. [Link]
-
El-Didamony, A. M., & Abo-Elsoad, M. O. (2013). SENSITIVE SPECTROPHOTOMETRIC DETERMINATION OF ACECLOFENAC FOLLOWING AZO DYE FORMATION WITH 4-CARBOXYL-2,6-DINITROBENZENE DIAZONIUM ION. Acta Poloniae Pharmaceutica, 70(1), 57-66. [Link]
Sources
- 1. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shijiebiaopin.net [shijiebiaopin.net]
- 3. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpbs.com [ijpbs.com]
- 12. fishersci.com [fishersci.com]
- 13. scispace.com [scispace.com]
- 14. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 4'-Hydroxy Aceclofenac
An authoritative guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 4'-Hydroxy Aceclofenac. As a major metabolite of the widely used NSAID Aceclofenac, obtaining high-purity this compound is critical for reference standard qualification, metabolite identification, and further pharmacological studies.[1][2] However, its physicochemical properties present distinct challenges during downstream processing.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from specific troubleshooting scenarios to broader FAQs, supported by detailed protocols and logical workflows.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The underlying principle is to diagnose the problem based on observations and implement a logical, scientifically-grounded solution.
Chromatography Issues
Question: My target compound, this compound, is co-eluting with an impurity, likely the parent drug Aceclofenac. How can I improve the separation on my reverse-phase column?
Answer: Co-elution of this compound with its parent drug, Aceclofenac, is a common challenge due to their structural similarity. The primary difference is a single hydroxyl group, which imparts a slight increase in polarity. To resolve these compounds, you must exploit this small polarity difference more effectively.
-
Causality: Standard C18 columns separate primarily based on hydrophobicity. Since both molecules have the same core structure, their retention times can be very close. This compound, being slightly more polar, should elute slightly earlier than Aceclofenac.
-
Solutions:
-
Reduce Elution Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient or a lower isocratic percentage of the organic solvent will increase the retention time of both compounds and provide more opportunity for the stationary phase to resolve them.[3]
-
Modify Mobile Phase pH: The phenolic hydroxyl group on this compound and the carboxylic acid on both molecules have pKa values that can be leveraged. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) will suppress the ionization of the carboxylic acid groups.[3][4] This ensures a consistent, neutral charge state, leading to sharper peaks and potentially altered selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol can alter the separation selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, sometimes dramatically improving resolution.
-
Consider a Different Stationary Phase: If mobile phase optimization fails, a change in stationary phase is warranted. A phenyl-hexyl column, for instance, offers different (π-π) interactions due to the phenyl rings, which can be highly effective for separating aromatic compounds with minor differences.
-
Question: I'm observing significant peak tailing for this compound on my reverse-phase column. What is the cause and solution?
Answer: Peak tailing for this specific molecule is often caused by secondary interactions between the phenolic hydroxyl group and the silica backbone of the HPLC column.
-
Causality: Even on well-end-capped C18 columns, residual, unreacted silanol groups (Si-OH) exist on the silica surface. These silanols are acidic and can form strong hydrogen bonds with the basic lone pair electrons on the hydroxyl group of your analyte. This secondary interaction mechanism causes a portion of the analyte molecules to be "stuck" on the column longer than the main population, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to add a competing acid to the mobile phase, such as 0.1% formic acid.[3] The protons from the acid will protonate the residual silanol groups, effectively "masking" them and preventing them from interacting with your compound.
-
Use a Low-pH, End-Capped Column: Modern HPLC columns are designed for use at low pH and feature advanced end-capping to minimize exposed silanols. If you are using an older column, switching to a more modern equivalent can resolve the issue.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak shape distortion, including tailing. Try reducing the injection mass by diluting your sample.
-
Question: After collecting and evaporating fractions from my preparative HPLC run, new, unknown impurity peaks are appearing in my analytical QC. What is happening?
Answer: The appearance of new impurities post-purification strongly suggests that this compound is degrading during the workup process. The parent drug, Aceclofenac, is known to be unstable under hydrolytic (acidic, basic) and photolytic stress, and it is highly probable that its hydroxylated metabolite shares these liabilities.[5][6]
-
Causality:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially if your mobile phase was acidic (e.g., containing TFA) or basic and fractions were left at room temperature for extended periods. This degradation can be accelerated by heat during solvent evaporation. One major degradation product of Aceclofenac is Diclofenac, and similar degradants are likely for your compound.[7]
-
Photodegradation: Many aromatic compounds are light-sensitive. Exposure of your collected fractions to ambient or UV light can induce degradation.[6]
-
-
Solutions:
-
Neutralize Fractions Immediately: If using an acidic or basic mobile phase modifier, neutralize the collected fractions immediately. For an acidic mobile phase, a dilute solution of ammonium bicarbonate or sodium bicarbonate can be carefully added.
-
Use Amber Glassware: Protect your fractions from light at all times by using amber vials or by wrapping your collection tubes in aluminum foil.
-
Minimize Evaporation Temperature: Use a rotary evaporator with the bath temperature set as low as possible (e.g., <30-35°C) to remove the solvent. Avoid prolonged drying on a high-vacuum manifold at room temperature.
-
Work Quickly: Do not let collected fractions sit at room temperature for long periods before processing. Proceed to the evaporation and final isolation steps as quickly as possible.
-
Crystallization & Isolation Issues
Question: I am struggling to crystallize this compound from my purified fractions. It keeps precipitating as a sticky oil or an amorphous solid. What should I do?
Answer: Oiling out or amorphous precipitation is common for molecules that have moderate polarity and a tendency for intermolecular hydrogen bonding. It occurs when the solute's concentration exceeds its solubility limit so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice. The parent drug, Aceclofenac, is a BCS Class II drug known for its low aqueous solubility, a trait likely shared by its metabolite.[8][9]
-
Causality: The combination of a flexible ester side chain and a polar hydroxyl group can lead to complex solvation and desolvation behavior. Rapid removal of the solvent or the fast addition of an anti-solvent creates a supersaturated state that is too high for orderly crystal growth.
-
Solutions:
-
Slow Down the Process: The key to crystallization is slow, controlled precipitation.
-
Slow Evaporation: Instead of rapid evaporation, allow the solvent to evaporate slowly from a loosely covered beaker in a fume hood.
-
Slow Cooling: If crystallizing from a hot solution, ensure the solution cools to room temperature as slowly as possible (e.g., by placing the flask in a warm water bath that is allowed to cool overnight).
-
Vapor Diffusion: Place your concentrated solution in a small open vial, and place this vial inside a larger sealed jar containing a more volatile anti-solvent (e.g., vial with ethyl acetate solution inside a jar with hexane). The anti-solvent vapor will slowly diffuse into your solution, gradually inducing crystallization.
-
-
Optimize the Solvent System: A single solvent may not be ideal. Experiment with binary solvent systems. Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a "poor" solvent (anti-solvent, e.g., hexane, heptane) dropwise until the solution becomes slightly turbid. Warm the solution to clarify it, then allow it to cool slowly. This anti-solvent method is highly effective.[10][11]
-
Introduce a Seed Crystal: If you have even a tiny amount of crystalline material, adding it to a supersaturated solution can initiate crystallization.
-
Use Sonication: Brief, gentle sonication of a supersaturated solution can sometimes provide the energy needed to overcome the nucleation barrier and induce crystallization.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
You should anticipate three main classes of impurities:
-
Process-Related Impurities: These originate from the synthesis. The most common will be the starting material (Aceclofenac) and potentially other isomers if the hydroxylation reaction is not perfectly regioselective.
-
Degradation Products: As discussed, this compound can degrade. The most likely degradation product is the hydrolyzed ester, leading to 4'-Hydroxy Diclofenac and glycolic acid.[7]
-
Residual Solvents: Solvents used in the final purification and crystallization steps (e.g., ethyl acetate, hexane, acetonitrile) can be trapped in the crystal lattice and are considered impurities.[11][12]
| Impurity Class | Common Examples | Typical Origin |
| Process-Related | Aceclofenac (Parent Drug) | Incomplete reaction |
| Positional Isomers (e.g., 3'-OH, 5'-OH) | Lack of reaction selectivity | |
| Diclofenac | Impurity in starting material | |
| Degradation Products | 4'-Hydroxy Diclofenac | Hydrolysis of the ester linkage |
| Other uncharacterized degradants | Photodegradation, oxidation | |
| Residual Solvents | Acetonitrile, Methanol, Ethyl Acetate, Hexane | Trapped during crystallization/drying |
Q2: What is a good starting point for developing a preparative HPLC method for this compound?
A good starting point can be adapted from validated analytical methods for Aceclofenac and its metabolites.[3][6]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 10 µm particle size, ≥20 mm ID | C18 is a robust, general-purpose stationary phase. Larger particle size and ID are for preparative scale. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier suppresses silanol interactions and ensures consistent analyte ionization.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 20% to 80% B over 30 minutes | A broad gradient is a good starting point to locate the elution window of your compound and its impurities. |
| Flow Rate | ~15-20 mL/min (for a 20 mm ID column) | Adjust based on column diameter and pressure limits. |
| Detection | 275 nm | Aceclofenac has a strong UV absorbance around this wavelength.[5][13] |
| Loading | Dissolve crude material in DMSO or mobile phase at ~20-50 mg/mL | Start with a low injection volume and increase until resolution begins to degrade. |
Q3: How should I handle and store purified this compound to ensure its long-term stability?
Given its potential for hydrolysis and photodegradation, proper storage is crucial.
-
Solid State: Store the purified, dry solid in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect from light and oxidative degradation.
-
Temperature: Store at low temperatures, preferably -20°C or below, to slow down any potential degradation pathways.
-
In Solution: If you must store it in solution, use a non-aqueous solvent like acetonitrile or DMSO, aliquot into single-use amounts, and store at -80°C. Avoid repeated freeze-thaw cycles.
Part 3: Protocols & Methodologies
Protocol 1: Baseline Analytical RP-HPLC Method for Purity Assessment
This protocol is for checking the purity of fractions and the final product.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Protocol 2: General Strategy for Recrystallization Solvent Screening
-
Solubility Testing:
-
Place approximately 5-10 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves.
-
Record the approximate solubility in mg/mL. A good single-solvent crystallization candidate will have low solubility at room temperature but high solubility when heated.
-
-
Anti-Solvent Screening:
-
Select the solvents where the compound was highly soluble (e.g., acetone, ethyl acetate).
-
Prepare a concentrated solution of your compound in one of these "good" solvents.
-
Slowly add a "poor" solvent (an anti-solvent, like hexane or water, in which the compound is insoluble) dropwise until persistent cloudiness appears.
-
Warm the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.
-
-
Evaluation:
-
Observe the tubes for the formation of well-defined crystals versus amorphous powder or oil. The best solvent system will yield distinct, easily filterable crystals.
-
Part 4: Visual Workflows
Diagram 1: Troubleshooting Poor Chromatographic Separation
Caption: A decision tree for resolving common HPLC purification issues.
Diagram 2: Workflow for Optimizing Crystallization
Caption: A logical workflow for developing a successful crystallization method.
References
-
SynZeal. Aceclofenac Impurities. SynZeal. Available from: [Link].
-
Pharmaffiliates. Aceclofenac-Impurities. Pharmaffiliates. Available from: [Link].
-
Cleanchem. 4-Hydroxy Aceclofenac D4. Cleanchem. Available from: [Link].
-
East India Pharmaceutical Works Limited. (2013). Ultrasound-Promoted Synthesis of Aceclofenac. Indian Journal of Pharmaceutical Sciences. Available from: [Link].
-
Veeprho. This compound | CAS 229308-90-1. Veeprho. Available from: [Link].
-
Khan, H. (2018). Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Aceclofenac and its Major Degradation Product in Tablets. International Journal of Pharmaceutical and Clinical Research. Available from: [Link].
-
Kang, W., et al. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link].
-
Kim, E., et al. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science. Available from: [Link].
- Pro-Catalysi S.L. (2004). Process for the preparation of aceclofenac. Google Patents.
-
Pawar, J., et al. (2016). A SOLUBILITY ENHANCEMENT OF ACECLOFENAC BY NEW CRYSTALLIZATION TECHNIQUE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link].
-
Girsang, E., et al. (2022). Analysis of Aceclofenac, Ketorolac, and Sulindac in Human Urine Using the Microemulsion Electrokinetic Chromatography Method. Metabolites. Available from: [Link].
-
Journal of Chemical Reviews. (2020). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Journal of Chemical Reviews. Available from: [Link].
-
ResearchGate. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS | Request PDF. ResearchGate. Available from: [Link].
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link].
-
Annapurna, M., et al. (2010). Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations. International Journal of Pharmacy and Technology. Available from: [Link].
-
International Journal of Pharmaceutical Research and Applications. (2022). A Review on validated analytical methods for Aceclofenac. International Journal of Pharmaceutical Research and Applications. Available from: [Link].
-
Roy, B., et al. (2020). Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. Journal of Applied Pharmaceutical Science. Available from: [Link].
-
Culcu, O. G. (2016). Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet. Journal of Pharmaceutics. Available from: [Link].
-
Kumar, A., & Kumar, M. (2024). Improvisation of Dissolution Profile of Aceclofenac by using Cocrystallization Technique. African Journal of Biomedical Research. Available from: [Link].
-
Symrise AG. (2018). Method for purification of 4-hydroxyacetophenone. Patsnap. Available from: [Link].
-
ResearchGate. Stability indicating methods for the determination of aceclofenac. ResearchGate. Available from: [Link].
-
Der Pharma Chemica. (2011). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating. Der Pharma Chemica. Available from: [Link].
-
Kumar, D., et al. (2020). Novel Aceclofenac Cocrystals with l-Cystine: Virtual Coformer Screening, Mechanochemical Synthesis, and Physicochemical Investigations. Medicinal Chemistry. Available from: [Link].
-
ResearchGate. (PDF) Crystal Modification of Aceclofenac by Spherical Crystallization to Improve Solubility Dissolution Rate and Micromeritic Properties. ResearchGate. Available from: [Link].
-
Usman, H., et al. (2025). Multicomponent Crystal of Aceclofenac with Saccharin to Improve Solubility and Dissolution Rate. International Journal of Drug Delivery Technology. Available from: [Link].
-
Hasan, N., et al. (2009). A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determination of Aceclofenac. Journal of Chromatographic Science. Available from: [Link].
-
Guduru, S., et al. (2019). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Asian Journal of Chemistry. Available from: [Link].
- Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. Google Patents.
-
European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. EPO. Available from: [Link].
-
Shaikh, A. C., et al. (2011). FORMULATION AND EVALUATION OF SUSTAINED RELEASE TABLETS OF ACECLOFENAC. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link].
-
World Intellectual Property Organization. (2018). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. WIPO. Available from: [Link].
Sources
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 11. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Interference in 4'-Hydroxy Aceclofen-ac Analytical Assays
Introduction
Welcome to the technical support guide for the bioanalysis of 4'-Hydroxy Aceclofenac. As the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, accurate quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. However, its analysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is frequently challenged by various forms of interference.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and overcome common analytical interferences. Our goal is to empower you to generate robust, reliable, and accurate data in compliance with global regulatory standards.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference can be broadly categorized into three areas:
-
Matrix Effects: These are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine) that suppress or enhance the ionization of this compound in the mass spectrometer source. Phospholipids and salts are common culprits.[4]
-
Metabolic Interference: This includes interference from the parent drug (Aceclofenac) and other metabolites. A significant challenge is posed by isobaric or isomeric metabolites—compounds with the same mass or even the same fragmentation pattern—that can be difficult to separate chromatographically.[5][6][7] For instance, other hydroxylated forms of Aceclofenac or metabolites of structurally similar drugs could potentially interfere.
-
Systemic & Reagent-Based Interference: This can originate from co-administered NSAIDs, contaminants in solvents or reagents, or carryover from previous injections in the LC system.[8][9][10]
Q2: My analyte recovery is consistently low and variable after sample preparation. What is the likely cause?
A2: Low and inconsistent recovery often points to suboptimal sample extraction. Key factors to investigate are:
-
Extraction Technique: Protein precipitation is fast but often yields "dirtier" extracts, leading to significant matrix effects and potentially lower recovery.[11][12] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner samples.
-
pH Mismatch: this compound is an acidic compound. During LLE or SPE, the pH of the sample and wash/elution solvents must be carefully controlled to ensure the analyte is in the correct ionization state for efficient partitioning and recovery. For reverse-phase SPE, a sample pH below the analyte's pKa is typically required for good retention.
-
Solvent Selection: The choice of extraction solvent in LLE or elution solvent in SPE is critical. The polarity must be optimized to selectively recover the analyte while leaving interfering substances behind.
Q3: How can I be sure I am quantifying this compound and not an interfering isomer?
A3: Distinguishing between isomers is a significant challenge in mass spectrometry because they can have identical mass-to-charge ratios (m/z) and sometimes similar fragmentation patterns.[5][13] The solution lies in a multi-faceted approach:
-
Chromatographic Resolution: This is your first and most powerful tool. Invest in developing a highly selective HPLC/UHPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, PFP), mobile phase compositions, and gradients to achieve baseline separation of the target analyte from potential isomers.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, they may have slightly different exact masses if their elemental composition differs. HRMS can help differentiate them.
-
Multiple Reaction Monitoring (MRM) Specificity: Use at least two specific MRM transitions for your analyte. The ratio of these transitions should be consistent between your standards and your samples. A significant deviation in the ion ratio in a sample may indicate the presence of an interference.
-
Reference Standards: Whenever possible, obtain analytical standards for suspected interfering isomers to confirm their retention times and fragmentation patterns.
In-Depth Troubleshooting Guide
Category 1: Chromatographic & Co-elution Issues
Problem: You observe poor peak shape (tailing or fronting) for this compound.
Causality & Solution: Peak tailing for an acidic compound like this compound is often caused by secondary interactions with active sites (free silanols) on the silica-based column packing material. Peak fronting is typically a sign of column overload.
-
Step 1: Check Mobile Phase pH. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 using formic or acetic acid) to keep the analyte fully protonated (non-ionized). This minimizes interaction with silanol groups.[14]
-
Step 2: Evaluate Buffer Concentration. If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to control the ionization state effectively.[15]
-
Step 3: Reduce Injection Volume/Concentration. To address fronting, dilute your sample or reduce the injection volume to ensure you are not overloading the analytical column.
-
Step 4: Consider Column Choice. If tailing persists, switch to a high-purity silica column or one with end-capping technology designed to shield silanol groups.
Problem: An unknown peak is co-eluting with your this compound peak, causing inaccurate quantification.
Causality & Solution: This is a classic selectivity issue. The co-eluting peak could be an endogenous matrix component, another metabolite, or a contaminant.
-
Step 1: Modify the Gradient. Make the gradient shallower around the elution time of your analyte. This increases the separation window and can often resolve co-eluting peaks.
-
Step 2: Change Organic Modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Step 3: Switch Column Chemistry. A standard C18 column may not be sufficient. A Phenyl-Hexyl column, which offers pi-pi interactions, can provide a different selectivity profile for aromatic compounds like this compound and may resolve the interference.
-
Step 4: Investigate with a Blank Matrix. Inject an extracted blank matrix sample (from a source known not to contain the drug) to confirm if the interference is endogenous.
Category 2: Mass Spectrometry (MS) Interference & Matrix Effects
Problem: You observe significant ion suppression in your plasma samples, identified by a lower-than-expected response for your internal standard.
Causality & Solution: Ion suppression is a matrix effect where co-eluting endogenous compounds, particularly phospholipids from plasma, compete with the analyte for ionization in the MS source, reducing its signal.[4]
-
Step 1: Improve Sample Cleanup. Move from a simple protein precipitation method to a more rigorous technique like SPE or LLE to remove a larger portion of the matrix components.[16]
-
Step 2: Optimize Chromatography. Develop a chromatographic method that separates this compound from the early-eluting phospholipids. A longer column or a slower gradient at the beginning of the run can help.
-
Step 3: Use a Divert Valve. Program the divert valve to send the initial, highly contaminated portion of the eluent (containing salts and phospholipids) to waste instead of the MS source.
-
Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., Deuterium or ¹³C labeled this compound) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, thus accurately correcting for the signal loss during quantification.
Workflow for Diagnosing and Mitigating Matrix Effects
The following diagram outlines a systematic approach to troubleshooting matrix effects, a critical step in method validation as per FDA guidelines.[1][2]
Caption: A decision workflow for systematically addressing matrix effects.
Validated Protocols & Workflows
Protocol 1: Robust Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to provide high, reproducible recovery while minimizing phospholipid-based matrix effects.
-
Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL).[17]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard working solution and 200 µL of 2% phosphoric acid in water. Vortex for 15 seconds. This step precipitates some proteins and acidifies the sample to ensure the analyte is in its neutral form.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in water. This removes salts and other highly polar interferences.
-
Wash 2: Add 1 mL of 30% methanol in water. This removes more moderately polar interferences without eluting the analyte.
-
-
Drying: Dry the cartridge thoroughly under high vacuum for 2-5 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and inject into the LC-MS/MS system.
Data Tables for Quick Reference
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | This compound contains basic nitrogen atoms suitable for protonation. |
| Precursor Ion (Q1) | m/z 370.0 | [M+H]⁺ for this compound. |
| Product Ions (Q3) | m/z 214.1, m/z 186.1 | Specific fragments used for quantification and confirmation. |
| Internal Standard | This compound-d4 | A stable isotope-labeled IS is highly recommended for accuracy. |
Note: These parameters are a starting point and must be optimized for your specific instrumentation and application.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | "Dirty" extract, high matrix effects, potential for analyte loss via co-precipitation.[12] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery. | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate. | Assays where phospholipids are a major issue and automation is not required. |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high concentration factor, highly selective, easily automated.[16] | Higher cost per sample, requires method development. | Regulated bioanalysis requiring high sensitivity, accuracy, and precision. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
Yan, Z., Maher, N., Torres, R., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2053-2062. [Link][5]
-
Kang, W., Kim, D., & Park, S. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 567-572. [Link][11]
-
Kim, E., Ahn, B., Noh, K., Kang, W., & Gwak, H. S. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science, 35(17), 2219-2222. [Link][12]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link][4]
-
Patel, D. V., et al. (2023). Development and Validation of RP-HPLC Method for Simultaneous Determination of Aceclofenac and Piperine in Rat Plasma to Study P-gp Interaction. International Journal of Pharmaceutical Sciences and Drug Research. [Link][16]
-
Rana, S., et al. (2020). Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets. Pharmacia, 67(4), 295-303. [Link][14]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link][15]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][18]
-
Semantic Scholar. (n.d.). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. [Link][6]
-
Cone, E. J., et al. (1990). Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse. Journal of Analytical Toxicology, 14(4), 221-224. [Link][9]
-
ResearchGate. (n.d.). Metabolite interference in LC-MS targeted metabolomics. [Link][7]
-
Gschwend, M., et al. (2019). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites, 9(11), 269. [Link][13]
-
Joseph, B., & Ghoshal, A. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(10), 682. [Link][19]
-
Shuford, C. M., et al. (1986). Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. Journal of Analytical Toxicology, 10(4), 134-138. [Link][10]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse. | Semantic Scholar [semanticscholar.org]
- 9. Interference by nonsteroidal anti-inflammatory drugs in EMIT and TDx assays for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 15. hplc.eu [hplc.eu]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. moh.gov.bw [moh.gov.bw]
- 19. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-Hydroxy Aceclofenac
Welcome to the technical support center for the synthesis of 4'-Hydroxy Aceclofenac. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. As there is limited direct literature on the de novo chemical synthesis of this compound, this document outlines a plausible and chemically sound two-part synthetic strategy. We will first address the synthesis of the key intermediate, 4'-Hydroxydiclofenac, followed by its esterification to yield the final product. This guide provides in-depth troubleshooting for each stage, backed by scientific principles to ensure a logical and effective experimental workflow.
Part 1: Troubleshooting Guide
This section is formatted to address specific issues you may encounter during the synthesis. Each problem is followed by a series of potential causes and detailed solutions.
Synthesis of 4'-Hydroxydiclofenac
The proposed synthesis of 4'-Hydroxydiclofenac involves the Ullmann condensation of 2-chlorophenylacetic acid with 4-amino-2,6-dichlorophenol.
Reaction Scheme:
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inadequate Reaction Temperature: The Ullmann condensation is a high-temperature reaction. Insufficient heat will result in a low reaction rate. 2. Catalyst Inactivity: The copper catalyst may be oxidized or of poor quality. 3. Base Incompatibility or Insufficient Amount: The base is crucial for deprotonating the amine and facilitating the reaction. 4. Poor Solvent Choice: The solvent must be high-boiling and capable of dissolving the reactants. | 1. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or HPLC. Temperatures in the range of 150-200°C are typical for Ullmann condensations. 2. Use Activated Copper: Utilize freshly prepared activated copper powder or a high-purity copper(I) salt (e.g., CuI). Pre-treating the catalyst can remove any passivating oxide layer. 3. Select an Appropriate Base: Use a non-nucleophilic, strong base such as potassium carbonate or cesium carbonate. Ensure at least 2-3 equivalents of the base are used to drive the reaction forward. 4. Solvent Selection: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are suitable. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Formation of a Major Side Product (e.g., Dimerization of Starting Materials) | 1. Excessive Temperature: Very high temperatures can lead to unwanted side reactions, including polymerization or dimerization. 2. Incorrect Stoichiometry: An excess of one reactant can lead to self-condensation. | 1. Controlled Heating: Maintain the reaction at the lowest effective temperature. Use a temperature controller and ensure even heating of the reaction vessel. 2. Verify Stoichiometry: Accurately weigh all reactants. Consider adding the more reactive component portion-wise to maintain a low concentration and minimize self-reaction. |
| Difficulty in Product Purification | 1. Residual Copper Catalyst: Copper salts can be difficult to remove from the final product. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Aqueous Workup with Ammonia: After the reaction, an aqueous workup with an ammonia solution can help to chelate and remove copper salts. 2. Recrystallization and Chromatography: Attempt recrystallization from a suitable solvent system. If chromatography is necessary, use a high-resolution column and optimize the mobile phase for better separation. A gradient elution might be required. |
Esterification of 4'-Hydroxydiclofenac to this compound
This step involves the esterification of the carboxylic acid group of 4'-Hydroxydiclofenac with a protected form of glycolic acid, followed by deprotection. A common method is to use a tert-butyl protected glycolic acid (e.g., tert-butyl bromoacetate) followed by acid-catalyzed deprotection.
Reaction Scheme:
-
4'-Hydroxydiclofenac + tert-butyl bromoacetate --[Base, Solvent]--> Protected this compound
-
Protected this compound --[Acid]--> this compound
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Esterification | 1. Weak Base or Insufficient Amount: The base is required to deprotonate the carboxylic acid, making it a better nucleophile. 2. Steric Hindrance: The bulky nature of the reactants can slow down the reaction. 3. Low Reaction Temperature: Insufficient energy for the reaction to proceed at a reasonable rate. | 1. Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine in slight excess (1.1-1.2 equivalents). 2. Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period. Gentle heating (40-60°C) can help overcome steric hindrance. 3. Use of a Coupling Agent: Consider using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid, which may improve yields. |
| Hydrolysis of the Ester during Workup | 1. Presence of Water: Water can lead to the hydrolysis of the newly formed ester, especially under basic or acidic conditions. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Incomplete Deprotection of the tert-butyl Group | 1. Insufficient Acid Strength or Amount: The acid catalyst is essential for the removal of the tert-butyl protecting group. 2. Short Reaction Time: The deprotection reaction may not have reached completion. | 1. Choice of Acid: Use a strong acid like trifluoroacetic acid (TFA) or formic acid. Ensure a sufficient amount is used to drive the reaction. 2. Monitor Reaction Progress: Track the deprotection using TLC or LC-MS until the starting material is fully consumed. |
| Side Reaction: Acylation of the Phenolic Hydroxyl Group | 1. Activation of the Phenolic -OH: The phenolic hydroxyl group can also be acylated, leading to an unwanted diester. | 1. Protecting Group Strategy: For a more controlled synthesis, consider protecting the phenolic hydroxyl group of 4'-Hydroxydiclofenac before the esterification step. A silyl protecting group (e.g., TBDMS) could be used and then removed under specific conditions that do not affect the ester. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Ullmann condensation for the synthesis of 4'-Hydroxydiclofenac?
A1: The most critical parameter is maintaining an optimal reaction temperature. The Ullmann condensation requires significant thermal energy to proceed, but excessive heat can lead to degradation of starting materials and the formation of byproducts. Careful temperature control and monitoring are essential for a successful reaction.
Q2: Can I use a different catalyst for the Ullmann condensation?
A2: While copper-based catalysts are traditional for this reaction, modern palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could be an alternative. These reactions often proceed under milder conditions and may offer higher yields and fewer side products. However, they require specific ligands and careful optimization.
Q3: Why is a protected form of glycolic acid used in the esterification step?
A3: A protected form, such as a tert-butyl ester, is used to prevent self-polymerization of the glycolic acid derivative and to control the reactivity. The protecting group is then removed in a subsequent step to yield the final product. The tert-butyl group is particularly useful as it can be removed under acidic conditions which are generally compatible with the rest of the molecule.
Q4: What analytical techniques are recommended for monitoring the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction progress. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. For structure confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes. The Ullmann condensation is a high-temperature reaction and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. The solvents used (e.g., DMF, DMSO) have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Part 3: Experimental Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of this compound (Hypothetical Route)
Step 1: Synthesis of 4'-Hydroxydiclofenac
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To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-amino-2,6-dichlorophenol (1 equivalent), 2-chlorophenylacetic acid (1.1 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 160-170°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a solution of aqueous ammonia and stir for 30 minutes.
-
Filter the mixture to remove insoluble materials.
-
Acidify the filtrate with concentrated HCl to pH 2-3, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
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In a dry round-bottom flask, dissolve 4'-Hydroxydiclofenac (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected this compound.
-
Dissolve the protected intermediate in formic acid.
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Stir the solution at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or HPLC).
-
Remove the formic acid under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: A plausible two-step synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Ullmann Condensation
Caption: A logical flow for troubleshooting low product yield.
References
-
Ullmann Condensation: Jie, J., & Li, J. (2006). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Protecting Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
-
Aceclofenac Metabolism: Bort, R., Ponsoda, X., Jover, R., Gómez-Lechón, M. J., & Castell, J. V. (1996). Aceclofenac is a potent inhibitor of the G-protein-coupled prostaglandin E2 receptor EP4. European Journal of Pharmacology, 316(2-3), 241-244. [Link]
Technical Support Center: Minimizing Variability in 4'-Hydroxy Aceclofenac Experimental Results
Welcome to the technical support center for the analytical assessment of 4'-Hydroxy Aceclofenac. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its quantification and minimize experimental variability. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of robust and reproducible data.
Introduction to this compound Analysis
This compound is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac.[1] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, specifically CYP2C9.[2] Accurate quantification of this metabolite is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. However, its phenolic hydroxyl group and potential for instability present unique analytical challenges. This guide is structured to address these challenges head-on, providing scientifically grounded solutions to common experimental pitfalls.
Frequently Asked Questions (FAQs)
Sample Handling & Storage
Q1: What is the optimal anticoagulant and storage temperature for plasma samples intended for this compound analysis?
A1: For plasma samples, the use of K3EDTA or sodium heparin anticoagulant tubes is recommended.[3][4] Studies on various metabolites have shown that the choice of anticoagulant can influence matrix effects and analyte stability.[4] To prevent the oxidation of the phenolic hydroxyl group in this compound, it is crucial to minimize pre-analytical processing time.[3] Samples should be centrifuged in a refrigerated centrifuge immediately after collection, and the resulting plasma should be flash-frozen, preferably in liquid nitrogen, and stored at -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles, as this is a known cause of metabolite degradation.[5]
Q2: My this compound concentrations seem to decrease in stored samples. What could be the cause?
A2: The degradation of this compound in plasma during storage is often due to oxidation of its phenolic group.[3] This process can be accelerated by exposure to light, elevated temperatures, and repeated freeze-thaw cycles. Ensure that samples are always stored in amber tubes to protect them from light and are thawed quickly in a controlled environment (e.g., a room temperature water bath) immediately before analysis.[5] For potentially unstable phenolic compounds, the addition of an antioxidant, such as ascorbic acid, to the plasma sample at the time of collection can be a proactive measure to prevent degradation.[3]
Chromatography (HPLC/UPLC)
Q3: I am observing significant peak tailing for my this compound peak. How can I improve the peak shape?
A3: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC and is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6] To mitigate this, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of the phenolic hydroxyl group (typically around pH 3-4 for phenols). This ensures the analyte is in a non-ionized state, reducing interactions with silanols.[1]
-
Use a Base-Deactivated Column: Employing a modern, end-capped C18 or phenyl-hexyl column can significantly reduce peak tailing by shielding the residual silanol groups.[7]
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask silanol interactions, but this may not be suitable for LC-MS applications.
Q4: My retention time for this compound is shifting between injections. What should I check?
A4: Retention time variability can stem from several factors:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently, and the pH is accurately adjusted before the addition of the organic modifier. Inconsistent mobile phase composition is a primary cause of retention time shifts.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.
-
Temperature Fluctuations: HPLC systems are sensitive to temperature changes. Using a column oven to maintain a constant temperature is crucial for reproducible chromatography.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant, pulse-free flow.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Results in LC-MS/MS Analysis
Potential Cause A: Matrix Effects
-
Explanation: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and variable results.[8]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing matrix effects.
-
Solutions:
-
Improve Sample Preparation: Protein precipitation is a common and simple method for plasma samples.[9][10] However, if matrix effects are significant, consider more selective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[11]
-
Enhance Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the matrix interferences. A longer run time or a different stationary phase may be necessary.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Potential Cause B: Suboptimal MS/MS Parameters
-
Explanation: The sensitivity of an LC-MS/MS assay is highly dependent on the optimization of parameters such as collision energy, declustering potential, and ion source settings.[12]
-
Solutions:
-
Compound Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion selection, as well as the collision energy for each transition.[12]
-
Source Parameter Optimization: Optimize the ion source parameters (e.g., temperature, gas flows, and spray voltage) while introducing the analyte via the LC system at the expected mobile phase composition and flow rate.
-
| Parameter | Typical Starting Range (ESI) | Purpose |
| IonSpray Voltage | 4500-5500 V (Positive) / -4000 to -5000 V (Negative) | Promotes ion formation from the ESI droplets. |
| Source Temperature | 400-600 °C | Aids in desolvation of the ESI droplets. |
| Gas 1 (Nebulizer Gas) | 40-60 psi | Assists in the formation of the aerosol. |
| Gas 2 (Heater Gas) | 40-60 psi | Facilitates solvent evaporation. |
| Curtain Gas | 20-30 psi | Prevents neutral molecules from entering the MS. |
| Declustering Potential (DP) | 50-100 V | Prevents ion clusters from entering the quadrupole. |
| Collision Energy (CE) | 20-50 eV | Induces fragmentation of the precursor ion. |
| Table 1: Key MS/MS parameters for optimization. |
Issue 2: Analyte Degradation or Conversion
-
Explanation: Aceclofenac can be hydrolyzed to Diclofenac, and both Aceclofenac and this compound can undergo further metabolism.[2][13] Stress degradation studies on Aceclofenac have shown its lability in acidic and alkaline conditions.[14] The phenolic group of this compound is also susceptible to oxidation.
-
Troubleshooting and Prevention:
-
Sample pH Control: Ensure that the pH of the sample and the mobile phase is controlled to maintain the stability of the analyte.[14] A slightly acidic pH (e.g., 3-5) is often beneficial for the stability of phenolic compounds during analysis.
-
In-process Stability: Evaluate the stability of this compound in the autosampler over the expected duration of the analytical run. If degradation is observed, the autosampler should be cooled (e.g., to 4°C).
-
Metabolic Inhibition: When conducting in-vitro metabolism studies, ensure that the reactions are effectively stopped at the desired time point using a suitable quenching agent (e.g., cold acetonitrile) to prevent further conversion of the analyte.
-
Issue 3: Inconsistent Calibration Curves
-
Explanation: Non-linear or variable calibration curves can be a result of several issues, including analyte instability, matrix effects, or detector saturation.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent calibration curves.
-
Solutions:
-
Standard Preparation: Prepare fresh calibration standards for each analytical run to rule out degradation of the stock solutions.
-
Matrix Match: Whenever possible, prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.
-
Detector Saturation: If the high-concentration standards are deviating from linearity, it may be due to detector saturation. Dilute these samples or reduce the injection volume to bring the response back into the linear range of the detector.
-
Regression Analysis: While linear regression is often preferred, a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) may be necessary if the response is inherently non-linear.
-
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. BenchChem.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Open Access Journals. (n.d.). Methodical approaches to bioassay of substances containing phenolic hydroxyls in the structure.
- PubMed Central. (n.d.).
- Metabolites. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
- PubMed Central. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
- Metabolites. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
- World Journal of Pharmaceutical Research. (2018).
- Arabian Journal of Chemistry. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade.
- LGC Group. (2013).
- PubMed. (n.d.).
- Technology Networks. (2024).
- International Journal of Pharmaceutical Research and Applications. (2022).
- University of Wuppertal. (2019).
- Korean Journal of Clinical Pharmacy. (2006).
- PubMed. (n.d.).
- National Institutes of Health. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review.
- ResearchGate. (n.d.). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient | Request PDF.
- JETIR. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUCONAZOLE AND IBUPROFEN: A REVIEW.
- PubMed. (n.d.).
- PubMed. (n.d.). Metabolism of aceclofenac in humans.
- Defense Technical Information Center. (2020). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS).
- SciSpace. (2006). (Open Access)
- Semantic Scholar. (n.d.). Modeling of aceclofenac metabolism to major metabolites in healthy volunteers.
- National Institutes of Health. (2019).
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Study of Aceclofenac and its Metabolites, and Application to Bioequivalence Study [ekjcp.org]
- 10. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 14. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage conditions for 4'-Hydroxy Aceclofenac
Welcome to the technical support guide for 4'-Hydroxy Aceclofenac. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical metabolite during long-term storage and experimental use. Here, we address common questions and troubleshooting scenarios with in-depth, scientifically-grounded explanations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid (powder) this compound?
For optimal long-term stability, solid this compound should be stored at -20°C .[1][2] Some sources may also suggest storage at -80°C for maximum preservation, a common practice for long-term storage of biological samples and metabolites to minimize degradation.[3][4] The key is to keep the compound in a dry, dark environment to prevent chemical changes.[1] It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound in solution?
Storing this compound in solution is generally not recommended for long-term periods due to a higher risk of degradation. If short-term storage in solution is necessary, it is best to prepare the solution fresh. For temporary storage, keep the solution at -80°C .[3] It's crucial to minimize freeze-thaw cycles as they can significantly damage the metabolome.[3][5] If you must access the sample multiple times, consider preparing smaller aliquots to avoid thawing the entire stock.[5]
Q3: What are the primary degradation pathways for this compound that I should be aware of?
While specific degradation pathways for this compound are not extensively detailed in the provided search results, we can infer potential pathways from its parent compound, Aceclofenac. Aceclofenac is known to be susceptible to hydrolysis, particularly under acidic and alkaline conditions, leading to the formation of diclofenac.[6][7][8][9][10] Given the structural similarities, this compound is also likely sensitive to hydrolysis. Additionally, exposure to oxidative conditions and light can promote degradation of Aceclofenac and its derivatives.[6][9][10]
Q4: How do ICH guidelines apply to the storage of a metabolite like this compound?
The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products.[11][12][13] While these guidelines are primarily for active pharmaceutical ingredients (APIs), the principles are highly relevant for ensuring the stability of key metabolites in research and development. According to ICH Q1A(R2), long-term stability testing for general APIs is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for 12 months.[14] Accelerated testing is often performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14][15] For refrigerated APIs, long-term storage is at 5°C ± 3°C.[15] While your specific research application may not require full ICH compliance, adhering to these principles will ensure the quality and reliability of your data.
Troubleshooting Guide
Scenario 1: Inconsistent results in bioassays using a stored solution of this compound.
-
Potential Cause: Degradation of the compound in solution. As mentioned, this compound is more stable when stored as a solid. Repeated freeze-thaw cycles can also lead to degradation.[3][5]
-
Troubleshooting Steps:
-
Prepare fresh solutions: For critical experiments, always use a freshly prepared solution from a solid stock stored under recommended conditions.
-
Aliquot your stock: If you must use a stock solution, ensure it is aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
Verify compound integrity: Before conducting further experiments, verify the purity and concentration of your stored solution using an appropriate analytical method, such as HPLC.[16][17][18]
-
Scenario 2: Visible changes (e.g., color change, clumping) in the solid this compound powder.
-
Potential Cause: Exposure to moisture, light, or elevated temperatures. These conditions can lead to physical changes and chemical degradation.
-
Troubleshooting Steps:
-
Review storage practices: Ensure the compound is stored in a tightly sealed, light-resistant container at the correct temperature (-20°C or -80°C).[1]
-
Prevent condensation: When removing the container from cold storage, allow it to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Purity assessment: If you observe any changes, it is crucial to re-analyze the purity of the compound before use.
-
Data & Protocols
Table 1: Recommended Long-Term Storage Conditions
| Form | Temperature | Humidity | Light Conditions | Container |
| Solid (Powder) | -20°C to -80°C | Low (dessicate if possible) | Protected from light | Tightly sealed, opaque |
| In Solution | -80°C (short-term only) | N/A | Protected from light | Tightly sealed, opaque vials |
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of your this compound sample.
1. Sample Preparation:
- Accurately weigh a sample of this compound that has been subjected to specific storage conditions (your test sample) and a reference standard stored under ideal conditions.
- Dissolve each in a suitable solvent (e.g., methanol or a mobile phase mixture) to a known concentration.[6][18][19]
2. HPLC System and Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][17]
- Mobile Phase: A mixture of an acidic buffer (e.g., 0.07% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode.[9] A common ratio for Aceclofenac analysis is 68:32 (v/v) buffer to acetonitrile.[9]
- Flow Rate: 1.0 - 1.5 mL/min.[9][17]
- Detection Wavelength: Approximately 275 nm, which is a common wavelength for Aceclofenac and its derivatives.[9][10][16]
- Injection Volume: 10-20 µL.[17][20]
3. Analysis:
- Inject the reference standard solution to determine its retention time and peak area.
- Inject the test sample solution.
- Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the test sample indicate degradation.
4. Quantification of Degradation:
- Calculate the percentage of this compound remaining in the test sample relative to the reference standard.
- Identify and, if possible, quantify any significant degradation products.
Visualizations
Diagram 1: Key Factors in Long-Term Storage Stability
Caption: Factors influencing the stability of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting inconsistent results with this compound.
References
- BenchChem. Degradation pathways of Aceclofenac ethyl ester under stress conditions.
- YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs.
- SciSpace. Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR.
- ResearchGate. Degradation behavior of aceclofenac after refluxing in acidic,...
- European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products.
- Slideshare. Ich guideline for stability testing.
- Der Pharma Chemica.
- A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determin
- Metabolomics Study Design – Sample Handling & Storage.
- ResearchGate.
- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.
- ICH. Quality Guidelines.
- ResearchGate. Storage of Bioactive Secondary metabolites?
- Metabolon.
- ResearchGate.
- Books Gateway.
- Indian Journal of Pharmaceutical Sciences. Reverse Phase HPLC Method for Determination of Aceclofenac and P Aceclofenac and Paracetamol in T aracetamol.
- PMC. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine.
- Simple spectrophotometric methods for estimation of aceclofenac
- Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets.
- Journal of Chemical Reviews. A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms.
- International Journal of Pharmaceutical Research and Applications (IJPRA).
- Jetir.Org.
- Scholars Research Library.
- Semantic Scholar. Formulation Development, in Vitro Evaluation and Stability Study of Aceclofenac Tablet.
- AbMole BioScience.
- NIH.
- ResearchGate. (PDF)
- JOCPR.
- (emc). Aceclofenac 100 mg Film-coated Tablets - Summary of Product Characteristics (SmPC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. metabolon.com [metabolon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Ich guideline for stability testing | PPTX [slideshare.net]
- 13. ICH Official web site : ICH [ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 19. Simple spectrophotometric methods for estimation of aceclofenac from bulk and formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Addressing Matrix Effects in 4'-Hydroxy Aceclofenac Bioanalysis
Welcome to the technical support center for the bioanalysis of 4'-Hydroxy Aceclofenac. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with quantifying this metabolite in complex biological matrices. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the scientific reasoning behind them, ensuring robust and reliable bioanalytical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS the preferred method for this compound bioanalysis?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological samples.[1][2][3] Its high sensitivity allows for the detection of low metabolite concentrations, while its selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from endogenous compounds.[1][2] This is crucial for obtaining accurate pharmacokinetic data.
Q2: What are matrix effects, and why are they a particular concern for this analyte?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[4][5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the results.[6] this compound, being a metabolite, is often present at lower concentrations than the parent drug, making its signal more susceptible to suppression by abundant matrix components like phospholipids and salts.[4][5]
Q3: What are the most common sample preparation techniques used for this compound?
A3: The most frequently cited methods include:
-
Protein Precipitation (PPT): A simple and fast technique using a solvent like acetonitrile to crash out proteins.[1][2][7] While quick, it provides minimal cleanup and often results in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids. It offers a cleaner extract than PPT by removing non-polar and very polar interferences.
-
Solid-Phase Extraction (SPE): This is the most effective technique for removing interfering matrix components, providing the cleanest extracts and thus minimizing matrix effects.[4][5] It involves passing the sample through a sorbent that retains the analyte while allowing interferences to be washed away.
Q4: How critical is the choice of an internal standard (IS)?
A4: An appropriate internal standard is essential for accurate quantification.[3] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and extraction variability, thereby effectively normalizing the analyte's response and improving data accuracy and precision.[4] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly compensate for matrix effects.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your bioanalysis of this compound.
Issue 1: Low or No Analyte Signal (Poor Sensitivity)
You're injecting your extracted sample, but the peak for this compound is much smaller than expected or absent.
-
Potential Cause 1: Significant Ion Suppression. This is the most common culprit in LC-MS/MS bioanalysis.[6] Endogenous matrix components, particularly phospholipids, co-eluting with your analyte can suppress its ionization in the mass spectrometer source.[4]
-
Solution:
-
Confirm Suppression: Perform a post-column infusion experiment to identify the retention time windows where suppression occurs.
-
Improve Sample Cleanup: If suppression is significant, your current sample preparation is inadequate. Move from protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE) to remove interfering components.[4][5]
-
Chromatographic Separation: Modify your LC gradient to separate this compound from the suppression zone. A longer, shallower gradient or a different column chemistry (e.g., phenyl-hexyl instead of C18) might be necessary.
-
-
-
Potential Cause 2: Poor Extraction Recovery. The analyte is being lost during your sample preparation steps.
-
Solution:
-
Optimize LLE pH: this compound, like its parent compound aceclofenac (pKa ~4-5), is a weak acid.[8] To ensure it is in a neutral, extractable form, adjust the sample pH to be at least 2 units below its pKa (e.g., pH 2-3) before extracting with an organic solvent like ethyl acetate.
-
Select the Right SPE Sorbent: For a compound with a calculated XLogP of 3.6, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.[9] Follow the manufacturer's protocol for conditioning, loading, washing, and eluting to maximize recovery.
-
-
Issue 2: High Variability in Results (%CV > 15%)
Replicate injections of the same sample or different samples at the same concentration are giving inconsistent results.
-
Potential Cause 1: Inconsistent Matrix Effects. The degree of ion suppression is varying from sample to sample.[4] This is a known issue, especially when analyzing samples from different subjects.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects.[4] The SIL-IS will experience the same sample-to-sample variations in suppression as the analyte, leading to a consistent analyte/IS peak area ratio.
-
Enhance Sample Preparation: As with low sensitivity, improving your sample cleanup with SPE will reduce the overall matrix effect and its variability.[5]
-
-
-
Potential Cause 2: Inconsistent Extraction Recovery. Your sample preparation method is not reproducible.
-
Solution:
-
Automate Extraction: If possible, use an automated liquid handler or a 96-well plate format for LLE or SPE to minimize human error and improve consistency.
-
Ensure Complete Phase Separation (LLE): After vortexing and centrifugation in LLE, ensure there is a clean separation between the aqueous and organic layers. Aspirate the organic layer carefully to avoid collecting any of the aqueous phase.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
The chromatographic peak for this compound is not symmetrical.
-
Potential Cause 1: Secondary Interactions with Column Silanols. The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase.[1][2] This will suppress the ionization of the silanol groups and the analyte, minimizing secondary interactions and improving peak shape.
-
Use a High-Purity Column: Modern, end-capped columns made with high-purity silica have fewer active silanol sites and are less prone to causing peak tailing with acidic compounds.
-
-
-
Potential Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution:
-
Dilute the Sample: If the concentration of your sample is very high, dilute it before injection. Ensure your dilution integrity has been validated.
-
Check Injection Volume: Ensure your injection volume is appropriate for the column dimensions.
-
-
Issue 4: Carryover
A peak for this compound is observed in a blank injection immediately following a high-concentration sample.
-
Potential Cause 1: Adsorption to HPLC Components. The analyte can adsorb to parts of the autosampler or column.
-
Solution:
-
Optimize Needle Wash: Use a strong organic solvent (e.g., acetonitrile/isopropanol) in your autosampler's wash solution to effectively clean the injection needle and port between injections.
-
Check for Contamination: Ensure that your mobile phase and solvents are clean and free of any contamination.
-
-
-
Potential Cause 2: Column Contamination. Late-eluting matrix components from previous injections can build up on the column and interfere with subsequent runs.
-
Solution:
-
Incorporate a Column Wash: Include a high-organic wash step at the end of your gradient to elute any strongly retained compounds before the column re-equilibrates.
-
Regular Column Maintenance: Periodically flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove accumulated contaminants.
-
-
Data and Protocols
Analyte Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃Cl₂NO₅ | PubChem[9] |
| Molecular Weight | 370.2 g/mol | PubChem[9] |
| XLogP3 | 3.6 | PubChem[9] |
| pKa (estimated) | ~4-5 (weakly acidic) | Inferred from Aceclofenac[8] |
Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18, <3 µm, ~2.1 x 50 mm | Provides good retention for a hydrophobic compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase. |
| Flow Rate | 0.2-0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated. |
| MRM Transition | m/z 369.0 -> 74.9 | A common transition found in literature.[1][7] |
Experimental Workflows and Protocols
Diagram: Troubleshooting Ion Suppression
Caption: Workflow for diagnosing and mitigating ion suppression.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma). Spike the analyte and IS into the final, clean extracts at the same low and high QC concentrations.
-
Set C (Matrix-Matched Standards): Spike the analyte and IS into the blank biological matrix before extraction at the same low and high QC concentrations.
-
-
Analyze all Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The IS-Normalized MF should be close to 1, indicating the IS is effectively tracking and correcting for the matrix effect. The %CV of the IS-Normalized MF across the six lots should be <15%.
-
Diagram: Selecting a Sample Preparation Method
Caption: Decision tree for choosing an appropriate sample preparation technique.
Protocol 2: Baseline Liquid-Liquid Extraction (LLE)
This protocol is optimized for a weakly acidic, hydrophobic analyte like this compound.
-
Sample Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the SIL-IS working solution (in 50:50 methanol:water).
-
Acidify: Add 25 µL of 1M formic acid to acidify the sample to a pH of ~2-3. Vortex for 10 seconds.
-
Scientist's Note: Acidification ensures the carboxylic acid group on the analyte is protonated, making the molecule neutral and more readily extracted into an organic solvent.
-
-
Add Extraction Solvent: Add 600 µL of ethyl acetate.
-
Extract: Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Inject: Transfer to an autosampler vial for LC-MS/MS analysis.
References
-
Lee, Y.J., et al. (2008). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 578-584. Available at: [Link]
-
ResearchGate. (2025). Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry | Request PDF. Available at: [Link]
-
Kim, E., et al. (2012). Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS. Journal of Separation Science, 35(17), 2219-2222. Available at: [Link]
-
Grant, R. P., & Johnson-Davis, K. L. (2019). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 43(8), 629-636. Available at: [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]
-
ResearchGate. (2025). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF. Available at: [Link]
-
Ruma GmbH. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Available at: [Link]
-
Neliti. (2020). A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. Available at: [Link]
-
CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(6), 169-175. Available at: [Link]
-
ResearchGate. (n.d.). Bioanalytical Method Development and Validation of Aceclofenac in rat plasma. Available at: [Link]
-
Journal of Chemical Reviews. (2020). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Available at: [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. Available at: [Link]
-
LCGC International. (2024). Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. Available at: [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2018). Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Aceclofenac and its Major Degradation Product in Tablets. Available at: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2021). BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASM. Available at: [Link]
-
Dingle, J. T., & Parker, M. (2000). Hydroxy aceclofenac suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology, 401(3), 429-436. Available at: [Link]
-
ResearchGate. (n.d.). solubility of Aceclofenac in different media | Download Table. Available at: [Link]
-
The Pharma Innovation Journal. (2016). Preformulation and characterization studies of aceclofenac active ingredient. Available at: [Link]
-
Longdom Publishing. (2014). A Comparative Study of Solubility Enhancement of Aceclofenac by Solid Dispersion Technique Using Several Polymers. Available at: [Link]
Sources
- 1. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of aceclofenac and its three major metabolites in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. This compound | C16H13Cl2NO5 | CID 9842299 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthetic 4'-Hydroxy Aceclofenac
Introduction: The Rationale for Evaluating Synthetic 4'-Hydroxy Aceclofenac
Aceclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, prized for its potent anti-inflammatory and analgesic properties.[1][2] It is a chemical analog of diclofenac, developed to improve gastrointestinal tolerability, a common limitation of traditional NSAIDs.[3][4][5] The primary mechanism of action for aceclofenac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][3][6]
Upon administration, aceclofenac is extensively metabolized in the liver, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme, into its major active metabolite, this compound.[7][8][9] This metabolite is not merely a byproduct; it actively contributes to the therapeutic effects of the parent drug.[10][11] Studies have shown that this compound exhibits its own anti-inflammatory and potentially chondroprotective activities, making it a crucial component of aceclofenac's overall pharmacological profile.[11][12][] Specifically, this compound is a weak inhibitor of COX-1 but demonstrates preferential inhibition of COX-2, the isoform primarily induced during inflammation.[11][14][15]
Given the significance of this metabolite, the ability to produce a biologically active synthetic version of this compound is of great interest to researchers and drug developers. A reliable synthetic route offers opportunities for more direct pharmacological studies, the development of new formulations, and potentially new therapeutic agents with improved selectivity and safety profiles.
This guide provides a comprehensive, technically-grounded framework for researchers to confirm the biological activity of newly synthesized this compound. We will compare its performance against its parent compound, aceclofenac, and other standard NSAIDs, providing detailed, self-validating experimental protocols and the scientific rationale behind them.
Metabolic Pathway of Aceclofenac
To understand the context of our target compound, it is essential to visualize its origin within the body. Aceclofenac undergoes two primary metabolic transformations: hydroxylation to this compound and hydrolysis to diclofenac.
Caption: Workflow for in vivo validation of biological activity.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Causality: Why Use the Carrageenan Model?
The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for evaluating acute inflammation. [16][17]The injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits a biphasic inflammatory response. [18]The initial phase (first 1-2 hours) is mediated by histamine and serotonin. The second, more sustained phase (3-5 hours) is characterized by the release of prostaglandins, which is the primary target of NSAIDs. [17][19]Therefore, a reduction in paw volume during this second phase is a direct indicator of the test compound's ability to inhibit prostaglandin synthesis in vivo.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group II: Aceclofenac (e.g., 10 mg/kg, orally)
-
Group III: Synthetic this compound (e.g., 10 mg/kg, orally)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective vehicle, standard drug, or test compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw. [17][20] 4. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [17]* Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Comparative Data: Anti-Inflammatory Activity
| Treatment Group (10 mg/kg) | % Inhibition of Paw Edema at 4 hours |
| Vehicle Control | 0% |
| Aceclofenac | ~65-75% |
| Synthetic this compound | ~50-60% |
Note: Data is hypothetical and for illustrative purposes. The slightly lower but significant activity of the metabolite compared to the parent drug is expected.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Causality: Why Use the Writhing Test?
The acetic acid-induced writhing test is a highly sensitive method for screening peripherally acting analgesics. [21][22]The intraperitoneal injection of a dilute acetic acid solution acts as a chemical irritant, causing localized inflammation and the release of endogenous mediators like prostaglandins and bradykinin. [21]These mediators sensitize nociceptors, leading to a characteristic and quantifiable pain response known as "writhing" (abdominal constriction and extension of the hind limbs). [21][23]The ability of a test compound to reduce the number of writhes is a strong indication of its peripheral analgesic efficacy. [24][25] Experimental Protocol:
-
Animals: Swiss albino mice (20-25g) are used.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., Saline, orally)
-
Group II: Aceclofenac (e.g., 10 mg/kg, orally)
-
Group III: Synthetic this compound (e.g., 10 mg/kg, orally)
-
-
Procedure:
-
Administer the respective vehicle, standard drug, or test compound orally.
-
After 30-45 minutes to allow for absorption, administer 0.1 mL/10g body weight of a 0.7% acetic acid solution via intraperitoneal injection to each mouse. [25] 3. Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute observation period. [22]* Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the Percentage of Pain Inhibition: % Inhibition = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] * 100
-
Comparative Data: Analgesic Activity
| Treatment Group (10 mg/kg) | Mean Number of Writhes (± SEM) | % Pain Inhibition |
| Vehicle Control | 45.2 ± 3.1 | 0% |
| Aceclofenac | 12.5 ± 1.8 | ~72% |
| Synthetic this compound | 19.8 ± 2.5 | ~56% |
Note: Data is hypothetical and for illustrative purposes, reflecting significant analgesic activity.
Conclusion and Interpretation
This structured comparison guide provides a robust framework for validating the biological activity of synthetic this compound. The successful confirmation of its activity hinges on a logical, multi-step validation process:
-
In Vitro Confirmation: The synthetic compound must demonstrate a clear inhibitory effect on the COX-2 enzyme, with significantly less activity against COX-1. The IC50 values obtained should be comparable to those reported in the literature for the biologically derived metabolite. [10][11]This establishes its fundamental mechanism of action.
-
In Vivo Efficacy: The compound must translate its enzymatic inhibition into tangible physiological effects. Significant reduction of inflammation in the carrageenan-induced paw edema model and a marked decrease in pain response in the acetic acid-induced writhing test confirm its anti-inflammatory and analgesic properties within a complex living system. [17][21] By systematically executing these self-validating protocols and comparing the results against the parent drug, aceclofenac, researchers can confidently confirm that their synthetic this compound is not only chemically identical but also biologically active and functionally equivalent to its native counterpart. This validation is a critical milestone in the journey toward leveraging this important metabolite for future therapeutic innovation.
References
- Title: Pharmacology of Aceclofenac Source: Vertex AI Search URL
- Title: Metabolism of aceclofenac in humans Source: PubMed URL
- Title: Aceclofenac - Wikipedia Source: Wikipedia URL
- Source: PharmaCompass.
- Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL
- Title: How Aceclofenac Works: Mechanism, Duration, and Effectiveness Explained Source: Generic Island URL
- Title: Modeling of aceclofenac metabolism to major metabolites in healthy volunteers Source: PubMed URL
- Title: The Pharmacological Profile of Aceclofenac, a New Nonsteroidal Antiinflammatory and Analgesic Drug Source: ResearchGate URL
- Title: In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators Source: PubMed URL
- Title: Modeling of aceclofenac metabolism to major metabolites in healthy volunteers Source: Ovid URL
- Title: Aceclofenac | Advanced Drug Monograph Source: MedPath URL
- Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL
- Title: Acetic acid induced painful endogenous infliction in writhing test on mice Source: PubMed Central URL
- Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL
- Title: COX Fluorescent Inhibitor Screening Assay Kit Source: Interchim URL
- Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777)
- Title: Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening Source: RJPT SimLab URL
- Title: In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators | Request PDF Source: ResearchGate URL
- Source: LatAm-Studies.
- Title: Carrageenan Induced Paw Edema (Rat, Mouse)
- Title: In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 Source: PMC - NIH URL
- Title: COX Fluorescent Inhibitor Screening Assay Kit Source: Cayman Chemical URL
- Title: Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study Source: International Journal of Medical and Pharmaceutical Case Reports URL
- Title: Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica Source: SAS Publishers URL
- Title: Carrageenan-Induced Paw Edema Model Source: Creative Bioarray URL
- Title: COX-2 Inhibitor Screening Kit (Fluorometric)
- Title: A Nonsteroidal Antiinflammatory Drug: Aceclofenac Source: FABAD Journal of Pharmaceutical Sciences URL
- Title: Pharmacokinetics and Anti-Gastric Ulceration Activity of Oral Administration of Aceclofenac and Esomeprazole in Rats Source: MDPI URL
- Title: this compound | C16H13Cl2NO5 | CID 9842299 Source: PubChem - NIH URL
- Title: COX Fluorescent Inhibitor Screening Assay Kit Source: Cayman Chemical URL
- Title: Hydroxy aceclofenac suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes Source: PubMed URL
- Title: In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions Source: PubMed URL
- Title: Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study Source: NIH URL
- Title: In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS Source: ResearchGate URL
- Title: (Open Access) Pharmacokinetic Study of Aceclofenac and its Metabolites, and Application to Bioequivalence Study (2006)
- Title: CAS 229308-90-1 4-Hydroxy Aceclofenac Source: BOC Sciences URL
- Title: this compound | 229308-90-1 | IH23898 Source: Biosynth URL
- Title: In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID)
- Title: Ultrasound-Promoted Synthesis of Aceclofenac Source: Indian Journal of Pharmaceutical Sciences URL
- Title: Nonsteroidal anti-inflammatory drug - Wikipedia Source: Wikipedia URL
- Title: A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders Source: PMC - PubMed Central URL
- Title: this compound - CAS - 229308-90-1 Source: Axios Research URL
- Title: 4-Hydroxy Aceclofenac D4 | CAS No: NA Source: Clearsynth URL
- Title: this compound | CAS 229308-90-1 Source: Veeprho URL
- Title: Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability Source: ResearchGate URL
- Title: Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability Source: Journal of Association of Physicians of India URL
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Aceclofenac - Wikipedia [en.wikipedia.org]
- 4. trial.medpath.com [trial.medpath.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. rosettepharma.com [rosettepharma.com]
- 7. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Aceclofenac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 23. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 25. saspublishers.com [saspublishers.com]
An In Vivo Efficacy Showdown: Aceclofenac vs. Its Active Metabolite, 4'-Hydroxy Aceclofenac
A Guide for Researchers in Inflammation and Analgesia
This guide provides a detailed comparison of the in vivo efficacy of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac and its principal active metabolite, 4'-Hydroxy Aceclofenac. As drug development professionals know, understanding the contribution of metabolites to the overall pharmacological profile of a parent drug is critical for a complete efficacy and safety assessment. Here, we dissect the roles of these two compounds, synthesizing data on their mechanisms of action and outlining the gold-standard experimental protocols used for their evaluation.
Pharmacological Profile: A Tale of a Pro-Drug and Its Potent Metabolite
Aceclofenac is a phenylacetic acid derivative widely prescribed for its potent anti-inflammatory, analgesic, and antipyretic properties in managing painful conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] Its primary mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[4][5] Aceclofenac exhibits a preferential selectivity for COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in gastrointestinal protection.[1][5] This selectivity is a cornerstone of its improved gastrointestinal tolerability compared to less selective NSAIDs.[5][6]
Upon oral administration, aceclofenac is rapidly and completely absorbed, but it does not act alone.[1] It functions partly as a pro-drug, undergoing extensive first-pass metabolism in the liver. The cytochrome P450 enzyme, specifically CYP2C9, hydroxylates aceclofenac to form its major and pharmacologically active metabolite: this compound.[6][7][8] This metabolite is not merely a breakdown product; it is a key contributor to the drug's therapeutic effects and possesses unique properties that complement the action of the parent compound.[2][]
Caption: Metabolic conversion of Aceclofenac to this compound.
Comparative Efficacy: Dissecting the Contributions
While aceclofenac's overall efficacy is well-documented in numerous clinical trials[3][10][11][12], direct in vivo preclinical studies quantitatively comparing its potency against that of this compound are not extensively detailed in publicly available literature. However, mechanistic studies provide a clear picture of their distinct and synergistic roles.
-
Aceclofenac provides potent, direct inhibition of prostaglandin synthesis through its action on COX enzymes.[5]
-
This compound contributes significantly to the anti-inflammatory and analgesic effects.[2] Furthermore, it exhibits a novel chondroprotective effect, which is particularly relevant for osteoarthritis. Studies have shown that this compound, but not the parent drug, can suppress the production of pro-matrix metalloproteinases (proMMP-1 and proMMP-3) by synovial cells and prevent the degradation of proteoglycans in articular cartilage.[8][]
This suggests a dual-pronged therapeutic action: aceclofenac provides immediate, broad anti-inflammatory relief by blocking prostaglandins, while its metabolite, this compound, offers a more targeted effect within the joint, potentially slowing cartilage degradation.
Comparative Data Summary
| Feature | Aceclofenac | This compound |
| Compound Type | Parent Drug / Pro-drug[13] | Major Active Metabolite[1][7][8] |
| Primary Mechanism | Preferential COX-2 Inhibition[5] | Inhibition of Pro-Matrix Metalloproteinases (MMPs)[] |
| Key In Vitro Action | Inhibition of prostaglandin E2 (PGE2) synthesis.[1] | Down-regulates proMMP-1 & proMMP-3 production in chondrocytes.[8][] |
| Therapeutic Role | Broad anti-inflammatory and analgesic effects.[3][8] | Contributes to anti-inflammatory effect with added chondroprotective action.[8][] |
Gold-Standard In Vivo Experimental Protocols
To definitively compare the in vivo efficacy of aceclofenac and this compound, researchers would employ well-established animal models of inflammation and pain. Below are the detailed methodologies for two such critical assays.
A. Carrageenan-Induced Paw Edema (Anti-Inflammatory Assay)
This model is the cornerstone for screening acute anti-inflammatory activity of novel compounds.[14] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a reproducible, biphasic inflammatory response characterized by edema (swelling).[14][15]
Protocol Workflow
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. They are acclimatized for at least one week before the experiment.
-
Grouping (n=6):
-
Group I: Vehicle Control (e.g., 0.9% Saline or appropriate vehicle).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group III: Test Group (Aceclofenac, dose-ranging).
-
Group IV: Test Group (this compound, dose-ranging).
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[14] b. Administer the respective compounds (vehicle, controls, test articles) via oral gavage one hour before inducing inflammation.[14][16] c. Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[14] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak edema is typically observed around 3-5 hours.[14][15]
-
Data Analysis:
-
Calculate the edema volume for each animal: Edema (mL) = Vₜ - V₀ .
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
B. Acetic Acid-Induced Writhing (Analgesic Assay)
This is a classic chemical method for assessing peripheral analgesic activity.[17][18] The intraperitoneal injection of a mild irritant like acetic acid induces visceral pain, which manifests as a characteristic stretching and constriction of the abdomen, known as "writhing".[19][20] Analgesic compounds reduce the frequency of these writhes.
Step-by-Step Methodology:
-
Animals: Male albino mice (20-25g) are commonly used.
-
Grouping (n=6):
-
Group I: Vehicle Control (e.g., Normal Saline).
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg).
-
Group III: Test Group (Aceclofenac, dose-ranging).
-
Group IV: Test Group (this compound, dose-ranging).
-
-
Procedure: a. Administer the respective compounds orally or subcutaneously 30-60 minutes prior to the acetic acid injection.[19] b. Induce pain by injecting 0.1 mL of a 1% acetic acid solution intraperitoneally into each mouse.[19] c. Immediately place each mouse into an individual observation chamber. d. After a latency period of about 5 minutes, begin counting the total number of writhes for a set duration, typically 10 or 15 minutes.[20][21] A writhe is characterized by abdominal constriction and the extension of the hind limbs.[19]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the Percentage of Analgesic Protection using the formula: % Protection = [ (Mean Writhes_Control - Mean Writhes_Treated) / Mean Writhes_Control ] x 100
-
Conclusion and Future Directions
The therapeutic efficacy of aceclofenac is a composite of the actions of the parent drug and its primary metabolite, this compound. While aceclofenac provides robust, broad-spectrum anti-inflammatory and analgesic effects via COX inhibition, its metabolite contributes to this activity while also providing a unique, disease-modifying chondroprotective effect by inhibiting matrix-degrading enzymes.[8][]
This dual-action mechanism makes aceclofenac a particularly interesting option for chronic inflammatory conditions like osteoarthritis, where both symptom relief and potential cartilage preservation are desired outcomes. For drug development professionals, this underscores the importance of comprehensive metabolite profiling. Future research involving direct, head-to-head in vivo comparisons using the standardized protocols outlined above would be invaluable to precisely quantify the individual contributions of aceclofenac and this compound to the overall therapeutic profile and to further optimize the development of next-generation anti-inflammatory agents.
References
- Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- Docquity.
- ScienceDirect. Acetic acid-induced writhing method: Significance and symbolism.
- Bort, R., et al. (1996). Metabolism of aceclofenac in humans. PubMed.
- RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- Iolascon, G., et al. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. PMC - PubMed Central.
- Wikipedia. Aceclofenac.
- Patsnap Synapse. (2024).
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Inotiv.
- SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Akkuş Arslan, F., & Tırnaksız, F. A Nonsteroidal Antiinflammatory Drug: Aceclofenac. FABAD Journal of Pharmaceutical Sciences.
- Patsnap Synapse. (2024).
- Lee, S. J., et al. (2014).
- Akimoto, H., et al. (2000). This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes. European Journal of Pharmacology.
- Iolascon, G., et al. (2021). A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders. PubMed.
- Pareek, A., et al. (2011). Efficacy and safety of aceclofenac-cr and aceclofenac in the treatment of knee osteoarthritis: a 6-week, comparative, randomized, multicentric, double-blind study. PubMed.
- Patil, P. R., et al. (2012). A COMPARATIVE STUDY OF EFFICACY AND SAFETY OF DICLOFENAC AND ACECLOFENAC IN THE TREATMENT OF OSTEOARTHRITIS PATIENTS. Journal of Drug Delivery and Therapeutics.
- Achnil.com. (2006). Efficacy and safety of Aceclofenac in the treatment. Current Medical Research and Opinion.
Sources
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Aceclofenac used for? [synapse.patsnap.com]
- 3. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rosettepharma.com [rosettepharma.com]
- 5. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 6. Aceclofenac - Wikipedia [en.wikipedia.org]
- 7. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Efficacy and safety of aceclofenac-cr and aceclofenac in the treatment of knee osteoarthritis: a 6-week, comparative, randomized, multicentric, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. achnil.com [achnil.com]
- 13. Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. inotiv.com [inotiv.com]
- 17. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. saspublishers.com [saspublishers.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of COX-2 Inhibition: Aceclofenac vs. Its Major Metabolite, 4'-Hydroxyaceclofenac
This guide provides an in-depth, objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activities of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac and its principal human metabolite, 4'-hydroxyaceclofenac. We will dissect the experimental data, outline the methodologies used to derive these findings, and explore the mechanistic implications for researchers and drug development professionals.
Introduction: The Quest for Selective Inflammation Control
Aceclofenac is a well-established phenylacetic acid derivative NSAID, widely prescribed for its potent anti-inflammatory and analgesic properties in managing conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] The therapeutic action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that drive inflammation, pain, and fever.[1][4]
There are two key COX isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[1][4]
-
COX-2: An inducible enzyme that is upregulated by inflammatory mediators at the site of inflammation.[1][4]
The ideal anti-inflammatory agent would selectively inhibit COX-2 to alleviate pain and swelling while sparing COX-1, thereby minimizing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][5][6] Aceclofenac is recognized for its preferential inhibition of COX-2.[1][6][7]
Upon administration, aceclofenac is extensively metabolized in the liver. In humans, the major metabolic pathway is hydroxylation to form 4'-hydroxyaceclofenac.[3][8][9] This guide aims to clarify whether the therapeutic activity of aceclofenac is attributable solely to the parent compound or if its major metabolite plays a significant role in mediating COX-2 inhibition.
The Metabolic Fate of Aceclofenac
Aceclofenac undergoes biotransformation primarily through the action of the cytochrome P450 2C9 (CYP2C9) enzyme.[10][11][12] This process involves hydroxylation to produce 4'-hydroxyaceclofenac, which is the most abundant metabolite found in human plasma and urine.[8][9] A minor pathway involves hydrolysis to diclofenac, another potent NSAID.[10][11] Understanding this metabolic profile is crucial for interpreting the pharmacodynamics of aceclofenac.
Caption: Workflow for the in vitro whole blood COX inhibition assay.
The COX-2 Signaling Pathway and Point of Inhibition
Inflammation is initiated by stimuli such as tissue injury or infection. This leads to the release of inflammatory mediators like cytokines (e.g., IL-1β, TNF-α), which in turn induce the expression of the COX-2 enzyme. [4]COX-2 then catalyzes the conversion of arachidonic acid, a fatty acid released from cell membranes, into Prostaglandin H2 (PGH2). PGH2 is a precursor that is rapidly converted by specific synthases into various prostaglandins, most notably PGE2, which is a key mediator of inflammation, pain, and fever. [13][14]Aceclofenac exerts its therapeutic effect by binding to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted to PGH2 and thereby halting the downstream production of pro-inflammatory prostaglandins. [15]
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion and Scientific Implications
This comparative guide establishes, based on quantitative in vitro data, that aceclofenac is a potent and highly preferential COX-2 inhibitor, whereas its primary human metabolite, 4'-hydroxyaceclofenac, demonstrates substantially weaker activity.
Key Takeaways for Researchers:
-
Primary Actor: The anti-inflammatory efficacy of aceclofenac is attributable to the parent drug. When studying its mechanism of action, the focus should remain on the properties of aceclofenac itself.
-
Metabolite Role: While 4'-hydroxyaceclofenac is the major metabolite, its contribution to COX-2 inhibition at therapeutic concentrations of the parent drug is likely minimal. Its formation is more relevant to the drug's pharmacokinetic and clearance profile.
-
Selectivity and Safety: The high COX-2 selectivity of aceclofenac is the biochemical basis for its favorable gastrointestinal safety profile compared to non-selective NSAIDs. [1][3][5] This analysis underscores the importance of evaluating both parent compounds and their major metabolites to fully understand a drug's pharmacological profile. In the case of aceclofenac, the parent molecule is the definitive source of its therapeutic, COX-2-mediated anti-inflammatory action.
References
-
A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC. PubMed Central. Available at: [Link]
-
What is the mechanism of Aceclofenac? Patsnap Synapse. Available at: [Link]
-
Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human. PubMed. Available at: [Link]
-
Mechanism of Action of Aceclofenac. Pharmacy Freak. Available at: [Link]
-
Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. ResearchGate. Available at: [Link]
-
Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. PubMed. Available at: [Link]
-
-
Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Pharmacotherapy: The Journal Of Human Pharmacology & Drug Therapy - Ovid. Available at: [Link]
-
-
Aceclofenac | C16H13Cl2NO4 | CID 71771. PubChem - NIH. Available at: [Link]
-
Aceclofenac - Wikipedia. Wikipedia. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available at: [Link]
-
Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study. NIH. Available at: [Link]
-
Absolute bioavailability and metabolism of aceclofenac in rats. PubMed. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
-
Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. JEMDS. Available at: [Link]
-
Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. ResearchGate. Available at: [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC. NIH. Available at: [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC. NIH. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
-
Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability. ResearchGate. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. NIH. Available at: [Link]
-
(PDF) Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study. ResearchGate. Available at: [Link]
-
COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Cox-2 inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Aceclofenac - Wikipedia [en.wikipedia.org]
- 4. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]
- 7. researchgate.net [researchgate.net]
- 8. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute bioavailability and metabolism of aceclofenac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Hydroxy Aceclofenac in Chondroprotection: A Guide for Researchers
This guide provides a comprehensive evaluation of the chondroprotective potential of 4'-Hydroxy Aceclofenac, the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Intended for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of its action, presents comparative experimental data against other relevant compounds, and offers detailed protocols for in vitro and in vivo validation. Our objective is to furnish a robust scientific resource that informs and guides future research in the pursuit of effective disease-modifying osteoarthritis drugs (DMOADs).
The Landscape of Osteoarthritis and the Quest for Chondroprotection
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and impaired mobility.[1][2] The pathogenesis of OA is multifactorial, involving a complex interplay of biomechanical stress, chronic low-grade inflammation, and an imbalance between anabolic and catabolic processes within the cartilage matrix.[1][2] Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), play a pivotal role in this process.[3][4] These cytokines stimulate chondrocytes and synoviocytes to produce matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen and proteoglycans.[1][3]
While current OA therapies primarily focus on symptomatic relief, the development of DMOADs that can slow or reverse cartilage degradation remains a critical unmet need. Chondroprotective agents are compounds that aim to preserve the structural integrity of cartilage by interfering with these catabolic pathways and promoting anabolic activities. This guide focuses on validating the role of this compound as a promising chondroprotective agent.
Aceclofenac and its Active Metabolite: this compound
Aceclofenac is a well-established NSAID used for the management of pain and inflammation in musculoskeletal disorders.[5][6] Its therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[5] Aceclofenac is metabolized in the body to several compounds, with this compound being the main metabolite.[6][7] Emerging evidence suggests that the chondroprotective effects of aceclofenac may be, at least in part, mediated by this active metabolite.[8][9]
Comparative Efficacy in Chondroprotection: this compound vs. Alternatives
To ascertain the chondroprotective potential of this compound, a comparative analysis against its parent drug (Aceclofenac), a commonly used NSAID (Diclofenac), and a widely recognized chondroprotective agent (Glucosamine) is essential.
Inhibition of Key Catabolic Enzymes: Matrix Metalloproteinases
A crucial aspect of chondroprotection is the ability to inhibit the activity of MMPs that degrade the cartilage matrix. Studies have shown that this compound can down-regulate the production of proMMP-1 and proMMP-3 in human rheumatoid synovial cells and rabbit articular chondrocytes.[8][10]
Table 1: Comparative Inhibition of MMP Production
| Compound | Target Enzyme(s) | Cell Type | Key Findings | Reference |
| This compound | proMMP-1, proMMP-3 | Human Rheumatoid Synovial Cells, Rabbit Articular Chondrocytes | Down-regulated basal and IL-1β-induced production. | [8][10] |
| Aceclofenac | - | Human Osteoarthritic Cartilage | Increased synthesis of proteoglycans and hyaluronan. | [11] |
| Diclofenac | - | Human Osteoarthritic Cartilage | No significant effect on the metabolic balance of proteoglycan and HA. | [11] |
| Glucosamine Sulfate | - | Human Articular Chondrocytes | Stimulated proteoglycan production. | [12] |
Attenuation of Inflammatory Mediators
The inflammatory cascade driven by cytokines like IL-1β is a primary driver of cartilage degradation. Therefore, the ability of a compound to modulate the production of inflammatory mediators is a key indicator of its chondroprotective potential.
Table 2: Comparative Effects on Inflammatory Mediators in Chondrocytes
| Compound | Mediator(s) | Cell Type | Key Findings | Reference |
| This compound | IL-6, Nitric Oxide, PGE2 | Human Osteoarthritic Chondrocytes | Significantly decreased IL-6 and PGE2 production; inhibited NO production. | [13][14][15] |
| Aceclofenac | IL-1Ra, IL-6, PGE2 | Human Articular Chondrocytes | Increased IL-1Ra synthesis; decreased IL-6 and PGE2 production. | [13][14][15][16] |
| Diclofenac | IL-6, PGE2 | Human Osteoarthritic Chondrocytes | Decreased IL-6 and PGE2 production. | [13][14][15] |
| Glucosamine Sulfate | PGE2 | Human Articular Chondrocytes | Did not affect basal PGE2 production. | [12] |
Preservation of Extracellular Matrix Components
The ultimate goal of chondroprotection is to prevent the loss of essential extracellular matrix components, primarily proteoglycans (measured as sulfated glycosaminoglycans, s-GAG) and collagen.
Table 3: Comparative Effects on Extracellular Matrix Preservation
| Compound | Parameter | Model | Key Findings | Reference |
| This compound | s-GAG release | Rabbit Articular Chondrocytes | Interfered with the release of sulfated-glycosaminoglycans. | [8] |
| Aceclofenac | Proteoglycan & Hyaluronan Synthesis | Human Osteoarthritic Cartilage Explants | Increased synthesis and reduced net loss. | [11] |
| Diclofenac | Proteoglycan Synthesis | Rabbit Articular Cartilage Explants | Inhibited proteoglycan secretion at high concentrations. | [17] |
| Glucosamine Sulfate | Proteoglycan Synthesis | Human Articular Chondrocytes | Stimulated proteoglycan production. | [12] |
Mechanistic Insights: Signaling Pathways in Chondroprotection
The chondroprotective effects of this compound are rooted in its ability to modulate key intracellular signaling pathways that govern inflammation and matrix degradation in chondrocytes. The pro-inflammatory cytokine IL-1β, upon binding to its receptor, activates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] This leads to the transcription of genes encoding for MMPs and other inflammatory mediators.
Caption: IL-1β signaling cascade leading to cartilage degradation and the inhibitory role of this compound.
Experimental Protocols for Validation
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments to validate the chondroprotective effects of this compound.
In Vitro Chondroprotection Assay Using Primary Chondrocytes
This protocol outlines the culture of primary chondrocytes and the assessment of chondroprotective effects of test compounds in an IL-1β-induced catabolic model.[18][19]
Workflow Diagram:
Caption: Workflow for in vitro chondroprotection assay.
Step-by-Step Protocol:
-
Chondrocyte Isolation:
-
Aseptically harvest articular cartilage from animal joints (e.g., rabbit, rat) or human tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage matrix using a sequential enzymatic treatment with pronase followed by collagenase.
-
Filter the cell suspension to remove undigested tissue and collect the isolated chondrocytes.
-
-
Chondrocyte Culture:
-
Plate the isolated chondrocytes in a suitable culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics) at a high density to maintain their phenotype.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach confluence.
-
-
Treatment:
-
Pre-treat the confluent chondrocyte monolayers with varying concentrations of this compound, Aceclofenac, Diclofenac, or Glucosamine for 1-2 hours.
-
Induce a catabolic state by stimulating the cells with a pro-inflammatory cytokine, typically recombinant human IL-1β (e.g., 10 ng/mL), for 24-48 hours. Include a non-stimulated control group.
-
-
Endpoint Analysis:
-
Gene Expression (RT-qPCR): Extract total RNA from the cell lysates and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of MMP-1, MMP-3, MMP-13, ADAMTS-5, COX-2, and iNOS.
-
Protein Expression (Western Blot): Analyze protein levels of key signaling molecules (e.g., phosphorylated NF-κB) and catabolic enzymes in cell lysates.
-
Mediator Production (ELISA): Quantify the concentration of PGE₂, nitric oxide (measured as nitrite using the Griess assay), and pro-inflammatory cytokines (e.g., IL-6) in the culture supernatants using specific ELISA kits.
-
Proteoglycan Degradation (DMMB Assay): Measure the amount of sulfated glycosaminoglycans (s-GAG) released into the culture medium using the dimethylmethylene blue (DMMB) dye-binding assay.
-
In Vivo Evaluation in a Rat Model of Osteoarthritis
This protocol describes the induction of osteoarthritis in a rat model and the subsequent evaluation of the therapeutic efficacy of this compound.[18][20][21]
Workflow Diagram:
Sources
- 1. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROLES OF INFLAMMATORY AND ANABOLIC CYTOKINES IN CARTILAGE METABOLISM: SIGNALS AND MULTIPLE EFFECTORS CONVERGE UPON MMP-13 REGULATION IN OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 6. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Aceclofenac Controlled Release in Patients with Knee Osteoarthritis: A 4-week, Multicenter, Randomized, Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the interleukin-1-induced production of promatrix metalloproteinases and release of sulfated-glycosaminoglycans from rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [What is the role of aceclofenac in the therapeutic arsenal against chronic osteoarthritis pathologies?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A major metabolite of aceclofenac, this compound, suppresses the production of interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 by human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of diclofenac, aceclofenac and meloxicam on the metabolism of proteoglycans and hyaluronan in osteoarthritic human cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro evaluation of drugs proposed as chondroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.unamur.be [researchportal.unamur.be]
- 15. researchgate.net [researchgate.net]
- 16. Aceclofenac increases the synthesis of interleukin 1 receptor antagonist and decreases the production of nitric oxide in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of non-steroidal anti-inflammatory drugs (NSAIDs) on proteoglycan synthesis by articular cartilage explant and chondrocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Models and Proteomics in Osteoarthritis Research - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4'-Hydroxy Aceclofenac
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling novel or specialized compounds like 4'-Hydroxy Aceclofenac, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, a robust safety protocol is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to build deep trust by providing value beyond the product itself, ensuring both your safety and the validity of your research.
Hazard Assessment: The Precautionary Principle in Action
This "unknown" status is the most critical piece of information. In laboratory safety, the absence of data is not an invitation for relaxed standards; it is a mandate for caution. Therefore, we must apply the Precautionary Principle : treat this compound with the same level of caution as its parent compound and other potent APIs until proven otherwise.
The known hazards of the parent drug, Aceclofenac, inform our baseline for handling its metabolite.
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Toxic if swallowed. | [4][5][6] |
| Eye Irritation | Causes serious eye irritation. | [4][5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [4] |
| Occupational Exposure | No established OEL. Handled as a potent compound. | [7][8][9] |
Given this profile, we will operate under the assumption that this compound presents similar, if not identical, risks.
The Core Directive: Control Banding for Compounds of Unknown Potency
When a specific OEL is unavailable, a strategy known as Control Banding is the industry standard for safely handling chemicals.[10] Developed in the pharmaceutical sector, this qualitative risk assessment method groups chemicals into "bands" based on their potential hazards and dictates a corresponding set of control strategies (e.g., ventilation, containment, PPE).[11][12]
For a compound like this compound—an active metabolite of a potent NSAID with no established exposure limit—we must place it in a high-potency control band. This decision dictates every subsequent step of the handling process.
Personal Protective Equipment (PPE) Protocol: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all solution. It must be adapted to the physical form of the compound and the specific task being performed.
| Task / Compound Form | Minimum Required PPE | Rationale |
| Handling Solid (Powder) | Double Nitrile Gloves, Disposable Gown, Hair/Shoe Covers, Safety Goggles, N95/FFP2 Respirator (minimum) | Highest risk of aerosolization and inhalation. Full skin coverage prevents contact with fine particles. |
| Handling Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield | Primary risks are splashes and direct skin/eye contact. A face shield provides an extra layer of protection over goggles. |
| Low-Volume Transfers (<1mL) | Double Nitrile Gloves, Lab Coat, Safety Glasses | For well-contained, small-volume transfers where aerosol/splash risk is minimal. |
Respiratory Protection
When handling powdered this compound outside of a containment device (e.g., weighing), respiratory protection is mandatory to prevent inhalation of fine particles.
-
Minimum: A NIOSH-approved N95 or EU FFP2 filtering facepiece respirator.
-
Recommended: For larger quantities or longer duration tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[13]
Eye and Face Protection
-
Safety Goggles: Must be worn at all times when handling the compound in solid or liquid form. They provide 360-degree protection against splashes and particulates.[7] Personal eyeglasses are not a substitute.[14]
-
Face Shield: Wear a face shield over safety goggles when there is a significant risk of splashes, such as during bulk transfers of solutions or during spill cleanup.[15]
Skin and Body Protection
The goal is to prevent any skin contact with the compound.
-
Disposable Gowns: A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[16] It must have long sleeves and tight-fitting knit cuffs. Lab coats made of absorbent materials like cotton are not appropriate as they can hold the chemical against the skin.[15]
-
Double Gloving: This is a critical technique for handling potent compounds.[16] Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff. This creates a secure seal. Change the outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures.
Hand Protection: Choosing the Right Glove
Nitrile gloves are generally recommended for handling a wide range of laboratory chemicals, including weak acids and many organic solvents like ethanol.[2][17] However, no glove material is impervious to all chemicals. If dissolving this compound in a strong solvent, consult a glove compatibility chart.
| Solvent | Recommended Glove Material | Comments |
| Ethanol, Isopropanol | Nitrile | Good resistance for splash protection.[2] |
| Dimethyl Sulfoxide (DMSO) | Butyl Rubber , or Double-gloved Nitrile for short-term use. | DMSO can facilitate skin absorption. Nitrile offers limited resistance; change gloves frequently.[14] |
| Acetone, Benzene | Butyl Rubber , Viton | Nitrile has poor resistance to ketones and aromatic solvents.[2][18] |
Always inspect gloves for tears or pinholes before use.[15]
Operational Plan: A Step-by-Step Safe Handling Workflow
Following a strict, logical workflow minimizes the risk of exposure and cross-contamination. All handling of powdered this compound should occur within a certified chemical fume hood or a ventilated balance enclosure.
Disposal Plan: Protecting the Environment
Given that the parent compound, Aceclofenac, is very toxic to aquatic life, all waste streams containing this compound must be treated as hazardous chemical waste.[4] Do not dispose of this material down the drain or in regular trash.[7]
-
Solid Waste:
-
Contaminated PPE: All used gowns, gloves, shoe covers, respirator cartridges, and bench liners.
-
Unused Compound: Excess or expired solid compound.
-
Collection: Place in a dedicated, clearly labeled, sealed hazardous waste container (e.g., a lined plastic pail).
-
-
Liquid Waste:
-
Contaminated Solvents: Any solvents used to dissolve the compound or rinse glassware.
-
Collection: Collect in a dedicated, clearly labeled, sealed hazardous waste container (e.g., a solvent-compatible waste bottle). Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated Needles/Blades: Any sharps that have come into contact with the compound.
-
Collection: Place immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
-
All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office according to all applicable federal, state, and local regulations.[19]
Emergency Procedures: Spill and Exposure Protocol
In Case of Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel.[9]
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[9]
In Case of a Spill:
-
Alert others in the area and evacuate if necessary.
-
Wear a full complement of PPE, including respiratory protection.
-
Cover liquid spills with an inert absorbent material (e.g., vermiculite, chemical absorbent pads).
-
For powder spills, gently cover with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
Carefully collect all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly using the 3-step process described previously.
-
Report the spill to your institution's EH&S office.
References
- Bort, R., et al. (1996). Metabolism of aceclofenac in humans. Drug Metabolism and Disposition, 24(8), 834-841.
-
Aceclofenac. (2017). Eugenomic. Retrieved from [Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024). SOSCleanroom.com. Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance. (2023). International Enviroguard. Retrieved from [Link]
-
Control banding. (2024). Wikipedia. Retrieved from [Link]
-
Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS 4-HYDROXY ACECLOFENAC. (n.d.). Cleanchem Laboratories LLP. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS ACECLOFENAC. (n.d.). Cleanchem Laboratories LLP. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]
-
Naumann, B. D. (2005). CONTROL BANDING IN THE PHARMACEUTICAL INDUSTRY. ResearchGate. Retrieved from [Link]
-
Glove Selection. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Development of a specific Control Banding Tool for Nanomaterials. (n.d.). Anses. Retrieved from [Link]
-
Glove Selection Guide. (n.d.). Safety & Risk Services. Retrieved from [Link]
-
Safety Data Sheet Diclofenac acid. (n.d.). Metasci. Retrieved from [Link]
-
Glove Selection Guidelines. (2025). University of Nevada, Reno. Retrieved from [Link]
-
GLOVE SELECTION CHART. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Safety Data Sheet: Diclofenac sodium. (n.d.). Carl ROTH. Retrieved from [Link]
-
Chemical Glove Selection Guide. (n.d.). Quad City Safety. Retrieved from [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Hazardous Drugs. (n.d.). Daniels Health. Retrieved from [Link]
-
Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024... (2024). Federal Register. Retrieved from [Link]
-
Hazardous Medication List. (2025). Alberta Health Services. Retrieved from [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
-
The EPA wants your help with drug disposal guidelines. (2010). Part B News. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Guidance and Websites about Proper Disposal of Unwanted Household Medicines. (2025). US Environmental Protection Agency. Retrieved from [Link]
-
USP 800 & Hazardous Drug Disposal. (2025). Stericycle. Retrieved from [Link]
-
A Comprehensive Review for Removal of Non-Steroidal Anti-Inflammatory Drugs... (2022). National Institutes of Health. Retrieved from [Link]
-
Removal of Non-Steroidal Anti-Inflammatory Drugs from Drinking Water Sources... (2025). ResearchGate. Retrieved from [Link]
-
Removal of Non-Steroidal Anti-Inflammatory Drugs from Aqueous Environments... (2018). National Institutes of Health. Retrieved from [Link]
-
EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals... (2019). Epstein Becker & Green. Retrieved from [Link]
-
Aceclofenac MSDS: Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]
-
Electrochemical-Based Technologies for Removing NSAIDs from Wastewater... (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 5. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. scribd.com [scribd.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. CCOHS: Control Banding [ccohs.ca]
- 11. Control banding - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 14. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. malsparo.com [malsparo.com]
- 17. Are nitrile gloves chemical resistant? | Ansell Taiwan [ansell.com]
- 18. gloves.com [gloves.com]
- 19. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
